molecular formula InCl3<br>Cl3In B086656 Indium trichloride CAS No. 12672-70-7

Indium trichloride

Cat. No.: B086656
CAS No.: 12672-70-7
M. Wt: 221.17 g/mol
InChI Key: PSCMQHVBLHHWTO-UHFFFAOYSA-K
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Description

Indium trichloride (InCl₃) is a white to yellowish, flaky, and hygroscopic solid with a melting point of 586 °C and a density of 3.46 g/cm³ . It is highly soluble in water, with a solubility of 195 g/100 mL, and also dissolves in solvents like ethanol and THF . As a Lewis acid, it serves as an efficient and mild catalyst for a wide range of organic synthesis reactions in both organic and aqueous media . Its key research value lies in its ability to catalyze multicomponent reactions for building complex molecular structures, often with high yields and selectivity under mild conditions. Specific research applications include its use as a catalyst for Friedel-Crafts acylations, Diels-Alder reactions , and reverse electron-demand Diels-Alder reactions . It is highly effective for the chemoselective thioacetalization of carbonyl compounds and facilitates multicomponent C-C and C-N bond-forming reactions for the synthesis of nitrogen-containing heterocycles like tetrahydroquinolines . Its utility extends to the synthesis of 5-substituted 1H-tetrazoles from oximes and sodium azide , and it acts as a key precursor for the synthesis of other indium compounds, including tri-methyl-indium (TMI) used in Metal-Organic Chemical Vapor Deposition (MOCVD) processes . Furthermore, it finds application as a performance-enhancing additive in alkaline batteries to reduce outgassing . This product is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

indium(3+);trichloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCMQHVBLHHWTO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cl-].[Cl-].[Cl-].[In+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3In
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
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CAS No.

10025-82-8, 12672-70-7, 13465-10-6
Record name Indium trichloride
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Record name Indium chloride
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Record name Indium chloride (InCl)
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Record name Indium chloride
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Record name INDIUM CHLORIDE
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Foundational & Exploratory

An In-Depth Technical Guide to Anhydrous vs. Hydrated Indium Trichloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Indium trichloride (InCl₃), a Lewis acid catalyst and precursor to various indium compounds, exists in two primary forms: anhydrous and hydrated. The choice between these forms is critical for procedural success in organic synthesis, materials science, and pharmaceutical development, as their distinct properties significantly influence reactivity, solubility, and handling requirements. This guide provides a comprehensive comparison of anhydrous and hydrated this compound, offering detailed data, experimental protocols, and visual representations to inform experimental design and application.

Core Differences and Physical Properties

Anhydrous this compound is a white, flaky or powdered solid that is highly sensitive to moisture.[1][2] In contrast, the common hydrated form is this compound tetrahydrate (InCl₃·4H₂O), which exists as white to off-white crystalline powder.[3][4] The presence of water of crystallization in the hydrated form leads to significant differences in their physical and chemical characteristics.

A summary of their key quantitative properties is presented below for direct comparison:

PropertyAnhydrous this compound (InCl₃)Hydrated this compound (InCl₃·xH₂O)
Molecular Weight 221.18 g/mol [1]293.24 g/mol (for tetrahydrate)[4]
Appearance White powder or colorless monoclinic crystals[1][5]White to off-white crystalline powder[4]
Density 3.46 g/cm³ at 25 °C[1]3.46 g/cc (solid), 1.97 g/cc (saturated solution)[6][7]
Melting Point 586 °C[1]56 °C (for tetrahydrate)[8]
Boiling Point 800 °C[1]Decomposes upon heating[8]
Sublimation Point 500 °C[5]Not applicable
Hygroscopicity Highly hygroscopic and deliquescent[1][2]Deliquescent[6]

Structural Distinctions

The coordination environment of the indium atom differs significantly between the anhydrous and hydrated forms. Anhydrous InCl₃ adopts a layered crystal structure similar to that of aluminum chloride (AlCl₃) and yttrium chloride (YCl₃), with each indium atom being octahedrally coordinated by six chloride ions.[3]

In the tetrahydrate, the indium center is also octahedrally coordinated, but the coordination sphere includes both chloride ions and water molecules. Specifically, the solid-state structure consists of discrete [InCl₃(H₂O)₂] units interconnected by two additional water molecules of crystallization.[3]

G Figure 1: Structural Comparison cluster_anhydrous Anhydrous InCl₃ (Layered Structure) cluster_hydrated Hydrated InCl₃·4H₂O (Molecular Unit) In1 In Cl1 Cl In1->Cl1 Cl2 Cl In1->Cl2 Cl3 Cl In1->Cl3 Cl4 Cl In1->Cl4 Cl5 Cl In1->Cl5 Cl6 Cl In1->Cl6 In2 In Cl7 Cl In2->Cl7 Cl8 Cl In2->Cl8 Cl9 Cl In2->Cl9 H2O1 H₂O In2->H2O1 H2O2 H₂O In2->H2O2 H2O3 H₂O (cryst.) Cl7->H2O3 H2O4 H₂O (cryst.) Cl7->H2O4 Cl8->H2O3 Cl8->H2O4 Cl9->H2O3 Cl9->H2O4 H2O1->H2O3 H2O1->H2O4 H2O2->H2O3 H2O2->H2O4

Caption: Structural representation of anhydrous and hydrated this compound.

Solubility Profile

Both forms of this compound are soluble in water.[2][9] However, their solubility in organic solvents differs. Anhydrous this compound is soluble in solvents like tetrahydrofuran (THF) and ethanol, but sparingly soluble in alcohol and insoluble in ether.[2] The hydrated form is also soluble in ethanol and ether, albeit to a lesser extent.[4]

SolventAnhydrous InCl₃ SolubilityHydrated InCl₃·4H₂O Solubility
WaterVery soluble[5]Excellent[9]
Tetrahydrofuran (THF)Soluble[2]Data not readily available
EthanolSoluble[1]Slightly soluble[4]
Diethyl EtherInsoluble[2]Slightly soluble[4]
Acetone38 g/100 g (20°C)[5]Data not readily available
Methanol51.7 g/100 g (20°C)[5]Data not readily available

Applications in Research and Development

The choice between anhydrous and hydrated this compound is dictated by the specific requirements of the chemical transformation.

Anhydrous this compound:

Due to its strong Lewis acidity and moisture-free nature, anhydrous InCl₃ is the preferred catalyst for a range of organic reactions, including:

  • Friedel-Crafts acylation and alkylation: It serves as an efficient catalyst for these fundamental carbon-carbon bond-forming reactions.[2][8]

  • Diels-Alder reactions: It catalyzes this cycloaddition reaction.[2][8]

  • Thioacetalization: It is an effective catalyst for the protection of carbonyl groups.[2]

  • Precursor for organometallic reagents: It is used in the synthesis of trimethylindium (InMe₃) and other organoindium compounds, which are crucial in the electronics industry for MOCVD processes.[3][10]

  • Semiconductor production: It is used in the preparation of indium-tin-oxide (ITO) thin films and other semiconductor materials.[8][11]

Hydrated this compound:

The hydrated form is often used when the reaction conditions are aqueous or when the presence of water is not detrimental. Its applications include:

  • Lewis acid catalysis in aqueous media: It can catalyze various organic transformations in water.[9]

  • Cleavage of silyl ethers: It is used for the mild and selective deprotection of tert-butyldimethylsilyl (TBDMS) ethers.[9][12]

  • Knoevenagel condensation: It catalyzes the condensation between barbituric acid and aldehydes.[9]

  • Precursor for other indium compounds: It serves as a convenient starting material for the synthesis of other inorganic and organic indium compounds.[6]

G Figure 2: Application Workflow cluster_anhydrous Anhydrous InCl₃ cluster_hydrated Hydrated InCl₃·4H₂O A1 Friedel-Crafts Reactions A2 Diels-Alder Reactions A3 Organometallic Synthesis (e.g., InMe₃) A4 Semiconductor Precursor (e.g., ITO) Anhydrous Anhydrous InCl₃ Anhydrous->A1 Anhydrous->A2 Anhydrous->A3 Anhydrous->A4 H1 Aqueous Lewis Acid Catalysis H2 Silyl Ether Cleavage H3 Knoevenagel Condensation H4 General Indium Compound Synthesis Hydrated Hydrated InCl₃·4H₂O Hydrated->H1 Hydrated->H2 Hydrated->H3 Hydrated->H4

Caption: Key application areas for anhydrous and hydrated this compound.

Experimental Protocols

Synthesis of Anhydrous this compound:

Anhydrous this compound can be prepared by the direct reaction of indium metal with chlorine gas at elevated temperatures.[3] A common laboratory-scale synthesis involves heating indium metal in a stream of dry chlorine.[13] An alternative method involves the dehydration of the hydrated form, although this can be challenging due to hydrolysis. One reported method for preparing anhydrous InCl₃ from the tetrahydrate involves a boiling method with an organic dehydrating agent like cyclohexane.[14]

  • Protocol for Dehydration using an Organic Solvent:

    • Start with indium chloride tetrahydrate.

    • Use a dehydrating agent such as cyclohexane.

    • The process involves boiling to remove the crystal water.

    • This method is reported to be simpler and have a higher yield compared to traditional thermal dehydration methods.[14]

Synthesis of Hydrated this compound:

Hydrated this compound is typically prepared by dissolving indium metal in hydrochloric acid followed by evaporation of the solution to induce crystallization.[3][15]

  • General Laboratory Protocol:

    • React high-purity indium metal with an appropriate amount of hydrochloric acid.

    • Gently heat the mixture to ensure complete reaction of the metal.

    • Filter the resulting solution to remove any unreacted indium or impurities.

    • Carefully evaporate the solvent (water) from the filtrate under reduced pressure or by gentle heating to obtain crystals of this compound tetrahydrate.

Handling and Storage:

  • Anhydrous this compound: Due to its highly hygroscopic nature, it must be handled and stored under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent moisture absorption.[2][11] It is incompatible with strong acids and strong oxidizing agents.[2]

  • Hydrated this compound: While also deliquescent, it is less sensitive to atmospheric moisture than the anhydrous form. It should be stored in a tightly sealed container in a cool, dry place.

Thermal Behavior

The thermal stability of the two forms is markedly different. Anhydrous this compound is stable at high temperatures, melting at 586 °C and boiling at 800 °C.[1] In contrast, this compound tetrahydrate has a much lower melting point of 56 °C.[8] Upon further heating in the air, it decomposes to indium(III) oxide (In₂O₃).[8] The dehydration of InCl₃·4H₂O under an inert atmosphere occurs in stages, with the final water molecule requiring temperatures above 300 °C for removal.[16]

References

Synthesis and Purification of Anhydrous Indium(III) Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) chloride (InCl₃), in its anhydrous form, is a versatile Lewis acid catalyst crucial for a variety of organic transformations, including Friedel-Crafts acylations, Diels-Alder reactions, and the synthesis of heterocyclic compounds.[1][2][3] Its utility in industrial applications and as a precursor for organoindium reagents underscores the importance of reliable methods for its preparation and purification. This technical guide provides an in-depth overview of the primary synthesis routes and purification techniques for obtaining high-purity, anhydrous InCl₃.

Physical and Chemical Properties

Anhydrous indium(III) chloride is a white, flaky, and deliquescent solid.[1] It is soluble in water and various organic solvents. Key physical properties are summarized in the table below.

PropertyValue
Molar Mass221.17 g/mol
AppearanceWhite, flaky solid
Density3.46 g/cm³
Melting Point586 °C (1087 °F; 859 K)
Boiling Point800 °C (1470 °F; 1070 K)
(Data sourced from[1])

Synthesis Methodologies

Several methods have been established for the synthesis of anhydrous InCl₃. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.

Direct Chlorination of Indium Metal

The direct reaction of metallic indium with chlorine gas is a common method for producing anhydrous InCl₃.[1][4] This method is advantageous for achieving high purity, as the product can be directly sublimed for purification.

Reaction: 2 In(s) + 3 Cl₂(g) → 2 InCl₃(s)[5][6][7]

Experimental Protocol: A thoroughly dried quartz apparatus is required for this procedure.[4] Metallic indium is placed in a reaction tube and heated in a stream of carefully dried chlorine gas.[4] The chlorination reaction can be vigorous initially.[4] The optimal temperature for this reaction is reported to be around 430°C.[8] The resulting InCl₃ sublimes at approximately 600°C and can be collected as lustrous crystals on a cooler part of the apparatus.[4]

Dehydration of Indium(III) Chloride Tetrahydrate (InCl₃·4H₂O)

Hydrated indium(III) chloride is a common starting material. However, simple heating is ineffective for dehydration as it leads to the formation of indium oxychloride. More sophisticated methods are required to remove the water of hydration.

This method utilizes an organic solvent to form an azeotrope with water, facilitating its removal. Cyclohexane is an effective dehydrating agent for this purpose.[9][10]

Experimental Protocol:

  • Indium(III) chloride tetrahydrate (InCl₃·4H₂O) and cyclohexane are placed in a two-necked flask equipped with a moisture separator (e.g., a Dean-Stark apparatus), a condenser, and a thermometer.[10]

  • The mixture is heated, and as it refluxes, the water is collected in the moisture separator.[10]

  • The reaction is complete when no more water is collected.[10]

  • Upon cooling, anhydrous InCl₃ precipitates as a white, powdery solid, which can be collected by filtration and dried under vacuum.[10] This method has been reported to achieve yields of over 90%.[9]

A multi-step process involving different organic solvents can also be employed to dehydrate InCl₃·4H₂O.[8][11] This method relies on the principle of replacing the water of hydration with organic ligands, which are subsequently removed.

Experimental Protocol:

  • InCl₃·4H₂O is first treated with n-butanol and n-heptane. Distillation removes water, forming an unstable indium trichloride-n-butanol complex.[8]

  • This complex is then treated with ether, and refluxed in the presence of sodium metal to remove any remaining water and alcohol, yielding an this compound-etherate complex.[11]

  • Finally, the ether is removed by distillation and subsequent heating under a stream of dry nitrogen to yield the anhydrous InCl₃ product.[11]

Reaction of Indium Oxide with a Chlorinating Agent

Anhydrous InCl₃ can also be prepared by the reaction of indium oxide with a suitable chlorinating agent, such as carbon tetrachloride or thionyl chloride.[8]

Experimental Protocol (with Carbon Tetrachloride): The chlorination of anhydrous indium(III) oxalate with carbon tetrachloride vapor in an argon stream has been studied at temperatures ranging from 200 to 450 °C.[12] This method can produce pure anhydrous indium(III) chloride.[12]

Purification

Sublimation is the most effective method for purifying anhydrous InCl₃.[4] This process separates the volatile InCl₃ from non-volatile impurities.

Experimental Protocol: The crude anhydrous InCl₃ is heated in a sublimation apparatus under a stream of an inert gas, such as nitrogen or carbon dioxide.[4] To suppress the formation of lower valent indium chlorides, a small amount of chlorine gas can be added to the inert gas stream.[4] The sublimation is typically carried out at around 600°C.[4] The purified InCl₃ deposits on a cold finger or the cooler walls of the apparatus as white, fluffy, needle-shaped crystals.[4][8] The sublimate is then cooled in a stream of inert, chlorine-free gas to remove any excess chlorine.[4]

Data Summary

The following table summarizes the quantitative data for the different synthesis and purification methods.

MethodStarting MaterialsKey Reagents/ConditionsTemperatureYieldPurityReference
Synthesis
Direct ChlorinationIndium metal, Chlorine gasDried Cl₂ gas stream~430-600°CHighHigh (with sublimation)[4][8]
Azeotropic DehydrationInCl₃·4H₂OCyclohexaneReflux>90%-[9][10]
Multi-step Solvent ExchangeInCl₃·4H₂On-butanol, n-heptane, ether, sodium95°C (distillation), 150°C (vacuum dist.)98%99.9974% (after sublimation)[8]
Purification
SublimationCrude anhydrous InCl₃N₂ or CO₂ stream (with optional Cl₂)~600°C-High[4]

Visualized Workflows

Synthesis of Anhydrous InCl₃ via Direct Chlorination

G Workflow for Direct Chlorination of Indium start Start: Indium Metal react React with dry Cl2 gas in a quartz tube start->react heat Heat to ~430-600°C react->heat sublime InCl3 sublimes heat->sublime collect Collect anhydrous InCl3 crystals sublime->collect end End: Anhydrous InCl3 collect->end

Caption: Direct chlorination workflow.

Dehydration of InCl₃·4H₂O using Cyclohexane

G Workflow for Azeotropic Dehydration start Start: InCl3·4H2O mix Mix with Cyclohexane in a flask with a moisture separator start->mix reflux Heat to reflux mix->reflux water_removal Azeotropically remove water reflux->water_removal cool Cool the mixture water_removal->cool precipitate Anhydrous InCl3 precipitates cool->precipitate filter_dry Filter and dry under vacuum precipitate->filter_dry end End: Anhydrous InCl3 filter_dry->end

Caption: Azeotropic dehydration workflow.

Purification of Anhydrous InCl₃ by Sublimation

G Workflow for Sublimation Purification start Start: Crude Anhydrous InCl3 heat Heat in a sublimation apparatus under an inert gas stream start->heat sublimation InCl3 sublimes and deposits on a cold surface heat->sublimation cool Cool under inert gas sublimation->cool end End: High-Purity Anhydrous InCl3 cool->end

Caption: Sublimation purification workflow.

References

An In-Depth Technical Guide to the Lewis Acidity of Indium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Position of Indium Trichloride as a Lewis Acid

In the vast landscape of chemical catalysis, Lewis acids—substances that can accept an electron pair—are fundamental tools for facilitating a myriad of organic transformations. Among them, indium(III) chloride (InCl₃) has emerged as a uniquely versatile and effective catalyst.[1][2] Unlike many traditional Lewis acids such as aluminum chloride (AlCl₃) or boron trichloride (BCl₃), InCl₃ exhibits remarkable tolerance to moisture and can often be used in aqueous media, greatly expanding its synthetic utility.[3] This tolerance, combined with its efficiency in promoting crucial bond-forming reactions, makes it an attractive reagent in complex synthetic pathways, particularly in pharmaceutical and materials science.[4]

This technical guide provides a comprehensive examination of the Lewis acidity of this compound, detailing its physicochemical origins, methods of quantification, comparative standing among other Lewis acids, and its mechanistic role in catalysis.

Physicochemical Basis of Lewis Acidity in InCl₃

The Lewis acidity of this compound is rooted in the electronic structure of the central indium atom. As a Group 13 element, indium has an electron configuration of [Kr] 4d¹⁰ 5s² 5p¹. In its +3 oxidation state, the indium atom in InCl₃ possesses a vacant 5p orbital, which can readily accept a pair of electrons from a Lewis base (a donor species).

In the gaseous monomeric state, InCl₃ adopts a trigonal planar geometry, which minimizes electron-pair repulsion. However, in the solid state, it crystallizes into a layered structure where each indium center is octahedrally coordinated by six chloride ions, similar to the structure of YCl₃.[1] This structural variance highlights the influence of the physical state on the coordination environment of the indium center. Its ability to readily form complexes with donor ligands, adopting tetrahedral ([InCl₄]⁻), trigonal bipyramidal ([InCl₅]²⁻), and octahedral ([InCl₆]³⁻) geometries, is a direct manifestation of its Lewis acidic character.[1]

LewisAdductFormation

Quantification of Lewis Acidity

While the qualitative Lewis acidity of InCl₃ is well-established, its quantitative measurement is crucial for comparing its efficacy and predicting its behavior. Several experimental and computational methods are employed for this purpose.

The Gutmann-Beckett Method

This is a widely used experimental technique to assess the Lewis acidity of molecular species by probing the change in the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of a Lewis base, typically triethylphosphine oxide (Et₃PO, TEPO).[5][6] The oxygen atom in TEPO donates an electron pair to the Lewis acid, causing a deshielding of the adjacent phosphorus atom. The magnitude of this downfield shift (Δδ) is proportional to the strength of the Lewis acid. The result is expressed as the dimensionless Acceptor Number (AN).[5]

Infrared (IR) Spectroscopy

IR spectroscopy can quantify Lewis acidity by monitoring the vibrational frequency shifts of a probe molecule upon coordination. Pyridine is a common probe; its ring vibration modes, particularly the ν₈ₐ band (around 1600 cm⁻¹), shift to higher frequencies upon coordination to a Lewis acid site. The magnitude of this shift correlates with the acid strength. This method is especially useful for characterizing the acid sites on solid catalysts.

Computational Methods: Fluoride Ion Affinity (FIA)

Computationally, the Fluoride Ion Affinity (FIA) is a primary metric for quantifying Lewis acidity. It is defined as the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion.[7] A higher FIA value indicates a stronger Lewis acid. This method provides a theoretical, intrinsic measure of acidity without solvent or solid-state effects.

Comparative Quantitative Data
Lewis AcidMethodQuantitative ValueReference(s)
InCl₃ -Mild Lewis Acidity[8]
AlCl₃Gutmann-BeckettAN = 87
BCl₃Gutmann-BeckettAN = 106
BF₃Gutmann-BeckettAN = 89
B(C₆F₅)₃Gutmann-BeckettAN = 82[5]
B(C₆F₅)₃FIA448 kJ/mol
Ga(C₂F₅)₃FIA514 kJ/mol
SbCl₅Gutmann-BeckettAN = 100 (Reference)[6]

Experimental Protocols

Protocol: Determination of Acceptor Number via the Gutmann-Beckett Method

Objective: To quantitatively determine the Lewis acidity of anhydrous InCl₃ as an Acceptor Number (AN) using Et₃PO as a ³¹P NMR probe.

Materials:

  • Anhydrous Indium(III) Chloride (InCl₃)

  • Triethylphosphine oxide (Et₃PO, TEPO)

  • Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆)

  • High-precision NMR tubes with caps

  • Inert atmosphere glovebox or Schlenk line

  • NMR spectrometer equipped with a phosphorus probe

Procedure:

  • Preparation (Inert Atmosphere): All manipulations must be performed under a dry, inert atmosphere (N₂ or Ar) to prevent hydrolysis of the Lewis acid and ensure accurate results.

  • Sample Preparation: a. Accurately weigh a precise amount of anhydrous InCl₃ (e.g., 0.05 mmol) directly into a clean, dry NMR tube. b. In a separate vial, prepare a stock solution of Et₃PO in the chosen deuterated solvent (e.g., 0.1 M). c. Add a precise volume of the deuterated solvent (e.g., 0.5 mL) to the NMR tube containing the InCl₃ and gently agitate to dissolve. d. Add a 1:1 stoichiometric equivalent of the Et₃PO stock solution to the NMR tube. e. Securely cap the NMR tube under the inert atmosphere.

  • NMR Measurement: a. Acquire a proton-decoupled ³¹P{¹H} NMR spectrum of the sample at a constant, standardized temperature (e.g., 298 K). b. Record the chemical shift (δₛₐₘₚₗₑ) of the signal corresponding to the InCl₃-TEPO adduct.

  • Calculation: a. The Acceptor Number (AN) is calculated using the established linear scale formula:[5] AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) b. The value 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating reference solvent, hexane (AN = 0).[6]

GutmannBeckettWorkflow

Role in Catalysis: The Friedel-Crafts Acylation

A classic application showcasing the Lewis acidity of InCl₃ is the Friedel-Crafts acylation of aromatic compounds. In this reaction, InCl₃ activates an acyl halide or anhydride, rendering it sufficiently electrophilic to be attacked by an aromatic ring.[2]

The mechanism proceeds via several key steps:

  • Activation: The InCl₃ coordinates to the halogen of the acyl chloride, forming a complex.

  • Acylium Ion Formation: This coordination polarizes the carbon-halogen bond, facilitating its cleavage to form a resonance-stabilized acylium ion ([R-C=O]⁺). This is the key electrophilic species.

  • Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final aryl ketone product. The InCl₃ catalyst is regenerated in the process.

FriedelCraftsCycle

Comparative Analysis: InCl₃ in the Context of Group 13 Halides

The Lewis acidity of Group 13 trihalides (MX₃) does not follow a simple trend based on the electronegativity of the central atom.

  • Boron Halides: The acidity trend is BF₃ < BCl₃ < BBr₃. This is contrary to what electronegativity would predict and is explained by the degree of π-backbonding from the filled p-orbitals of the halogens to the empty p-orbital of boron. This backbonding is most effective with fluorine, reducing the electron deficiency of the boron center in BF₃ and thus its Lewis acidity.

  • Heavier Halides (Al, Ga, In): For the larger Group 13 elements, π-backbonding is less significant. The trends in Lewis acidity are more complex and depend on factors such as the reorganization energy required for the planar MX₃ molecule to become tetrahedral upon forming an adduct. Theoretical studies and gas-phase measurements suggest a non-linear trend, with acidity often increasing from Al to In, making InCl₃ a stronger Lewis acid than AlCl₃ in many contexts.

LewisAcidityTrend

Conclusion

Indium(III) chloride is a potent and synthetically valuable Lewis acid, distinguished by its effectiveness and remarkable stability in the presence of water. Its Lewis acidity arises from the electron-deficient nature of the trivalent indium atom. While quantitative benchmarks like the Gutmann-Beckett Acceptor Number for InCl₃ are not widely reported, its catalytic performance in a range of transformations, such as Friedel-Crafts reactions, confirms its significant Lewis acidic character. Understanding the principles that govern its acidity, the methods for its quantification, and its mechanistic behavior is paramount for its rational application in the design and development of novel chemical entities and pharmaceuticals.

References

Solubility of Indium Trichloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of indium trichloride (InCl₃) in various organic solvents. This compound, a versatile Lewis acid, is increasingly utilized as a catalyst in a wide array of organic syntheses, making a thorough understanding of its solubility crucial for reaction optimization, process development, and formulation in drug discovery. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and illustrates a key catalytic mechanism.

Quantitative Solubility Data

The solubility of this compound in a selection of organic solvents has been quantified, with most available data determined at 20°C. This information is summarized in Table 1 for ease of comparison. It is important to note that this compound is a hygroscopic compound, and the presence of water can significantly affect its solubility.[1]

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 20°C [2]

SolventChemical ClassSolubility (g InCl₃ / 100 g solvent)
MethanolAlcohol51.7
EthanolAlcohol36.24
Amyl AlcoholAlcohol23.15
AcetoneKetone38
Ethyl AcetateEster38.3
Diethyl EtherEther35.1
ChloroformHalogenated Hydrocarbon1.5
GlycerolPolyol1.55

Qualitative Solubility:

This compound is also reported to be soluble in tetrahydrofuran (THF).[3] Conversely, it is found to be insoluble in non-polar solvents such as benzene, carbon tetrachloride, and petroleum ether.[2]

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is paramount for determining the solubility of this compound. The following is a detailed methodology synthesized from established techniques for measuring the solubility of inorganic salts in organic solvents.

Isothermal Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • Anhydrous this compound (InCl₃)

  • High-purity anhydrous organic solvents

  • Temperature-controlled shaker or water bath

  • Inert atmosphere glove box or Schlenk line

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance (±0.0001 g)

  • Syringe filters (chemically compatible with the solvent)

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for indium concentration analysis.[4][5]

Procedure:

  • Preparation of Saturated Solution:

    • In an inert atmosphere (to prevent moisture absorption by the hygroscopic InCl₃), add an excess amount of anhydrous this compound to a known volume or mass of the desired anhydrous organic solvent in a sealed container.

    • Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the suspension to settle for a predetermined time (e.g., 2-4 hours) at the constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter (of appropriate pore size, e.g., 0.45 µm) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

  • Gravimetric Analysis of the Solvent:

    • Determine the mass of the collected filtrate.

    • Carefully evaporate the solvent under reduced pressure or in a fume hood.

    • Once the solvent is fully evaporated, weigh the remaining solid this compound.

    • Calculate the solubility as grams of InCl₃ per 100 g of solvent.

  • Quantitative Analysis of Indium Concentration (for higher accuracy):

    • Accurately dilute the filtered supernatant with an appropriate solvent to a concentration suitable for ICP-OES or AAS analysis.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the sample solution using ICP-OES or AAS to determine the concentration of indium.[5]

    • Calculate the solubility based on the determined indium concentration in the saturated solution.

The following diagram illustrates the general workflow for the isothermal equilibrium method.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Analysis start Start add_excess Add excess InCl3 to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate settle Allow to settle equilibrate->settle filter Filter supernatant settle->filter analyze Analyze Indium concentration (ICP-OES/AAS) filter->analyze calculate Calculate Solubility analyze->calculate

Experimental workflow for solubility determination.

Role of this compound in Organic Synthesis: A Catalytic Pathway

This compound is a highly effective Lewis acid catalyst in a variety of organic reactions, including Friedel-Crafts acylations and Diels-Alder reactions.[6][7][8] Its catalytic activity stems from the ability of the indium atom to accept a pair of electrons, thereby activating the electrophile.

The following diagram illustrates the general mechanism of a Friedel-Crafts acylation reaction catalyzed by this compound. In this reaction, InCl₃ activates an acyl halide, facilitating the electrophilic aromatic substitution to form a ketone.

friedel_crafts_acylation acyl_halide Acyl Halide (R-CO-X) activated_complex Activated Complex [R-CO-X---InCl3] acyl_halide->activated_complex incl3 InCl3 (Lewis Acid) incl3->activated_complex acylium_ion Acylium Ion (R-C=O)+ activated_complex->acylium_ion sigma_complex Sigma Complex (Intermediate) acylium_ion->sigma_complex Electrophilic Attack aromatic_ring Aromatic Ring aromatic_ring->sigma_complex product Aryl Ketone (Product) sigma_complex->product Deprotonation hcl HCl sigma_complex->hcl regenerated_incl3 InCl3 (regenerated) sigma_complex->regenerated_incl3 Catalyst Regeneration

InCl₃-catalyzed Friedel-Crafts acylation mechanism.

This guide provides foundational knowledge on the solubility and catalytic applications of this compound. For specific applications, it is recommended to determine the solubility under the exact experimental conditions to be employed.

References

Indium Trichloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Indium (III) chloride, a compound with increasing relevance in organic synthesis and the electronics industry. This document consolidates critical data, including its CAS number, comprehensive safety information, and handling protocols, to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

Indium (III) chloride, with the CAS Number 10025-82-8 , is a white, flaky solid.[1][2] It is a Lewis acid with applications in organic synthesis and is the most common soluble derivative of indium.[2]

PropertyValueSource
CAS Number 10025-82-8[1][2][3][4][5]
EC Number 233-043-0[1][4][5]
Molecular Formula InCl₃[3]
Molecular Weight 221.18 g/mol [2][3][5][6]
Appearance White to off-white powder/flakes[2][3][6]
Density 3.46 g/cm³ at 25 °C[2][3][6][7]
Melting Point 586 °C (decomposes)[2][6]
Boiling Point 800 °C[2][6]
Solubility Soluble in water (exothermic), THF, and Ethanol[2]
Vapor Pressure 1 Pa at 25 °C[3]

Safety and Hazard Information

Indium trichloride is a corrosive substance that requires careful handling.[1][2][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with specific hazard statements.

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07Danger
Skin Corrosion (Category 1B/1C)H314: Causes severe skin burns and eye damageGHS05Danger
Serious Eye Damage (Category 1)H318: Causes serious eye damageGHS05Danger
Specific Target Organ Toxicity (Repeated Exposure)H372: Causes damage to organs through prolonged or repeated exposureGHS08Danger
Hazardous to the Aquatic Environment (Chronic, Category 3)H412: Harmful to aquatic life with long lasting effectsNoneDanger

Source:[1][4]

Exposure Limits
OrganizationLimit
ACGIHTWA: 0.1 mg/m³
NIOSHTWA: 0.1 mg/m³

Source:[3]

Toxicity Data
TestSpeciesRouteValueExposure Time
LC50Daphnia magna (Water flea)-> 455.5 mg/l48 h
ErC50Pseudokirchneriella subcapcapitata-1.85 mg/l72 h

Source:[7]

Experimental Protocols

Safe Handling Procedures
  • Engineering Controls : Work under a chemical fume hood.[1][7] Ensure appropriate exhaust ventilation at places where dust is formed.[4]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Use safety goggles with side protection and a face shield.[8]

    • Skin Protection : Wear suitable chemical-resistant gloves (tested according to EN 374) and protective clothing.[4][8]

    • Respiratory Protection : If dust is generated, wear a self-contained breathing apparatus.[4]

  • General Hygiene : Wash hands before breaks and at the end of the workday.[4][8] Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke when using this product.[7][9]

First Aid Measures
  • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water. Consult a physician immediately.[4][7]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[1][4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[4]

Spill and Disposal Procedures
  • Spill Containment : Evacuate personnel to safe areas.[4] Do not let the product enter drains.[4]

  • Cleanup : Pick up and arrange disposal without creating dust. Use a neutralizing agent.[1] Sweep up and shovel the material into suitable, closed containers for disposal.[4]

  • Disposal : Disposal must be made according to official regulations. Do not dispose of together with household garbage.[1]

Visualized Workflows and Relationships

To further clarify the safety protocols and hazard relationships, the following diagrams have been generated.

GHS_Hazard_Relationship InCl3 This compound H314 H314: Causes severe skin burns and eye damage InCl3->H314 H372 H372: Causes damage to organs through prolonged or repeated exposure InCl3->H372 H412 H412: Harmful to aquatic life with long lasting effects InCl3->H412 GHS05 GHS05: Corrosion H314->GHS05 GHS08 GHS08: Health Hazard H372->GHS08

Caption: GHS Hazard relationships for this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Personnel start->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill (Prevent entry into drains) ppe->contain neutralize Use Neutralizing Agent contain->neutralize cleanup Sweep/Shovel into Closed Container neutralize->cleanup dispose Dispose According to Regulations cleanup->dispose end Spill Managed dispose->end

Caption: Workflow for handling an this compound spill.

References

An In-depth Technical Guide on the Physical Characteristics of Indium Trichloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of indium trichloride (InCl₃) powder. The information presented is intended to support researchers, scientists, and professionals in drug development in understanding the fundamental properties of this compound for its effective application in synthesis, catalysis, and materials science.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below for easy reference and comparison. These values represent the characteristics of the anhydrous form unless otherwise specified.

PropertyValueCitations
Appearance White, flaky solid; colorless monoclinic crystals; yellowish hygroscopic crystals or white powder.[1][2][3][4]
Molecular Formula InCl₃[1][5][6]
Molar Mass 221.17 g/mol [1]
Melting Point 586 °C (1087 °F; 859 K)[1][5]
Boiling Point 800 °C (1470 °F; 1070 K)[1][5]
Sublimation Temperature Sublimes at 300 °C, 500 °C[2][7][8]
Density 3.46 g/cm³[1][5][9]
Apparent Density (Type A) 0.25–0.4 g/cc[7]
Apparent Density (Type H) Not specified, but higher than Type A[7][10]
Crystal Structure Monoclinic, mS16; Space group C12/m1, No. 12[1]
Solubility in Water 195 g/100 mL (exothermic)[1][2]
Solubility in other solvents Soluble in THF, Ethanol.[1][5] Also soluble in acetone, amyl alcohol, diethyl ether, ethyl acetate, and methanol.[2] Insoluble in benzene, carbon tetrachloride, and petroleum ether.[2]

Detailed Physical Characteristics

Appearance and Forms:

This compound is typically a white, flaky solid.[1][11] It can also appear as colorless monoclinic crystals or a yellowish hygroscopic powder.[2][3][4] Commercially, it is available in different forms, such as "Type A," which has a snowflake-like structure and lower apparent density, and "Type H," which is a high-density, glassy, and lustrous material.[7][10] The difference in density affects the material's reactivity and is a key consideration for its application in chemical synthesis.[10]

Thermal Properties:

Anhydrous this compound has a melting point of 586 °C and a boiling point of 800 °C.[1][5] It is also known to sublime, with sublimation temperatures reported at 300 °C and 500 °C.[2][7][8] The tetrahydrate form (InCl₃·4H₂O) has a much lower melting point of 56 °C.[12]

Density and Crystal Structure:

The density of solid this compound is 3.46 g/cm³.[1][9] It crystallizes in a monoclinic structure with the space group C12/m1.[1] This layered structure consists of a close-packed chloride arrangement with octahedrally coordinated indium(III) centers.[1] This is in contrast to gallium trichloride (GaCl₃), which crystallizes as dimers.[1] The tetrahydrate form crystallizes in the orthorhombic crystal system.[1]

Solubility and Hygroscopic Nature:

This compound is highly soluble in water, with a solubility of 195 g per 100 mL, and the dissolution process is exothermic.[1][2] It is also soluble in various organic solvents, including tetrahydrofuran (THF) and ethanol.[1][5] The compound is very hygroscopic, readily absorbing moisture from the atmosphere, which can affect its handling and reactivity.[5][13]

Experimental Protocols for Characterization

The determination of the physical characteristics of this compound powder involves several standard analytical techniques.

3.1. Determination of Melting Point:

The melting point of this compound powder can be determined using the capillary method with a melting point apparatus.[14][15]

  • Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.[16][17] The powder must be completely dry, as any moisture can act as an impurity and depress the melting point range.[17]

  • Apparatus and Procedure: The capillary tube is placed in a melting point apparatus. The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.[17] The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.[14]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a liquid is the end of the range.[16] For a pure substance, this range should be narrow.

3.2. Determination of Density:

The bulk and tapped densities of this compound powder can be determined to understand its packing characteristics.

  • Bulk Density (Method 1: Graduated Cylinder): A known mass of the powder is gently introduced into a graduated cylinder.[18][19] The volume is read directly from the cylinder, and the bulk density is calculated as mass/volume.[18]

  • Tapped Density: The graduated cylinder containing the powder is mechanically tapped a specified number of times (e.g., 100, 500, 1250 taps) until the volume of the powder no longer changes significantly.[19] The tapped density is then calculated as the mass of the powder divided by the final tapped volume.[19]

  • True Density (Gas Pycnometry): For the true density of the solid material, a gas pycnometer is used. This technique measures the volume of the solid by displacing an inert gas (like helium) and is not affected by the inter-particle space.

3.3. Characterization of Crystal Structure by X-ray Diffraction (XRD):

Powder X-ray diffraction is the primary method for determining the crystal structure of this compound.[20][21]

  • Sample Preparation: A fine, homogeneous powder of this compound is prepared and mounted on a sample holder.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern, which consists of a series of peaks, is a fingerprint of the crystalline structure. The positions and intensities of the peaks can be compared to standard diffraction databases (like the ICDD) to confirm the identity and phase purity of the this compound. The crystal system, space group, and lattice parameters can be determined by analyzing the diffraction pattern.[20][22]

Visualizations

Experimental Workflow for Physical Characterization:

The following diagram illustrates the logical workflow for the physical characterization of this compound powder.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting start This compound Powder Sample melting_point Melting Point Determination (Capillary Method) start->melting_point density Density Measurement (Bulk, Tapped, Gas Pycnometry) start->density crystal_structure Crystal Structure Analysis (Powder XRD) start->crystal_structure solubility Solubility Assessment start->solubility appearance Visual & Microscopic Examination start->appearance data_analysis Data Compilation and Analysis melting_point->data_analysis density->data_analysis crystal_structure->data_analysis solubility->data_analysis appearance->data_analysis report Technical Guide / Whitepaper data_analysis->report

Workflow for Physical Characterization

References

Indium trichloride molecular geometry and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Geometry and Bonding of Indium Trichloride

This guide provides a comprehensive overview of the molecular structure and bonding characteristics of this compound (InCl₃) across different physical states. It is intended for researchers, scientists, and professionals in drug development who utilize indium compounds in synthesis and catalysis. The document details the geometry of the InCl₃ monomer, its solid-state crystal lattice, and its behavior as a Lewis acid.

Molecular Geometry and Bonding

This compound exhibits distinct structural motifs depending on its physical state, a critical consideration for its application in chemical synthesis. In the gas phase, it exists as a discrete monomeric molecule, while in the solid state, it adopts a polymeric, layered structure.

Gas-Phase Monomeric InCl₃

At elevated temperatures and low pressures, this compound exists as a monomer. Gas electron diffraction studies have shown that the InCl₃ molecule possesses a trigonal planar geometry, belonging to the D₃h point group.[1] This arrangement is predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory, as the central indium atom is bonded to three chlorine atoms with no lone pairs of electrons, minimizing repulsion by adopting 120° bond angles.[2]

The bonding in the monomer is described by sp² hybridization of the central indium atom.[2] The symmetrical arrangement of the polar In-Cl bonds results in the cancellation of their dipole moments, rendering the InCl₃ molecule nonpolar overall.[2]

Figure 1: Molecular geometry of gas-phase InCl₃ monomer.
Solid-State Polymeric InCl₃

In the solid state, this compound adopts a crystal lattice structure where each indium atom is octahedrally coordinated to six chlorine atoms.[3] This structure is analogous to that of aluminum trichloride (AlCl₃) and yttrium trichloride (YCl₃).[3] The structure consists of a close-packed arrangement of chloride ions with In(III) ions occupying the octahedral voids, forming a layered lattice.[3]

Anhydrous InCl₃ crystallizes in a monoclinic system with the space group C12/m1.[3] Another hexagonal polymorph (space group P6₃/mmc) has also been reported.[4] In the hexagonal form, the In-Cl bond lengths are all 2.56 Å.[4] This polymeric structure contrasts with gallium trichloride (GaCl₃), which crystallizes as discrete Ga₂Cl₆ dimers.[3]

Unlike AlCl₃, which transitions to a molecular dimer (Al₂Cl₆) upon melting and does not conduct electricity, molten InCl₃ is electrically conductive, indicating the presence of ions rather than discrete dimers.[3]

Lewis Acid Behavior and Coordination Complexes

This compound is an effective Lewis acid, readily accepting electron pairs from donor ligands to form coordination complexes.[3][5][6][7] Its Lewis acidity is a cornerstone of its use as a catalyst in organic reactions, such as Friedel-Crafts acylations and Diels-Alder reactions.[3][5]

When reacting with chloride ions (Cl⁻), InCl₃ can expand its coordination sphere to form various anionic complexes. The geometry of these complexes depends on the number of chloride ligands.[3]

  • [InCl₄]⁻ : Tetrahedral geometry.

  • [InCl₅]²⁻ : Trigonal bipyramidal geometry.

  • [InCl₆]³⁻ : Octahedral geometry.

The formation of these complexes illustrates a logical progression of increasing coordination number driven by the Lewis acidic nature of the indium center.

Lewis_Acid_Pathway InCl3 InCl₃ (Trigonal Planar) InCl4 [InCl₄]⁻ (Tetrahedral) InCl3->InCl4 + Cl⁻ InCl5 [InCl₅]²⁻ (Trigonal Bipyramidal) InCl4->InCl5 + Cl⁻ InCl6 [InCl₆]³⁻ (Octahedral) InCl5->InCl6 + Cl⁻

Figure 2: Formation of chloro-indate complexes from InCl₃.

Quantitative Structural Data

The following table summarizes the key quantitative data for the different forms of this compound.

ParameterGas-Phase Monomer (InCl₃)Solid-State (Hexagonal Polymorph)
Symmetry D₃hP6₃/mmc
In Coordination 3-coordinate6-coordinate (Octahedral)
In-Cl Bond Length 228.9 (5) pm[1]2.56 Å (256 pm)[4]
Cl-In-Cl Angle 120°[2]90° / 180° (Idealized Octahedral)

Experimental Protocols

The structural determination of this compound relies on several key analytical techniques.

Gas-Phase Electron Diffraction (GED)

This technique is used to determine the structure of molecules in the gas phase, free from intermolecular forces.

  • Sample Preparation: Solid InCl₃ is placed in a reservoir connected to a nozzle system within the diffraction apparatus. The sample is heated to achieve sufficient vapor pressure. For InCl₃, a nozzle temperature of approximately 480 °C is used.[1]

  • Experimental Setup: The experiment is conducted under high vacuum (e.g., 10⁻⁷ mbar).[8] A high-energy electron beam (e.g., 40-60 keV) is generated by an electron gun and directed at the stream of gaseous InCl₃ effusing from the nozzle.[8][9]

  • Data Collection: The electrons are scattered by the gas molecules, producing a diffraction pattern of concentric rings.[8] This pattern is captured by a detector (e.g., a photographic plate or CCD camera). A rotating sector may be used in front of the detector to compensate for the steep decline in scattering intensity with angle.[8]

  • Data Analysis: The one-dimensional diffraction pattern is converted into a radial distribution curve. By fitting this curve to a theoretical model based on assumed bond lengths, bond angles, and vibrational amplitudes, a refined molecular structure is determined.[8]

GED_Workflow start Solid InCl₃ Sample heating Heat to ~480°C in vacuum chamber start->heating effusion Gaseous InCl₃ effuses from nozzle heating->effusion diffraction Electron Scattering effusion->diffraction beam High-Energy Electron Beam beam->diffraction detection Diffraction Pattern Detected diffraction->detection analysis Data Analysis & Structural Refinement detection->analysis end Determine Bond Lengths & Angles analysis->end

Figure 3: Simplified workflow for Gas Electron Diffraction (GED).
Single-Crystal X-ray Diffraction

This is the definitive method for determining the atomic arrangement in a crystalline solid. Given that InCl₃ is highly hygroscopic, special handling is required.[3]

  • Crystal Growth: A single crystal of suitable size (typically >0.1 mm) and quality must be grown.[10] This is often achieved by slow evaporation or cooling of a saturated solution in a non-aqueous solvent under an inert atmosphere.

  • Sample Handling and Mounting: Due to its hygroscopic nature, all manipulations must be performed in a dry environment, such as a glovebox filled with nitrogen or argon. The selected crystal is coated in an inert oil (e.g., Paratone-N) to protect it from atmospheric moisture and then mounted on a goniometer head.[11]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to reduce thermal vibrations. A beam of monochromatic X-rays is directed at the crystal.[10] As the crystal is rotated, a series of diffraction spots are produced. The positions and intensities of these spots are recorded by a detector.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined (structure solution), and these positions are then adjusted to achieve the best possible fit between the calculated and observed diffraction patterns (refinement).[10]

Raman Spectroscopy of Molten Salts

Raman spectroscopy provides insight into the vibrational modes of molecules and can be used to identify species present in a molten salt mixture.

  • Sample Preparation: A mixture of InCl₃ and an alkali-metal chloride (e.g., KCl) is prepared by weighing the components.[12] The mixture is thoroughly dried, for example, by refluxing with thionyl chloride, to remove any water which can interfere with the analysis.[12]

  • Experimental Setup: The dried salt mixture is loaded into a sample cell, often made of silica, within a furnace assembly.[12] The cell is heated to the desired temperature (e.g., 350-700 °C) to melt the sample.[12][13] A laser beam is directed into the molten sample.

  • Data Collection: The light scattered by the sample is collected and analyzed by a spectrometer. The resulting Raman spectrum shows peaks corresponding to the vibrational frequencies of the species present in the melt (e.g., [InCl₄]⁻).[12] Polarization measurements can help in assigning the observed vibrational modes.[12]

  • Data Analysis: The positions, intensities, and polarization of the Raman bands are used to identify the coordination complexes present in the melt and to study how the equilibrium between these species changes with composition and temperature.[12]

References

In-Depth Technical Guide: Thermogravimetric Analysis of Indium Trichloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of indium trichloride hydrate (InCl₃·4H₂O). Indium compounds are gaining increasing interest in various scientific fields, including as catalysts in organic synthesis and in the development of novel pharmaceuticals. Understanding the thermal stability and decomposition pathway of the common hydrated form is crucial for its handling, storage, and application in these areas. This document details the experimental protocols, quantitative data from thermal decomposition, and the logical pathways involved.

Introduction to Thermogravimetric Analysis of Hydrates

Thermogravimetric analysis is a powerful technique used to characterize the thermal stability and composition of materials. It measures the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere. For hydrated salts, such as this compound tetrahydrate, TGA can elucidate the stepwise removal of water molecules and the subsequent decomposition of the anhydrous salt. This information is critical for determining the material's purity, predicting its behavior at elevated temperatures, and establishing appropriate drying and processing conditions.

Experimental Protocols

A typical experimental setup for the thermogravimetric analysis of this compound hydrate involves the use of a simultaneous thermal analyzer (TGA/DSC or TGA/DTA) to monitor both mass loss and thermal events (endothermic or exothermic processes).

Sample Preparation: A small, representative sample of this compound tetrahydrate (typically 5-15 mg) is accurately weighed and placed in an inert crucible, commonly made of alumina or platinum.

Instrumentation and Parameters:

  • Instrument: Simultaneous Thermogravimetric Analyzer (e.g., Netzsch STA 449 F3 Jupiter® or similar).

  • Crucible: Alumina (Al₂O₃) or Platinum (Pt).

  • Heating Rate: A linear heating rate, typically 10 °C/min, is applied to the sample.

  • Temperature Range: The analysis is usually conducted from ambient temperature (e.g., 25 °C) up to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

  • Atmosphere: The thermal decomposition is studied under both an inert atmosphere (e.g., nitrogen, N₂) and an oxidative atmosphere (e.g., air or synthetic air). A constant purge gas flow rate (e.g., 50-100 mL/min) is maintained throughout the experiment to ensure a stable atmosphere and to remove gaseous decomposition products.

Thermal Decomposition Pathway of this compound Tetrahydrate

The thermal decomposition of this compound tetrahydrate (InCl₃·4H₂O) proceeds in a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. The exact nature of the final products is dependent on the surrounding atmosphere.

Decomposition in an Inert Atmosphere (Nitrogen)

Under a nitrogen atmosphere, the decomposition primarily involves the loss of water molecules, followed by the sublimation or decomposition of the anhydrous this compound.

Dehydration Stages: The dehydration of InCl₃·4H₂O occurs in distinct stages. Based on available literature, the process can be summarized as follows:

  • Step 1: The initial mass loss corresponds to the removal of one molecule of water. This process generally occurs at temperatures below 170 °C.[1]

  • Step 2: The subsequent mass loss is attributed to the removal of the remaining three water molecules. This stage takes place in the temperature range of 170 °C to 200 °C.[1]

  • Complete Dehydration: To achieve the fully anhydrous InCl₃, temperatures exceeding 300 °C are necessary.[1]

Decomposition of Anhydrous InCl₃: At higher temperatures, the anhydrous this compound will sublime.

Decomposition in an Oxidative Atmosphere (Air)

In the presence of air (oxygen), the decomposition pathway is altered, particularly at higher temperatures. While the initial dehydration steps are similar to those in a nitrogen atmosphere, the anhydrous this compound can react with oxygen to form indium oxychloride and subsequently indium oxide. At elevated temperatures, a solid-phase oxidation product, indium(III) oxide (In₂O₃), is expected to be the final residual mass, which is formed through a solid-phase indium oxychloride (InOCl) intermediate.

Quantitative Data Presentation

The following table summarizes the theoretical and observed mass losses during the thermal decomposition of InCl₃·4H₂O. The theoretical values are calculated based on the molar masses of the compounds involved.

Decomposition StepTemperature Range (°C) (in N₂)Theoretical Mass Loss (%)Chemical Transformation
Loss of first water molecule< 1706.14InCl₃·4H₂O → InCl₃·3H₂O + H₂O
Loss of remaining three water molecules170 - 20018.42InCl₃·3H₂O → InCl₃ + 3H₂O
Total Dehydration < 300+ 24.56 InCl₃·4H₂O → InCl₃ + 4H₂O
Formation of Indium Oxychloride (in air, approx.)> 300Varies2InCl₃ + O₂ → 2InOCl + 2Cl₂
Formation of Indium(III) Oxide (in air, approx.)> 500Varies6InOCl + O₂ → In₂O₃ + 2InCl₃ or 4InOCl + O₂ → 2In₂O₃ + 4Cl₂

Note: The temperature ranges for the formation of indium oxychloride and indium(III) oxide in air are approximate and can vary depending on experimental conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the thermogravimetric analysis of this compound hydrate.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_run Analysis cluster_output Data Processing Sample Weigh 5-15 mg of InCl₃·4H₂O Crucible Place sample in alumina/platinum crucible Sample->Crucible Instrument Load crucible into TGA instrument Crucible->Instrument Parameters Set parameters: - Heating rate (e.g., 10 °C/min) - Temperature range (e.g., 25-800 °C) - Atmosphere (N₂ or Air) - Gas flow rate (e.g., 50-100 mL/min) Instrument->Parameters Run Start TGA run Parameters->Run Data Record mass loss vs. temperature Run->Data Curve Generate TGA curve Data->Curve Analysis Analyze decomposition steps and mass loss percentages Curve->Analysis

TGA Experimental Workflow for InCl₃·4H₂O
Decomposition Pathway

The following diagram illustrates the logical decomposition pathway of this compound hydrate under inert and oxidative atmospheres.

Decomposition_Pathway cluster_dehydration Dehydration cluster_inert Inert Atmosphere (N₂) cluster_oxidative Oxidative Atmosphere (Air) InCl3_4H2O InCl₃·4H₂O (solid) InCl3_3H2O InCl₃·3H₂O (solid) InCl3_4H2O->InCl3_3H2O - H₂O (< 170 °C) InCl3_anhydrous InCl₃ (anhydrous solid) InCl3_3H2O->InCl3_anhydrous - 3H₂O (170-200 °C) Sublimation InCl₃ (gas) InCl3_anhydrous->Sublimation > 300 °C (Sublimation) InOCl InOCl (solid) InCl3_anhydrous->InOCl + O₂ (> 300 °C) In2O3 In₂O₃ (solid residue) InOCl->In2O3 + O₂ (> 500 °C)

Decomposition Pathway of InCl₃·4H₂O

References

An In-depth Technical Guide to the Discovery and History of Indium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of indium trichloride (InCl₃). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this significant Lewis acid. The guide covers the initial discovery of elemental indium, the early methods of synthesizing its trichloride salt, its physicochemical properties, and detailed experimental protocols.

The Discovery of Elemental Indium: A Spectroscopic Triumph

The story of this compound begins with the discovery of its constituent element, indium. In 1863, at the Freiberg University of Mining and Technology in Germany, physicists Ferdinand Reich and Hieronymus Theodor Richter were examining zinc ores for the presence of thallium using spectroscopy.[1][2][3] During their analysis of a sample of zinc blende, they observed a brilliant indigo-blue line in the spectroscope that did not correspond to any known element.[1][4]

This novel spectral line indicated the presence of a previously undiscovered element.[1] They named this new element "indium," derived from the Latin word indicum for the color indigo.[2][5] Interestingly, Ferdinand Reich was colorblind, and his assistant, Hieronymus Richter, was crucial in identifying the characteristic colored spectral lines.[3][4] Reich and Richter were also the first to isolate an impure sample of indium metal in the same year.[5] For a considerable time, the global supply of isolated indium was extremely limited, amounting to only about a gram until 1924.[2]

G cluster_0 Discovery of Indium (1863) A Zinc Ore Analysis for Thallium B Spectroscopic Examination A->B Method C Observation of Novel Indigo Line B->C Result D Identification of a New Element C->D Conclusion E Naming the Element 'Indium' D->E Etymology F Isolation of Impure Indium Metal D->F Outcome

Discovery timeline of the element Indium.

Synthesis of this compound: From Early Methods to Modern Techniques

Following the discovery of indium, the synthesis of its compounds began. This compound (InCl₃) emerged as one of the most significant and readily available soluble derivatives of indium.[6]

2.1 Early Synthesis: Direct Chlorination

The earliest and most direct method for preparing anhydrous this compound involves the reaction of metallic indium with an excess of chlorine gas.[7] This process, referenced in early chemical literature, requires carefully controlled conditions to ensure the formation of the trichloride and its subsequent purification.[8]

The reaction proceeds vigorously, particularly at elevated temperatures, and involves the formation of lower valent indium chlorides (InCl and In₂Cl₃) as intermediates.[6][8] The final product, InCl₃, is then separated and purified by sublimation, typically around 600°C.[8]

2.2 Modern Synthesis Approaches

While direct chlorination is effective, modern methods often prioritize safety, efficiency, and purity. One contemporary method involves the dehydration of indium chloride tetrahydrate (InCl₃·4H₂O).[9] This can be achieved by using a boiling organic solvent, such as cyclohexane, to act as a dehydrating agent.[9] This approach avoids the complexities and hazards of handling chlorine gas and allows for a high yield of over 90%.[9]

Another reported synthesis utilizes an electrochemical cell in a mixed methanol-benzene solution to produce this compound.[6] Today, this compound is commercially available in various grades, including high-purity forms suitable for the electronics industry, particularly in the production of LED core chips and as a precursor for MOCVD materials.[10][11]

Physicochemical Properties of this compound

This compound is a white, flaky, crystalline solid that is highly soluble in water and deliquescent.[6] It is a powerful Lewis acid, a property that underpins many of its applications in organic synthesis.[6][12]

Table 1: Physicochemical Properties of Anhydrous this compound

PropertyValue
Chemical Formula InCl₃[6]
Molar Mass 221.17 g/mol [6]
Appearance White, flaky crystalline solid[6]
Density 3.46 g/cm³[6]
Melting Point 586 °C (1,087 °F; 859 K)[6]
Boiling Point 800 °C (1,470 °F; 1,070 K)[6]
Solubility in Water 195 g/100 mL (exothermic)[6]
Crystal Structure Monoclinic[6]
Oxidation State of Indium +3[13]

Structurally, anhydrous InCl₃ adopts a layered crystal lattice similar to that of aluminum chloride (AlCl₃) and yttrium chloride (YCl₃), with octahedrally coordinated In(III) centers within a close-packed chloride arrangement.[6]

Experimental Protocols

4.1 Protocol for Early Synthesis of Anhydrous InCl₃ by Direct Chlorination

This protocol is based on the historical methods described by chemists such as Klemm.[8]

  • Objective: To synthesize anhydrous this compound from metallic indium and chlorine gas.

  • Materials:

    • High-purity metallic indium.

    • Chlorine gas (Cl₂), dried by passing through concentrated sulfuric acid and phosphorus pentoxide.

    • A quartz reaction tube and receiver apparatus, thoroughly dried.

    • Tube furnace.

    • Inert gas (Nitrogen or Carbon Dioxide) for purification.

  • Methodology:

    • Place the metallic indium in the quartz reaction tube.

    • Assemble the apparatus, ensuring all connections are fused or have ground glass joints to maintain a dry atmosphere.[8]

    • Heat the tube containing the indium using the tube furnace.

    • Introduce a stream of carefully dried chlorine gas over the heated indium. The chlorination reaction will proceed vigorously, often with a pale glow.[8]

    • The reaction proceeds through intermediate molten states of lower chlorides.[8]

    • The final product, InCl₃, will sublime at approximately 600°C and deposit as lustrous spangles on the cooler walls of the receiver.[8]

    • For purification, the collected InCl₃ can be resublimed in a stream of inert gas (N₂ or CO₂) containing a small amount of chlorine.[8]

    • Finally, the sublimate is cooled in a stream of Cl₂-free inert gas to remove any excess adsorbed chlorine.[8]

G cluster_1 Early Synthesis of Anhydrous InCl₃ A Place Metallic Indium in Quartz Tube B Heat Indium in Tube Furnace A->B C Pass Dry Chlorine Gas over Heated Indium B->C D Vigorous Reaction (Formation of InClₓ) C->D E Sublimation of InCl₃ at ~600°C D->E F Collection of Crystalline InCl₃ E->F G Purification by Re-sublimation F->G G cluster_2 InCl₃ Catalyzed Diels-Alder Reaction InCl3 InCl₃ (Lewis Acid) Activated Activated Aldehyde [Aldehyde-InCl₃ Complex] InCl3->Activated Aldehyde Aldehyde Aldehyde->Activated Coordination Product Diels-Alder Adduct Activated->Product Diene Diene Diene->Product Cycloaddition

References

Methodological & Application

Application Notes and Protocols: Indium Trichloride as a Catalyst in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. Traditionally, this reaction has been catalyzed by stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), leading to significant waste streams and challenging work-up procedures.[1][2] The use of indium(III) chloride (InCl₃) as a catalyst represents a milder, more efficient, and environmentally benign alternative.[3] Indium catalysts are noted for their low toxicity, high stability in air and water, and recyclability.[3] This document provides detailed application notes and protocols for the use of indium trichloride in Friedel-Crafts acylation.

Advantages of this compound Catalysis

Indium(III) salts have emerged as highly effective catalysts for both intramolecular and intermolecular Friedel-Crafts reactions.[3][4] Key advantages include:

  • Mild Reaction Conditions: InCl₃ can catalyze acylations under significantly milder conditions than traditional Lewis acids.

  • High Efficiency: The catalyst is effective at low loadings, reducing the overall cost and simplifying product purification.[5][6]

  • Substrate Scope: InCl₃ has shown unique efficacy in promoting reactions with less electron-rich arenes, a persistent challenge in Friedel-Crafts chemistry.[3]

  • Chemoselectivity: Indium catalysts can exhibit high chemoselectivity, a valuable trait in the synthesis of complex molecules.

  • Environmental Considerations: The lower toxicity and stability of indium compounds contribute to greener chemical processes.[3]

Reaction Mechanism and Experimental Workflow

The catalytic cycle of this compound in Friedel-Crafts acylation involves the activation of the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring. The catalyst is regenerated upon deprotonation of the resulting intermediate.

Reaction Mechanism

Friedel_Crafts_Acylation_Mechanism AcylHalide Acyl Halide (R-CO-X) Complex Activated Complex [R-CO-X---InCl₃] AcylHalide->Complex + InCl₃ InCl3 This compound (InCl₃) AcyliumIon Acylium Ion [R-C=O]⁺ Complex->AcyliumIon Formation of Electrophile InCl3X [InCl₃X]⁻ SigmaComplex Arenium Ion Intermediate (σ-complex) AcyliumIon->SigmaComplex + Arene InCl3X->InCl3 Catalyst Regeneration + H⁺ HCl HX Arene Arene (Ar-H) Product Aryl Ketone (Ar-CO-R) SigmaComplex->Product - H⁺

Caption: Mechanism of InCl₃-catalyzed Friedel-Crafts Acylation.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add arene, acylating agent, and solvent to a flask. - Add InCl₃ catalyst. start->setup reaction Reaction: - Stir the mixture at the specified temperature. - Monitor progress by TLC. setup->reaction workup Work-up: - Quench the reaction (e.g., with water or aq. HCl). - Extract with an organic solvent. reaction->workup purification Purification: - Dry the organic layer. - Concentrate in vacuo. - Purify by chromatography or recrystallization. workup->purification analysis Product Analysis: - Characterize by NMR, IR, and Mass Spectrometry. purification->analysis end End analysis->end

Caption: General workflow for InCl₃-catalyzed Friedel-Crafts acylation.

Quantitative Data Summary

The efficiency of indium-catalyzed Friedel-Crafts acylation is dependent on the choice of catalyst, solvent, and acylating agent. Below are summaries of quantitative data from catalyst screening and substrate scope studies.

Table 1: Catalyst and Solvent Optimization for the Acylation of Anisole with Acetic Anhydride

EntryCatalyst (mol%)AdditiveSolventTime (h)Yield (%)
1In(OTf)₃ (1)-CH₃NO₂2420
2InCl₃ (1)-CH₃NO₂2415
3In(OTf)₃ (1)LiClO₄CH₂Cl₂2445
4In(OTf)₃ (1)LiClO₄CH₃NO₂395
5InCl₃ (1)LiClO₄CH₃NO₂392

Data adapted from studies on indium-catalyzed acylations. The combination of an indium catalyst with lithium perchlorate in nitromethane was found to be highly effective.[5][6]

Table 2: Substrate Scope for the In(OTf)₃/LiClO₄ Catalyzed Acylation

EntryAreneAcylating AgentProductTime (h)Yield (%)
1AnisoleAcetic Anhydride4-Methoxyacetophenone395
2MesityleneAcetic Anhydride2,4,6-Trimethylacetophenone591
3m-XyleneAcetic Anhydride2,4-Dimethylacetophenone1889
4Toluene*Acetic Anhydride4-Methylacetophenone2482
5FuranAcetic Anhydride2-Acetylfuran375

*Reaction performed with 10 mol% of In(OTf)₃.

This data demonstrates the high efficacy of the indium catalyst system for electron-rich aromatics.[5][6] Toluene, being less activated, required a higher catalyst loading.[5]

Experimental Protocols

The following are generalized protocols for this compound-catalyzed Friedel-Crafts acylation. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for the Acylation of Aromatic Compounds

Materials:

  • Indium(III) chloride (InCl₃)

  • Aromatic substrate (e.g., anisole, toluene)

  • Acylating agent (e.g., acetyl chloride, acetic anhydride)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Standard laboratory glassware, including a round-bottom flask, condenser, and addition funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic substrate (1.0 eq) and the anhydrous solvent (e.g., 1,2-dichloroethane).

  • Add indium(III) chloride (typically 1-10 mol%).

  • The acylating agent (1.1-1.5 eq) is added dropwise to the stirred mixture at room temperature. For highly reactive substrates or exothermic reactions, cooling in an ice bath may be necessary.

  • After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with the organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine, and then dried over anhydrous MgSO₄ or Na₂SO₄.

  • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the desired aryl ketone.

Protocol 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

Materials:

  • Substrate for intramolecular cyclization (e.g., an ω-arylalkanoic acid chloride)

  • Indium(III) chloride (InCl₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane, nitrobenzene)

  • Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the starting material (1.0 eq) in the chosen anhydrous solvent.

  • Add indium(III) chloride (typically 5-20 mol%) to the solution.

  • Stir the reaction mixture at the predetermined temperature (ranging from room temperature to reflux) until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully pour it into a beaker containing ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash successively with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the cyclic ketone.

Safety Precautions

  • This compound is a moisture-sensitive Lewis acid. Handle in a dry environment, preferably in a glovebox or under an inert atmosphere.

  • Acylating agents such as acyl chlorides and anhydrides are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood.

  • The reaction can be exothermic, especially during the addition of the acylating agent. Proper temperature control is crucial.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a versatile and efficient catalyst for Friedel-Crafts acylation, offering a valuable alternative to traditional Lewis acids. Its operational simplicity, mild reaction conditions, and broad substrate applicability make it an attractive choice for synthetic chemists in academic and industrial settings. The protocols and data presented herein provide a solid foundation for the application of this methodology in the synthesis of aryl ketones for various research and development endeavors.

References

Application Notes and Protocols for InCl₃-Catalyzed Diels-Alder Reactions in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(III) chloride (InCl₃) has emerged as a versatile and water-tolerant Lewis acid catalyst for a variety of organic transformations, including the synthetically powerful Diels-Alder reaction.[1][2][3] Its ability to function effectively in aqueous media presents a significant advantage in the context of green chemistry, reducing the reliance on volatile and hazardous organic solvents.[2] This document provides detailed application notes and protocols for conducting InCl₃-catalyzed Diels-Alder reactions in water, targeting researchers, scientists, and professionals in drug development.

The use of water as a solvent for the Diels-Alder reaction can offer unique benefits, including rate acceleration and enhanced selectivity, often attributed to hydrophobic effects and the high cohesive energy of water.[4] While InCl₃ has been reported to catalyze these reactions, it is noteworthy that some studies have questioned the catalytic effect for certain substrate combinations, suggesting that the observed rate enhancements may arise from the aqueous medium itself.[5] Nevertheless, for many substrates, particularly in aza-Diels-Alder reactions, InCl₃ has been shown to be an effective promoter of the reaction.[2][3]

Advantages of Using InCl₃ in Aqueous Diels-Alder Reactions

  • Water Tolerance: Unlike many traditional Lewis acids, InCl₃ is stable and active in water.[2]

  • Mild Reaction Conditions: Reactions can often be carried out at room temperature or with gentle heating.

  • Simple Experimental Procedures: The work-up is often straightforward, involving simple extraction.

  • Catalyst Recyclability: InCl₃ can often be recovered from the aqueous phase and reused, enhancing the sustainability of the process.[1][6]

  • Green Chemistry: The use of water as a solvent aligns with the principles of green chemistry by reducing organic solvent waste.

Quantitative Data Summary

The following tables summarize the quantitative data for InCl₃-catalyzed Diels-Alder reactions in water, showcasing the scope of the reaction with various dienes and dienophiles.

Table 1: InCl₃-Catalyzed Diels-Alder Reactions of Various Dienes and Dienophiles in Water

EntryDieneDienophileTime (h)Yield (%)Endo/Exo Ratio
1CyclopentadieneMethyl vinyl ketone128289:11
2CyclopentadieneAcrolein109590:10
3CyclopentadieneN-Phenylmaleimide898>99:1
4IsopreneMethyl vinyl ketone2475 (para)-
52,3-Dimethyl-1,3-butadieneMethyl vinyl ketone2478-

Data synthesized from multiple sources for illustrative purposes.

Table 2: InCl₃-Catalyzed Aza-Diels-Alder Reactions in Water

EntryAnilineAldehydeDienophileTime (h)Yield (%)Diastereoselectivity (cis/trans)
1AnilineBenzaldehydeCyclopentadiene1292>99:1
2p-ToluidineBenzaldehydeCyclopentadiene1295>99:1
3AnilineBenzaldehyde2,3-Dihydrofuran1285>99:1

Data is illustrative and based on findings in aza-Diels-Alder reactions catalyzed by InCl₃.[2][3]

Experimental Protocols

Protocol 1: General Procedure for the InCl₃-Catalyzed Diels-Alder Reaction of Cyclopentadiene and Methyl Vinyl Ketone in Water

This protocol provides a representative procedure for the reaction between cyclopentadiene and methyl vinyl ketone.

Materials:

  • Indium(III) chloride (InCl₃)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Methyl vinyl ketone

  • Deionized water

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add InCl₃ (0.1 mmol, 22.1 mg).

  • Add deionized water (5 mL) to the flask and stir until the catalyst is fully dissolved.

  • Add methyl vinyl ketone (1.0 mmol, 70.1 mg, 84 µL).

  • Add freshly cracked cyclopentadiene (1.2 mmol, 79.3 mg, 100 µL).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Catalyst Recovery: The aqueous layer containing the InCl₃ catalyst can be concentrated under reduced pressure and the residue can be reused for subsequent reactions. The efficiency of the recycled catalyst should be evaluated.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh InCl3 Add Water reactants Add Dienophile Add Diene reagents->reactants 1. Dissolve 2. Add stirring Stir at RT (12 h) reactants->stirring Start Reaction extraction Extract with Organic Solvent stirring->extraction Reaction Complete drying Dry Organic Layer extraction->drying catalyst_recovery catalyst_recovery extraction->catalyst_recovery Aqueous Layer evaporation Evaporate Solvent drying->evaporation purification Column Chromatography evaporation->purification product product purification->product Final Product reuse reuse catalyst_recovery->reuse Recycle

Figure 1. Experimental workflow for InCl₃-catalyzed Diels-Alder reactions.
Proposed Catalytic Cycle

The catalytic cycle of the InCl₃-catalyzed Diels-Alder reaction in water is believed to proceed through the coordination of the Lewis acidic indium center to the dienophile. This coordination polarizes the dienophile, making it more electrophilic and thus more reactive towards the diene.

catalytic_cycle catalyst InCl3(H2O)n activated_complex Activated Dienophile [Dienophile---InCl3(H2O)n-1]+ catalyst->activated_complex Coordination dienophile Dienophile (e.g., α,β-unsaturated carbonyl) dienophile->activated_complex transition_state [Diene---Activated Dienophile]‡ (Transition State) activated_complex->transition_state diene Diene diene->transition_state [4+2] Cycloaddition product_complex [Product---InCl3(H2O)n-1]+ transition_state->product_complex product_complex->catalyst Regeneration product Diels-Alder Adduct product_complex->product Release water H2O water->catalyst water->product_complex

Figure 2. Proposed catalytic cycle for the InCl₃-catalyzed Diels-Alder reaction.

Conclusion

Indium(III) chloride serves as a convenient and water-tolerant Lewis acid catalyst for promoting Diels-Alder reactions in aqueous media. The protocols outlined in this document provide a foundation for researchers to explore this environmentally benign methodology. The ability to perform these powerful C-C bond-forming reactions in water, coupled with the potential for catalyst recycling, makes InCl₃ a valuable tool in modern organic synthesis and drug development. Further investigation into the substrate scope and the nuances of the catalytic activity will continue to expand the utility of this method.

References

Application Notes and Protocols for Indium Trichloride-Mediated Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for organic synthesis reactions mediated by indium(III) chloride (InCl₃). InCl₃ is a versatile, water-tolerant Lewis acid catalyst that facilitates a wide range of organic transformations, often under mild and environmentally friendly conditions. Its stability, low toxicity, and effectiveness in both organic and aqueous media make it a valuable tool in modern synthetic chemistry.[1]

This guide covers three key transformations: Friedel-Crafts Acylation, the Synthesis of Quinolines via Friedländer Annulation, and the Michael Addition of Indoles. Each section includes a detailed experimental protocol, a summary of quantitative data for various substrates, and a mechanistic diagram.

Friedel-Crafts Acylation of Arenes

The Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones, which are important intermediates in the pharmaceutical and chemical industries.[2] Indium trichloride serves as an effective Lewis acid catalyst for this transformation, activating the acylating agent towards electrophilic aromatic substitution.[3] Unlike classical catalysts such as aluminum chloride, InCl₃ offers the advantage of being more tolerant to moisture.

Experimental Protocol: General Procedure for InCl₃-Catalyzed Acylation of Anisole

This protocol describes the acylation of anisole with acetic anhydride, a representative example of the Friedel-Crafts acylation catalyzed by this compound.

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous Indium(III) chloride (InCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anisole (1.0 equiv.), dichloromethane (5 mL per mmol of anisole), and indium(III) chloride (0.1 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add acetic anhydride (1.2 equiv.) dropwise to the stirring solution.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired aryl ketone.

Quantitative Data: InCl₃-Catalyzed Acylation of Various Arenes

The following table summarizes the results for the this compound-catalyzed acylation of various aromatic compounds with acetic anhydride.

AreneProductTime (h)Yield (%)
Anisole4-Methoxyacetophenone392
Veratrole3,4-Dimethoxyacetophenone488
Toluene4-Methylacetophenone575
m-Xylene2,4-Dimethylacetophenone485
Mesitylene2,4,6-Trimethylacetophenone390

Reaction conditions: Arene (1.0 equiv.), acetic anhydride (1.2 equiv.), InCl₃ (10 mol%), refluxing dichloromethane.

Mechanistic Pathway: Friedel-Crafts Acylation

The reaction proceeds through the Lewis acidic activation of the acylating agent by this compound, generating a highly electrophilic acylium ion (or a related complex), which is then attacked by the electron-rich aromatic ring.

Friedel_Crafts_Acylation AcylHalide R-CO-Cl Intermediate [R-C≡O]⁺ [InCl₄]⁻ Acylium Ion Complex AcylHalide->Intermediate + InCl₃ InCl3 InCl₃ InCl3->Intermediate Arene Ar-H SigmaComplex Sigma Complex Arene->SigmaComplex + [R-C≡O]⁺ Intermediate->SigmaComplex Product Ar-CO-R SigmaComplex->Product - H⁺ HCl HCl SigmaComplex->HCl InCl3_regen InCl₃ SigmaComplex->InCl3_regen - InCl₃

Caption: Mechanism of InCl₃-Catalyzed Friedel-Crafts Acylation.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a classical and efficient method for the synthesis of quinolines, a heterocyclic scaffold present in numerous natural products and pharmaceuticals.[4][5] this compound catalyzes the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a carbonyl functionality.[1][6]

Experimental Protocol: General Procedure for InCl₃-Catalyzed Quinoline Synthesis

This protocol outlines a general solvent-free procedure for the synthesis of substituted quinolines from 2-aminoaryl ketones and active methylene compounds.[1]

Materials:

  • 2-Aminoaryl ketone (e.g., 2-aminobenzophenone)

  • Active methylene compound (e.g., ethyl acetoacetate)

  • Anhydrous Indium(III) chloride (InCl₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 equiv.), the active methylene compound (1.1 equiv.), and indium(III) chloride (5 mol%).

  • Heat the reaction mixture with stirring at 80-100 °C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, resulting in a solid mass.

  • Add ethyl acetate and stir to dissolve the product.

  • Filter the mixture to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired quinoline.

Quantitative Data: InCl₃-Catalyzed Synthesis of Various Quinolines

The following table presents the results for the synthesis of a variety of quinolines using this compound as a catalyst under solvent-free conditions.

2-Aminoaryl KetoneActive Methylene CompoundTime (h)Yield (%)
2-AminobenzophenoneEthyl acetoacetate2.595
2-Amino-5-chlorobenzophenoneEthyl acetoacetate392
2-AminoacetophenoneAcetylacetone290
2-AminobenzophenoneCyclohexanone485
2-Amino-5-nitroacetophenoneDimedone3.588

Reaction conditions: Substrates (1:1.1 ratio), InCl₃ (5 mol%), 100 °C, solvent-free.

Mechanistic Pathway: Friedländer Annulation

The InCl₃-catalyzed Friedländer synthesis is believed to proceed through an initial aldol-type condensation, followed by cyclization and dehydration to form the quinoline ring system.

Friedlander_Annulation cluster_1 Reaction Steps AminoKetone 2-Aminoaryl Ketone AldolAdduct Aldol Adduct AminoKetone->AldolAdduct ActiveMethylene Active Methylene Compound ActiveMethylene->AldolAdduct + InCl₃ InCl3 InCl₃ InCl3->AldolAdduct Enone Enone Intermediate AldolAdduct->Enone - H₂O CyclizedIntermediate Cyclized Intermediate Enone->CyclizedIntermediate Intramolecular Cyclization Quinoline Quinoline CyclizedIntermediate->Quinoline - H₂O Michael_Addition Enone α,β-Unsaturated Ketone ActivatedComplex Activated Complex Enone->ActivatedComplex InCl3 InCl₃ InCl3->ActivatedComplex Coordination Adduct Michael Adduct Intermediate ActivatedComplex->Adduct Nucleophilic Attack Indole Indole Indole->Adduct Product 3-Substituted Indole Adduct->Product Proton Transfer

References

Application of Indium(III) Chloride (InCl3) in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(III) chloride (InCl₃) has emerged as a versatile and efficient Lewis acid catalyst in organic synthesis. Its notable stability to moisture and air, recyclability, and effectiveness in low catalytic loadings make it an attractive choice for the synthesis of a wide array of heterocyclic compounds.[1][2][3] These scaffolds are of paramount importance in medicinal chemistry and drug development due to their prevalence in bioactive natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the InCl₃-catalyzed synthesis of various key heterocyclic systems.

Key Advantages of InCl₃ Catalysis

  • Water Tolerance: Unlike many traditional Lewis acids, InCl₃ is stable and active in aqueous media, enabling more environmentally benign reaction conditions.[1][2][3]

  • Mild Reaction Conditions: Many InCl₃-catalyzed reactions proceed under mild conditions, often at room temperature or with gentle heating, which helps in preserving sensitive functional groups.[4][5]

  • High Yields and Selectivity: The use of InCl₃ often leads to excellent product yields and high regioselectivity and stereoselectivity.[1][6]

  • Low Catalyst Loading: Reactions typically require only a small catalytic amount of InCl₃, making the process more cost-effective and reducing metal contamination in the final product.[5][7]

  • Recyclability: The catalyst can often be recovered and reused without a significant loss of activity.[7]

Application in the Synthesis of Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. InCl₃ provides an efficient and eco-friendly route for their synthesis.[7][8] A common method involves the condensation of anilines with β-ketoesters.

Quantitative Data for InCl₃-Catalyzed Synthesis of Quinolines
EntrySubstituted Anilineβ-KetoesterCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1AnilineEthyl acetoacetate5Ethanol601095[7]
24-MethylanilineEthyl acetoacetate5Ethanol601292[7]
34-MethoxyanilineEthyl acetoacetate5Ethanol601490[7]
44-ChloroanilineEthyl acetoacetate5Ethanol601588[7]
5AnilineEthyl acetoacetate5Solvent-free60898[7]
Experimental Protocol: Synthesis of 2-Methylquinoline
  • Reaction Setup: In a 50 mL round-bottom flask, combine aniline (1 mmol), ethyl acetoacetate (1 mmol), and InCl₃ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add ethanol (15 mL) to the flask.

  • Reaction Conditions: Stir the resulting solution at 60°C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to recover the catalyst.

  • Purification: Purify the crude product by flash chromatography using a mixture of 20% ethyl acetate and 80% n-hexane as the eluent to yield the pure quinoline derivative.

Workflow for InCl₃-Catalyzed Quinoline Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification Aniline Substituted Aniline Mixing Mixing and Stirring Aniline->Mixing Ketoester β-Ketoester Ketoester->Mixing InCl3 InCl₃ (5 mol%) InCl3->Mixing Solvent Ethanol Solvent->Mixing Temp 60°C Reaction Condensation/ Cyclization Temp->Reaction Mixing->Reaction Heat Monitoring TLC Monitoring Reaction->Monitoring Filtration Filtration Monitoring->Filtration Reaction Complete Chromatography Flash Chromatography Filtration->Chromatography Product Pure Quinoline Chromatography->Product

Caption: Workflow for the InCl₃-catalyzed synthesis of quinolines.

Application in the Synthesis of Indoles

Indole derivatives are another critical class of heterocyclic compounds with widespread applications in pharmaceuticals. InCl₃ catalyzes the conjugate addition of indoles to electron-deficient olefins, a key C-C bond-forming reaction.[4]

Quantitative Data for InCl₃-Catalyzed Conjugate Addition of Indoles
EntryIndoleOlefinCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1IndoleMethyl vinyl ketone10DichloromethaneRT1.592[4]
22-MethylindoleMethyl vinyl ketone10DichloromethaneRT2.090[4]
3IndolePhenyl vinyl ketone10DichloromethaneRT2.588[4]
4IndoleBenzylidene malononitrile10DichloromethaneRT1.091[4]
Experimental Protocol: Synthesis of 3-(3-Oxobutyl)indole
  • Reaction Setup: To a solution of indole (1 mmol) and methyl vinyl ketone (1.2 mmol) in dichloromethane (10 mL), add InCl₃ (0.1 mmol, 10 mol%).

  • Reaction Conditions: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, quench the reaction with water and extract the product with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the pure product.

Application in the Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are well-known for their diverse pharmacological activities. InCl₃ provides a mild and efficient method for their synthesis via the condensation of o-phenylenediamines with ketones or α,β-unsaturated aldehydes.[5][9]

Quantitative Data for InCl₃-Catalyzed Synthesis of 1,5-Benzodiazepines
Entryo-PhenylenediamineCarbonyl CompoundCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
1o-PhenylenediamineAcetone10WaterReflux1595[2]
2o-PhenylenediamineAcetophenone10WaterReflux2092[2]
34-Methyl-o-phenylenediamineAcetone10WaterReflux1596[2]
4o-Phenylenediamine4,6-di-O-benzyl-2,3-dideoxy-aldehydo-D-erythro-trans-hex-2-enose2EthanolRT2085[5]
Experimental Protocol: Synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine
  • Reaction Setup: A mixture of o-phenylenediamine (1 mmol), acetone (2.2 mmol), and InCl₃ (0.1 mmol, 10 mol%) in water (10 mL) is prepared in a round-bottom flask.

  • Reaction Conditions: The mixture is stirred at reflux temperature.

  • Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization.

Application in the Synthesis of Other Heterocycles

InCl₃ is a versatile catalyst for the synthesis of a variety of other heterocyclic systems.

Pyrazoles

InCl₃ catalyzes the one-pot, multi-component synthesis of pyrano[2,3-c]pyrazole derivatives under ultrasound irradiation, offering an efficient and environmentally friendly method.[10] It also promotes the synthesis of pyrazolo[3,4-b]pyridine derivatives via a one-pot three-component tandem reaction.[3]

Quinoxalines

The condensation of o-phenylenediamine with 1,2-dicarbonyl compounds in the presence of InCl₃ affords quinoxalines in excellent yields.[1][2] Recently, an InCl₃-catalyzed two-component reaction has been developed for the synthesis of complex fused quinoxaline derivatives.[11][12]

Coumarins

InCl₃ is an effective catalyst for the Pechmann condensation of phenols with β-ketoesters to produce coumarins.[13][14] It also catalyzes the synthesis of substituted coumarins from phenols and acetylenic esters under solvent-free conditions.[1][2]

Flavonoids

InCl₃ mediates the efficient synthesis of flavones through the cyclization of 1,3-diketones.[15] It is also used for the oxidation of 2'-hydroxychalcones and flavanones to their corresponding flavones.[16]

Logical Relationship of InCl₃ Catalysis in Heterocycle Synthesis

G cluster_reactions Catalyzed Reactions cluster_products Synthesized Heterocycles InCl3 InCl₃ (Lewis Acid Catalyst) Condensation Condensation InCl3->Condensation Cyclization Cyclization InCl3->Cyclization Multicomponent Multicomponent Reactions InCl3->Multicomponent ConjugateAddition Conjugate Addition InCl3->ConjugateAddition Oxidation Oxidation InCl3->Oxidation Quinolines Quinolines Condensation->Quinolines Benzodiazepines 1,5-Benzodiazepines Condensation->Benzodiazepines Quinoxalines Quinoxalines Condensation->Quinoxalines Coumarins Coumarins Condensation->Coumarins Cyclization->Quinolines Flavonoids Flavonoids Cyclization->Flavonoids Pyrazoles Pyrazoles Multicomponent->Pyrazoles Indoles Indole Derivatives ConjugateAddition->Indoles Oxidation->Flavonoids

Caption: InCl₃ catalyzes various reactions to synthesize diverse heterocycles.

Conclusion

Indium(III) chloride is a highly effective and versatile catalyst for the synthesis of a broad range of heterocyclic compounds. Its operational simplicity, mild reaction conditions, and high efficiency make it a valuable tool for researchers in organic synthesis and drug discovery. The protocols and data presented here offer a practical guide for the application of InCl₃ in the construction of medicinally relevant heterocyclic scaffolds.

References

Application Notes and Protocols: Indium Trichloride for the Production of Quantum Dots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of indium phosphide (InP) quantum dots (QDs) using indium trichloride (InCl₃) as a key precursor. Detailed protocols for the widely used hot-injection method are presented, along with the principles of microwave-assisted synthesis. Furthermore, the application of these quantum dots in bio-imaging and targeted drug delivery for cancer therapy is discussed.

Introduction to Indium Phosphide Quantum Dots

Indium phosphide (InP) quantum dots are semiconductor nanocrystals that have garnered significant attention as a less toxic alternative to cadmium-based QDs.[1][2] Their size-tunable optical properties, including broad absorption spectra and narrow, size-dependent photoluminescence, make them ideal for a range of applications, from displays to biomedical imaging and diagnostics.[3][4] this compound is a common and effective indium precursor for the synthesis of high-quality InP QDs.

Synthesis of InP/ZnS Core/Shell Quantum Dots

For enhanced stability and photoluminescence quantum yield, InP core quantum dots are often coated with a wider bandgap semiconductor shell, such as zinc sulfide (ZnS).[5][6]

Hot-Injection Synthesis Method

The hot-injection technique is a widely employed method for the synthesis of monodisperse quantum dots.[7] It involves the rapid injection of a precursor solution into a hot solvent containing the other precursors, leading to a burst of nucleation followed by controlled growth.

Table 1: Quantitative Data for Hot-Injection Synthesis of InP/ZnS Quantum Dots

ParameterValueReference
InP Core Synthesis
Indium PrecursorIndium (III) chloride (InCl₃)[5][6][8]
Zinc Salt (for core)Zinc chloride (ZnCl₂)[5][6]
Amount of InCl₃0.45 mmol[5]
Amount of ZnCl₂2.2 mmol[5]
Solvent/LigandOleylamine (OLA)[5][6]
Volume of OLA5.0 mL[5]
Degassing Temperature100-120 °C[6][9]
Degassing Time15-30 minutes[6][9]
Nucleation Temperature220 °C[6][9]
Phosphorus PrecursorTris(dimethylamino)phosphine (P(DMA)₃) or Hexaethyl phosphorous triamide (HPT)[5][6]
Growth Time30 minutes[9]
ZnS Shell Synthesis
Shelling Temperature160-220 °C[9]
Sulfur Precursor1-Dodecanethiol (DDT) or Sulfur (S)[5][9]
Zinc Precursor for ShellZinc acetate or Zinc oxide (ZnO)[5][6]
Shelling Time15 minutes[9]
Resulting QD Properties
InP Core Emission Peak~620 nm (orange)[5]
InP/ZnS Emission Peak~540 nm (green)[5]
InP/ZnS/ZnS Emission Peak558 nm (yellow)[9]
InP/ZnS/ZnS Quantum Yield72.2%[9]

Experimental Protocol: Hot-Injection Synthesis of InP/ZnS Quantum Dots

Materials:

  • Indium (III) chloride (InCl₃)

  • Zinc chloride (ZnCl₂)

  • Oleylamine (OLA)

  • Tris(dimethylamino)phosphine (P(DMA)₃) or Hexaethyl phosphorous triamide (HPT)

  • 1-Dodecanethiol (DDT)

  • Zinc acetate

  • Fatty acid

  • 1-Octadecene (ODE) (optional, as a non-coordinating solvent)

  • Toluene

  • Ethanol/Acetone

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Schlenk line for inert atmosphere (Nitrogen or Argon)

  • Condenser

  • Syringes and needles

  • Centrifuge

Procedure:

Part A: Synthesis of InP Core

  • In a 100 mL three-neck flask, combine InCl₃ (e.g., 0.45 mmol), ZnCl₂ (e.g., 2.2 mmol), and oleylamine (e.g., 5 mL).[5][6]

  • Attach the flask to a Schlenk line and fit with a condenser.

  • Heat the mixture to 100-120 °C under vacuum for 15-30 minutes to remove water and oxygen.[6][9]

  • Switch the atmosphere to inert gas (N₂ or Ar).

  • Increase the temperature to 220 °C.

  • Rapidly inject the phosphorus precursor (e.g., P(DMA)₃ or HPT) into the hot solution.[5][6]

  • Allow the reaction to proceed for a set time (e.g., 30 minutes) to allow for the growth of the InP cores.[9]

  • Cool the reaction mixture to room temperature.

Part B: Growth of ZnS Shell

  • To the flask containing the InP cores, add a solution of zinc acetate and a fatty acid in a suitable solvent, or alternatively, a sulfur precursor like 1-dodecanethiol (DDT).[6][9]

  • Reheat the mixture to a temperature between 160 °C and 220 °C under an inert atmosphere.[9]

  • Maintain the temperature for a specific duration (e.g., 15 minutes) to facilitate the growth of the ZnS shell.[9]

  • Cool the reaction to room temperature.

Part C: Purification

  • Add toluene to disperse the synthesized InP/ZnS quantum dots.

  • Induce precipitation by adding a non-solvent like ethanol or acetone.

  • Centrifuge the mixture to collect the quantum dots.

  • Discard the supernatant and re-disperse the quantum dot pellet in toluene.

  • Repeat the precipitation and centrifugation steps 2-3 times for thorough purification.

  • The final purified InP/ZnS quantum dots can be stored dispersed in a solvent like toluene.

Experimental Workflow: Hot-Injection Synthesis

Hot_Injection_Workflow cluster_core InP Core Synthesis cluster_shell ZnS Shell Synthesis cluster_purification Purification A Mix InCl₃, ZnCl₂, and Oleylamine B Degas at 100-120°C A->B C Heat to 220°C under N₂ B->C D Inject Phosphorus Precursor C->D E Core Growth (30 min) D->E F Add Zn and S Precursors E->F Cool down G Heat to 160-220°C F->G H Shell Growth (15 min) G->H I Dispersion in Toluene H->I Cool down J Precipitation with Ethanol/Acetone I->J K Centrifugation J->K L Redisperse in Toluene K->L K->L Repeat 2-3x

Caption: Workflow for the hot-injection synthesis of InP/ZnS quantum dots.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient alternative for producing quantum dots. The use of microwave irradiation can significantly reduce reaction times and improve energy efficiency. While detailed protocols for indium-based QDs are less common in the provided literature, the general principle involves heating the precursor mixture in a microwave reactor to achieve rapid nucleation and growth.

General Protocol for Microwave-Assisted Synthesis:

  • Precursors (InCl₃, a phosphorus source, and stabilizing ligands) are dissolved in a suitable high-boiling point solvent in a microwave-safe vessel.

  • The vessel is sealed and placed in a microwave reactor.

  • The mixture is subjected to microwave irradiation at a set power and for a specific duration (often in the range of minutes).[10]

  • The rapid heating promotes the formation of quantum dots.

  • After cooling, the quantum dots are purified using similar precipitation and centrifugation steps as in the hot-injection method.

Logical Relationship: Microwave-Assisted Synthesis

Microwave_Synthesis A Prepare Precursor Solution (InCl₃, P-source, Solvent) B Microwave Irradiation (Set Power and Time) A->B C Rapid Nucleation and Growth B->C D Cooling C->D E Purification D->E

Caption: Logical steps in microwave-assisted quantum dot synthesis.

Applications in Cancer Research and Drug Development

InP/ZnS quantum dots are promising candidates for biomedical applications due to their bright and stable fluorescence, which is ideal for imaging, and their lower toxicity profile compared to cadmium-based QDs.[8]

Bio-imaging of Cancer Cells

Quantum dots can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on the surface of cancer cells.[1] This allows for the targeted labeling and visualization of tumors. For instance, InP/ZnS QDs conjugated with antibodies against claudin-4 and prostate stem cell antigen (PSCA) have been successfully used for the in vitro targeting of pancreatic cancer cells.[8]

Targeted Drug Delivery

Beyond imaging, quantum dots can serve as nanocarriers for the targeted delivery of therapeutic agents.[1][3] The general strategy involves conjugating a chemotherapy drug to the surface of a functionalized quantum dot. The QD-drug conjugate is then targeted to cancer cells, where it is internalized, often through receptor-mediated endocytosis. Once inside the cell, the drug can be released from the quantum dot, for example, in the acidic environment of endosomes or lysosomes, to exert its cytotoxic effect.[11] This targeted approach aims to increase the drug concentration at the tumor site while minimizing systemic side effects.[1]

Signaling Pathway: QD-Mediated Targeted Drug Delivery

Targeted_Drug_Delivery cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane QD QD-Drug Conjugate Receptor Tumor-Specific Receptor QD->Receptor Targeting Ligand Receptor_Bound Receptor-Ligand Binding Endocytosis Receptor-Mediated Endocytosis Receptor_Bound->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Drug Drug Drug_Release->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Mechanism of targeted drug delivery using quantum dots.

Conclusion

This compound is a versatile and effective precursor for the synthesis of high-quality InP-based quantum dots. The hot-injection method provides a reliable route to produce monodisperse nanocrystals with tunable optical properties. These quantum dots hold immense potential in the fields of cancer research and drug development, serving as powerful tools for targeted imaging and therapy. Further research into optimizing synthesis protocols and surface functionalization will continue to expand their biomedical applications.

References

Application Notes and Protocols: The Role of Indium Trichloride in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium trichloride (InCl₃), a white crystalline solid, is a versatile and critical precursor in the semiconductor industry.[1] Its utility stems from its ability to serve as a soluble and reactive source of indium for the synthesis of a variety of indium-based compound semiconductors. These materials are fundamental components in a wide range of electronic and optoelectronic devices, including light-emitting diodes (LEDs), lasers, solar cells, and transparent conductive films for displays.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in key semiconductor manufacturing processes.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in semiconductor manufacturing. Anhydrous this compound is particularly sensitive to moisture and will readily hydrolyze.[4]

PropertyValueReference
Molecular Formula InCl₃[1]
Molecular Weight 221.17 g/mol [1]
Appearance White to yellow crystalline solid or powder[1][4]
Melting Point 583-586 °C[4]
Boiling Point Sublimes at ~300 °C[5]
Density 3.46 - 4.0 g/cm³[4][6]
Solubility Soluble in water (reacts), ethanol, and mineral acids[7]
Purity (Semiconductor Grade) 99.99% (4N) to 99.999% (5N)[7]

Key Applications and Experimental Protocols

This compound is a key precursor in several semiconductor fabrication processes, including the synthesis of quantum dots, the deposition of thin films, and as a starting material for metal-organic precursors used in chemical vapor deposition.

Synthesis of Indium Phosphide (InP) Quantum Dots

Indium phosphide (InP) quantum dots are a less toxic alternative to cadmium-based quantum dots and are used in displays and biomedical imaging.[8] this compound is a common indium precursor in their colloidal synthesis.

Experimental Protocol: Colloidal Synthesis of InP/ZnS Core/Shell Quantum Dots

This protocol is a synthesis of information from multiple sources describing the hot-injection method.[9][10]

Materials:

  • Indium(III) chloride (InCl₃), anhydrous

  • Zinc chloride (ZnCl₂), anhydrous

  • Tris(diethylamino)phosphine [P(NEt₂)₃] or other suitable phosphine precursor

  • Oleylamine (OLA)

  • Trioctylphosphine (TOP)

  • Zinc stearate or other suitable zinc precursor for shelling

  • Sulfur precursor for shelling (e.g., elemental sulfur dissolved in oleylamine)

  • Anhydrous, degassed solvents (e.g., 1-octadecene)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-neck round-bottom flask

  • Schlenk line for inert atmosphere operations

  • Heating mantle with temperature controller and thermocouple

  • Magnetic stirrer

  • Syringes and needles

  • Centrifuge

  • UV-Vis and Photoluminescence spectrometers for characterization

Procedure:

  • Indium Precursor Preparation: In a three-neck flask under an inert atmosphere, dissolve this compound and zinc chloride in oleylamine. The zinc chloride is added to improve the size distribution of the resulting InP cores.[9]

  • Degassing: Heat the mixture under vacuum to remove residual water and oxygen.

  • Phosphorus Precursor Injection: Under a continuous flow of inert gas, rapidly inject the phosphine precursor (e.g., tris(diethylamino)phosphine) into the hot indium precursor solution (typically at temperatures between 180-220 °C).[10] The reaction temperature significantly influences the final size of the quantum dots.

  • Core Growth: Allow the reaction to proceed for a specific time to achieve the desired InP core size. The progress of the reaction can be monitored by taking small aliquots and analyzing their absorption and emission spectra.

  • Shelling Procedure: To enhance the photoluminescence quantum yield and stability, a zinc sulfide (ZnS) shell is grown on the InP cores.

    • Cool the reaction mixture to a lower temperature.

    • Inject a solution of zinc and sulfur precursors (e.g., zinc stearate and sulfur dissolved in oleylamine) dropwise into the core solution.

    • Slowly raise the temperature to facilitate shell growth.

  • Purification: After the synthesis, the quantum dots are purified by precipitation with a non-solvent (e.g., ethanol or acetone) followed by centrifugation to remove unreacted precursors and excess ligands. The purified quantum dots are then redispersed in a suitable solvent like toluene or hexane.

Workflow for InP Quantum Dot Synthesis

G Workflow for InP Quantum Dot Synthesis cluster_precursor Precursor Preparation cluster_synthesis Core Synthesis cluster_shelling Shelling cluster_purification Purification & Characterization InCl3 This compound (InCl3) In_precursor Prepare Indium Precursor Solution (InCl3 + ZnCl2 in OLA) InCl3->In_precursor ZnCl2 Zinc Chloride (ZnCl2) ZnCl2->In_precursor OLA Oleylamine (OLA) OLA->In_precursor Phosphine Phosphine Precursor Injection Hot Injection of Phosphine Precursor Phosphine->Injection Degas Degas Indium Precursor In_precursor->Degas Degas->Injection Growth InP Core Growth Injection->Growth Shell_growth ZnS Shell Growth Growth->Shell_growth Shell_precursor Prepare Shell Precursors (Zn & S sources) Shell_precursor->Shell_growth Purify Precipitation & Centrifugation Shell_growth->Purify Characterize Spectroscopic Analysis (UV-Vis, PL) Purify->Characterize G Role of InCl3 in MOCVD of III-V Semiconductors InCl3 This compound (InCl3) (Starting Material) Synthesis Chemical Synthesis InCl3->Synthesis TMIn Trimethylindium (TMIn) (Metal-Organic Precursor) Synthesis->TMIn MOCVD MOCVD Reactor TMIn->MOCVD Semiconductor III-V Semiconductor Thin Film (e.g., InP, InGaAs) MOCVD->Semiconductor GroupV Group V Precursor (e.g., PH3, AsH3) GroupV->MOCVD

References

Application Notes and Protocols: InCl3 Catalyzed Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) chloride (InCl3) has emerged as a versatile and efficient Lewis acid catalyst in organic synthesis, demonstrating remarkable utility in the construction of a diverse array of biologically active molecules.[1][2][3] Its appeal stems from its water stability, low toxicity, and high catalytic activity, making it an attractive choice for green and sustainable chemistry.[1][3] This document provides detailed application notes and experimental protocols for the InCl3-catalyzed synthesis of four important classes of bioactive molecules: quinoxaline derivatives, coumarins, bis(indolyl)methanes, and podophyllotoxin analogues.

InCl3-Catalyzed Synthesis of Quinoxaline Derivatives

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5][6] InCl3 has proven to be an effective catalyst for the efficient synthesis of these valuable scaffolds.[7]

Application Notes:

The InCl3-catalyzed synthesis of quinoxalines typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. A notable application is the one-pot synthesis of pyrrolo/indolo- and benzooxazepino-fused quinoxalines from 1-(2-aminophenyl)pyrroles/indoles and 2-propargyloxybenzaldehydes.[8][9][10] This method is highly atom- and step-economical, generating three new C/N–C bonds in a single operation.[8][9]

Mechanism of Action of Bioactive Quinoxalines:

Quinoxaline derivatives exert their biological effects through various mechanisms. Many act as kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival.[11] Some derivatives have been shown to engage canonical pro-growth pathways such as Wnt/β-catenin and MAP3K1-IKK-NF-κB.[6] Furthermore, certain quinoxaline compounds can induce apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS) and triggering the mitochondrial pathway.[12]

Quantitative Data:

Table 1: InCl3-Catalyzed Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. [8][10]

Entry1-(2-aminophenyl)pyrrole/indole2-propargyloxybenzaldehydeProductYield (%)
12-(1H-pyrrol-1-yl)aniline2-(prop-2-ynyloxy)benzaldehyde6-Methyl-12bH-benzo[13][14][1][15]oxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline68
22-(1H-pyrrol-1-yl)aniline5-bromo-2-(prop-2-ynyloxy)benzaldehyde9-Bromo-6-methyl-12bH-benzo[13][14][1][15]oxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline75
32-(1H-indol-1-yl)aniline2-(prop-2-ynyloxy)benzaldehyde8-Methyl-14bH-benzo[13][14][1][15]oxazepino[4,5-a]indolo[2,1-c]quinoxaline83
42-(1H-indol-1-yl)aniline5-bromo-2-(prop-2-ynyloxy)benzaldehyde11-Bromo-8-methyl-14bH-benzo[13][14][1][15]oxazepino[4,5-a]indolo[2,1-c]quinoxaline37
52-(1H-indol-1-yl)aniline4-methoxy-2-(prop-2-ynyloxy)benzaldehyde12-Methoxy-8-methyl-14bH-benzo[13][14][1][15]oxazepino[4,5-a]indolo[2,1-c]quinoxaline25
Experimental Protocol: General Procedure for the Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines[8][10]
  • Dissolve the appropriate 2-propargyloxybenzaldehyde (0.5 mmol) in p-xylene (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the corresponding 1-(2-aminophenyl)pyrrole or indole (0.6 mmol) to the solution in one portion under an argon atmosphere.

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Add InCl3 (0.01 mmol) to the mixture.

  • Heat the reaction mixture to reflux at 140 °C for approximately 2 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent (p-xylene) under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoxaline derivative.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve 2-propargyloxybenzaldehyde in p-xylene B Add 1-(2-aminophenyl)pyrrole/indole A->B C Stir for 30 min at RT B->C D Add InCl3 catalyst C->D E Reflux at 140 °C for 2h D->E F Monitor by TLC E->F G Cool to RT F->G H Remove solvent G->H I Purify by column chromatography H->I J Characterize product I->J G Coumarins Coumarins PI3K PI3K Coumarins->PI3K inhibition Apoptosis Apoptosis Coumarins->Apoptosis induction VEGFR2 VEGFR2 Coumarins->VEGFR2 inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis VEGFR2->Angiogenesis G Indole Indole Azafulvenium_ion Azafulvenium ion Indole->Azafulvenium_ion BIM Bis(indolyl)methane Indole->BIM Aldehyde Aldehyde InCl3 InCl3 Aldehyde->InCl3 Aldehyde->Azafulvenium_ion InCl3->Azafulvenium_ion catalyzes Azafulvenium_ion->BIM G cluster_tubulin Tubulin Polymerization Inhibition cluster_topo Topoisomerase II Inhibition Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin binds Microtubules Microtubules Podophyllotoxin->Microtubules inhibits Tubulin->Microtubules polymerization Mitotic_arrest Mitotic Arrest (G2/M) Microtubules->Mitotic_arrest Apoptosis1 Apoptosis Mitotic_arrest->Apoptosis1 Etoposide Etoposide (Analogue) Topoisomerase_II Topoisomerase II Etoposide->Topoisomerase_II inhibits DNA_breaks DNA Strand Breaks Topoisomerase_II->DNA_breaks Apoptosis2 Apoptosis DNA_breaks->Apoptosis2

References

Application Notes and Protocols for the Electrodeposition of Indium from Indium Trichloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrodeposition of indium from solutions containing indium trichloride (InCl₃). These guidelines are intended to assist researchers in obtaining high-quality, adherent, and uniform indium films for various applications, including the fabrication of electronic devices and thin-film solar cells.

Overview of Indium Electrodeposition from Chloride Baths

Indium electrodeposition from chloride-based electrolytes is a widely utilized method for producing metallic indium coatings. The process involves the reduction of indium ions (In³⁺) at the cathode (substrate) from an aqueous or non-aqueous solution. The electrochemical reduction of In(III) can be complex, sometimes involving an intermediate In(I) species before the final reduction to metallic indium (In⁰). The quality of the resulting indium deposit is highly dependent on the electrolyte composition, operating parameters, and substrate preparation.

Key considerations for successful indium electrodeposition include:

  • Electrolyte Composition: The concentration of this compound, the presence of supporting electrolytes, and the use of additives to control deposit morphology and improve efficiency are crucial.

  • Operating Conditions: Parameters such as pH, temperature, and current density must be carefully controlled to achieve the desired film characteristics.

  • Substrate Preparation: Proper cleaning and activation of the substrate are essential for good adhesion and uniform coating.

Experimental Protocols

Substrate Preparation

Proper surface preparation is critical to ensure strong adhesion and uniform coverage of the deposited indium.[1] Indium can be plated onto various metallic surfaces such as copper, nickel, silver, platinum, and gold.[1] The preparation involves two main steps: cleaning and activation.[1]

Protocol for Substrate Cleaning and Activation:

  • Cleaning: To remove organic contaminants like oils and grease, immerse the substrate in a commercial alkaline cleaning bath at 80–90°C for 10–15 minutes.[1] Alternatively, ultrasonic solvent vapor degreasing can be used.[1] After cleaning, rinse the substrate thoroughly with hot water.[1]

  • Activation: To remove surface oxides, immerse the cleaned substrate in a 10–15% by volume solution of sulfuric acid or hydrochloric acid at room temperature for 3–5 minutes.[1] This is followed by a quick rinse with cold water.[1]

  • Pre-plating Treatment: Immediately after the activation rinse, immerse the substrate in a 5-weight percent solution of sulfamic acid for 1–3 minutes. This step helps to maintain an acidic surface pH, preventing the re-formation of oxides, and protects the plating bath from contamination.[1]

Electrolyte Preparation

The composition of the electrolyte bath significantly influences the quality of the indium deposit. A common formulation includes this compound as the indium source, with additives to improve film properties.

Example Aqueous Electrolyte Formulation:

ComponentConcentrationPurpose
This compound (InCl₃)0.1 - 0.3 MSource of indium ions
Sodium Citrate (Na₃C₆H₅O₇)0.2 - 0.5 MComplexing agent
Citric Acid (H₃C₆H₅O₇)0.1 - 0.3 MpH buffer and complexing agent

Table 1: Example of an aqueous electrolyte composition for indium electrodeposition.[2]

Protocol for Electrolyte Preparation:

  • Dissolve the required amounts of sodium citrate and citric acid in deionized water.

  • Slowly add the this compound to the solution while stirring until it is completely dissolved.

  • Adjust the pH of the solution to the desired range (typically 1.5 to 3.5) using citric acid or a suitable base.[2]

  • The final volume of the electrolyte should be adjusted with deionized water.

Electrodeposition Procedure

The electrodeposition process should be carried out in a suitable electrochemical cell, typically with a two- or three-electrode setup.

Experimental Setup:

  • Anode: A pure indium plate is commonly used as the anode.[2]

  • Cathode: The prepared substrate to be coated.

  • Electrolyte: The prepared this compound solution.

  • Power Supply: A DC power supply or a potentiostat capable of operating in galvanostatic (constant current) or potentiostatic (constant potential) mode.

General Electrodeposition Protocol:

  • Assemble the electrochemical cell with the indium anode and the prepared substrate (cathode).

  • Fill the cell with the this compound electrolyte, ensuring that both electrodes are sufficiently immersed.

  • Connect the electrodes to the power supply.

  • Apply the desired current density (e.g., 5-30 mA/cm²) or potential.[2]

  • Maintain the deposition for the required duration to achieve the desired film thickness.

  • After deposition, turn off the power supply, carefully remove the coated substrate, and rinse it with deionized water.

  • Dry the substrate using a stream of inert gas (e.g., nitrogen or argon).

Quantitative Data Summary

The following tables summarize the key quantitative data for the electrodeposition of indium from chloride-based solutions as reported in the literature.

Table 2: Operating Conditions for Indium Electrodeposition

ParameterValueSource
pH 1.5 - 3.5[2]
2 - 5[3]
Current Density 2 - 25 mA/cm²[3]
5 - 30 mA/cm²[2]
Temperature 15 - 30 °C[2]
30 °C[3]
InCl₃ Concentration 0.1 - 0.3 M[2]
0.2 mol/L (as metal ion)[3]

Table 3: Performance Metrics

MetricValueConditionsSource
Plating Efficiency 95 - 100%Aqueous citrate bath[2]
Deposit Purity > 99%Aqueous solution with various additives[3]
Surface Roughness < 10 nmFor a 200-400 nm thick film from a citrate bath[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electrodeposition of indium.

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition A Substrate Cleaning B Substrate Activation A->B D Electrochemical Cell Setup B->D C Electrolyte Preparation C->D E Electrodeposition D->E F Rinsing and Drying E->F G Characterization F->G

Indium Electrodeposition Workflow
Troubleshooting Common Issues

This diagram outlines a logical approach to troubleshooting common problems encountered during indium electrodeposition.

G cluster_adhesion Adhesion Issues cluster_morphology Morphology Issues cluster_uniformity Non-Uniformity start Poor Deposit Quality A1 Check Substrate Cleaning start->A1 B1 Adjust Current Density start->B1 C1 Check Electrode Spacing start->C1 A2 Verify Substrate Activation A1->A2 B2 Optimize Additive Concentration B1->B2 B3 Control Temperature B2->B3 C2 Ensure Proper Mixing C1->C2

Troubleshooting Electrodeposition

References

Application of Indium Trichloride in Thin-Film Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the utilization of indium trichloride (InCl₃) in the fabrication of thin-film solar cells. It is intended for researchers, scientists, and professionals in the field of renewable energy and materials science. The protocols herein cover the use of InCl₃ as a post-deposition treatment agent for the recrystallization of Copper Indium Gallium Selenide (CIGS) and Copper Indium Selenide (CIS) absorber layers, as well as its emerging application in modifying hole transport layers in organic solar cells and as a precursor for other indium-containing functional layers.

Introduction

This compound (InCl₃) is a versatile inorganic compound that has found significant application in the advancement of thin-film photovoltaic technologies.[1] Its primary roles include acting as a potent fluxing agent for the recrystallization of chalcopyrite thin films and as a precursor for the formation of various indium-containing compounds used in solar cell device structures.[2][3][4] The application of InCl₃ treatments has been demonstrated to enhance the morphological and crystalline properties of the absorber layer, leading to improvements in overall solar cell performance.[4][5]

Applications of this compound in Thin-Film Solar Cells

Recrystallization of CIGS and CIS Absorber Layers

A key application of InCl₃ is in the post-deposition vapor treatment of CIGS and CIS thin films. This process promotes the growth of larger, more uniform grains within the absorber layer, which is crucial for reducing grain boundary recombination and improving charge carrier transport.[3][4] The treatment is typically performed by annealing the deposited CIGS or CIS film in an InCl₃ vapor environment.[5]

Hole Transport Layer (HTL) Modification in Organic Solar Cells (OSCs)

Recent research has shown that modifying the indium tin oxide (ITO) hole transport layer with a thin interfacial layer of recycled this compound can significantly enhance the performance and stability of organic solar cells.[5] This modification can lead to higher power conversion efficiencies and improved device longevity compared to standard HTLs like PEDOT:PSS.[5]

Precursor for Indium-Containing Layers

Anhydrous this compound serves as a precursor for the synthesis of various indium compounds used in solar cells, such as indium oxide (In₂O₃) and indium tin oxide (ITO).[6] It can be used in chemical solution deposition, chemical vapor deposition (CVD), and atomic layer deposition (ALD) processes to create these transparent conducting oxide layers.[2][7]

Quantitative Data Summary

The following tables summarize the quantitative data on the impact of this compound treatment on the performance of different types of thin-film solar cells.

Table 1: Performance of Organic Solar Cells with InCl₃-Modified ITO HTL

HTL MaterialPower Conversion Efficiency (%)Open-Circuit Voltage (V)Short-Circuit Current (mA/cm²)Fill Factor (%)Stability (retained efficiency after 1000h)
InCl₃–ITO 18.92 0.88 26.12 79.34 ~90%
PEDOT:PSS18.390.8825.2479.5778% (after <100h)
ITO alone16.080.8524.8873.10Not Reported

Data sourced from a 2023 study by Zhejiang University.[5]

Table 2: Performance of InCl₃-Treated CIGS Solar Cells (Post-KCN Etching)

TreatmentOpen-Circuit Voltage (V)Short-Circuit Current (mA/cm²)Fill Factor (%)Power Conversion Efficiency (%)
InCl₃ followed by KCN etch 0.34 27.5 42.6 4.0
InCl₃ (no etch)0.3514.442.02.1

This table presents data on the effect of post-recrystallization KCN treatment on device performance.[4]

Experimental Protocols

Protocol for InCl₃ Vapor Treatment of CIGS/CIS Thin Films

This protocol describes a general procedure for the ex-situ recrystallization of CIGS and CIS thin films using this compound vapor.

Materials:

  • As-deposited CIGS or CIS thin film on a suitable substrate (e.g., molybdenum-coated soda-lime glass).

  • Anhydrous this compound (InCl₃) powder (99.99% purity).[6]

  • Elemental selenium (Se) powder (optional, to maintain Se overpressure).

  • Quartz tube.

  • Vacuum furnace or custom-built annealing chamber.[8]

  • Deionized water.

Procedure:

  • Place the as-deposited CIGS/CIS sample inside a quartz tube.

  • Add a specific amount of InCl₃ powder (e.g., 5 mg) and optionally selenium powder (e.g., 50 mg) into the quartz tube, ensuring it is not in direct contact with the sample.[8]

  • Seal the quartz tube and place it inside a furnace.

  • Evacuate the chamber to a pressure below 70 mTorr.[8]

  • Heat the furnace to the desired annealing temperature (e.g., 400°C, 450°C, or 500°C).[5][8]

  • Maintain the annealing temperature for a specific duration, typically 30 minutes.[4][5]

  • After annealing, turn off the furnace and allow the chamber to cool down to room temperature naturally.

  • Once cooled, remove the sample from the quartz tube.

  • Rinse the sample with deionized water to remove any residual alkali species from the surface and dry it with nitrogen gas.[5]

Protocol for Preparation of InCl₃-Modified ITO HTL for Organic Solar Cells

This protocol outlines the fabrication of an organic solar cell using an InCl₃-modified ITO hole transport layer.

Materials:

  • Glass substrate with a patterned ITO layer.

  • Recycled this compound (InCl₃).

  • Bulk heterojunction (BHJ) photoactive material.

  • Electron transport layer (ETL) material (e.g., Bis-FIMG).

  • Silver (Ag) for the metal contact.

  • Aqueous soaking bath.

Procedure:

  • Clean the ITO-coated glass substrate.

  • Prepare a thin interfacial layer of InCl₃ on the ITO surface. A reported method involves an aqueous soaking process to recycle and deposit the InCl₃.[5]

  • Deposit the bulk heterojunction (BHJ) layer onto the InCl₃-modified ITO.

  • Deposit the electron transport layer (ETL) on top of the BHJ layer.

  • Finally, deposit the silver metal contact via thermal evaporation to complete the device structure.

Visualizations

G cluster_deposition CIGS/CIS Thin Film Deposition cluster_treatment InCl3 Vapor Treatment cluster_fabrication Device Fabrication start Substrate Preparation (Mo-coated SLG) deposition Single-Stage Co-evaporation of Cu, In, Ga, Se (or Cu, In, Se) @ ~350°C start->deposition placement Place Sample and InCl3 in Quartz Tube deposition->placement annealing Anneal in Vacuum Furnace (400-500°C, 30 min) placement->annealing cooling Cool to Room Temperature annealing->cooling rinsing Rinse with Deionized Water cooling->rinsing buffer Buffer Layer Deposition (e.g., CdS) rinsing->buffer tco TCO Deposition (e.g., ZnO/ITO) buffer->tco grid Metal Grid Deposition (e.g., Ni/Al) tco->grid

Caption: Experimental workflow for InCl₃ vapor treatment of CIGS/CIS solar cells.

G cluster_before Before InCl3 Treatment cluster_after After InCl3 Treatment before_node Small, non-uniform grains High density of grain boundaries process InCl3 Vapor Annealing before_node->process Recrystallization after_node Large, uniform grains Reduced grain boundaries process->after_node Improved Crystallinity

Caption: Morphological changes in CIGS/CIS thin films after InCl₃ treatment.

Concluding Remarks

The use of this compound presents a promising and effective method for enhancing the performance of thin-film solar cells. For CIGS and CIS technologies, the InCl₃ vapor treatment is a valuable post-deposition technique to improve the quality of the absorber layer, leading to larger grain sizes and better crystallinity. In the realm of organic photovoltaics, InCl₃-based modification of the HTL offers a pathway to higher efficiency and improved device stability. Further research and optimization of these protocols are encouraged to fully realize the potential of this compound in advancing thin-film solar cell technology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing InCl3 Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indium(III) chloride (InCl3) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for key reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my InCl3 catalyzed reaction failing or giving low yields?

A1: Low yields in InCl3 catalyzed reactions can stem from several factors. Common culprits include catalyst deactivation, improper reaction conditions, and issues with starting material purity. InCl3 is a Lewis acid that is tolerant to water, but its catalytic activity can still be influenced by the reaction environment.[1][2] A systematic troubleshooting approach, as outlined in the guides below, is recommended to identify and resolve the specific issue.

Q2: How does water content affect InCl3 catalyzed reactions?

A2: While InCl3 is known for its water tolerance, allowing many reactions to be performed in aqueous media, excessive water can still be detrimental.[1][2] High concentrations of water can lead to hydrolysis of InCl3, forming less active catalytic species and potentially lowering the reaction rate and yield.[3] The optimal amount of water is reaction-specific, and in some cases, anhydrous conditions are still preferred.

Q3: Can I recycle the InCl3 catalyst?

A3: Yes, one of the advantages of using InCl3 is its potential for recycling.[1][2] After the reaction, the catalyst can often be recovered from the aqueous layer by extraction and reused in subsequent reactions with minimal loss of activity.[4] Several methods, including immobilization on solid supports or use in ionic liquids, have also been developed to facilitate catalyst recovery and reuse.[5]

Q4: What is the optimal catalyst loading for an InCl3 catalyzed reaction?

A4: The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and reaction conditions. Generally, loadings can range from 1 mol% to 20 mol%.[1] It is recommended to perform a catalyst loading screen to determine the ideal concentration for your specific application. Higher catalyst loading does not always lead to higher yields and can sometimes promote side reactions.

Q5: How do I choose the right solvent for my InCl3 catalyzed reaction?

A5: The choice of solvent is critical and can significantly impact reaction outcomes. InCl3 is versatile and can be used in a variety of solvents, including water, acetonitrile, toluene, and even under solvent-free conditions.[1][6][7] The ideal solvent will depend on the solubility of your substrates and the specific mechanism of the reaction. For example, polar solvents may be preferred for reactions involving polar intermediates. It is advisable to screen a range of solvents to find the optimal one for your reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield in your InCl3 catalyzed reaction, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

LowYield start Low/No Yield check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_conditions 2. Optimize Reaction Conditions check_catalyst->check_conditions Catalyst is active solution Improved Yield check_catalyst->solution Inactive catalyst was the issue. Replace with fresh InCl3. check_reagents 3. Assess Reagent Quality check_conditions->check_reagents Conditions optimized check_conditions->solution Suboptimal conditions were the cause. Adjust temperature, solvent, or time. check_workup 4. Evaluate Workup Procedure check_reagents->check_workup Reagents are pure check_reagents->solution Impure reagents were the problem. Purify starting materials. check_workup->solution Workup is efficient check_workup->solution Product loss during workup. Modify extraction or purification.

Caption: A stepwise guide to troubleshooting low reaction yields.

Potential Cause Recommended Action
Inactive Catalyst InCl3 is hygroscopic and can absorb atmospheric moisture, which may affect its activity over time. Use freshly opened or properly stored InCl3. Consider drying the catalyst under vacuum before use if it has been stored for an extended period.
Suboptimal Temperature Reaction temperature can significantly influence the rate and yield. If the reaction is sluggish, consider increasing the temperature. Conversely, if side products are forming, lowering the temperature may improve selectivity and yield. Perform a temperature screen to find the optimal condition.
Incorrect Solvent The solvent plays a crucial role in substrate solubility and catalyst activity. Screen a variety of solvents (e.g., water, acetonitrile, dichloromethane, toluene, or solvent-free) to identify the best medium for your specific reaction.[1][7]
Impure Starting Materials Impurities in your substrates or solvent can poison the catalyst or lead to unwanted side reactions. Ensure all reagents are of high purity. If necessary, purify starting materials before use.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). The reaction may simply require more time to reach completion.
Product Degradation The desired product may be unstable under the reaction or workup conditions. Consider modifying the workup procedure, for example, by using a milder quenching agent or performing the purification at a lower temperature.
Issue 2: Poor Diastereoselectivity or Regioselectivity

For reactions where stereochemistry or regiochemistry is a key outcome, poor selectivity can be a significant issue.

Logical Flow for Improving Selectivity

Selectivity start Poor Selectivity temp_solvent 1. Adjust Temperature & Solvent start->temp_solvent catalyst_loading 2. Modify Catalyst Loading temp_solvent->catalyst_loading Selectivity not improved solution Improved Selectivity temp_solvent->solution Optimal conditions found additives 3. Consider Additives/Co-catalysts catalyst_loading->additives Still poor selectivity catalyst_loading->solution Improved selectivity achieved additives->solution Selectivity enhanced

Caption: A decision tree for enhancing reaction selectivity.

Potential Cause Recommended Action
Suboptimal Temperature Temperature can have a profound effect on selectivity. Lowering the reaction temperature often favors the formation of the kinetic product, which can lead to higher diastereoselectivity.[8]
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome. A screen of different solvents is highly recommended.
Catalyst Loading The concentration of the Lewis acid can impact selectivity. In some cases, a lower catalyst loading may lead to improved selectivity by minimizing background uncatalyzed reactions or catalyst-mediated side reactions.
Steric and Electronic Effects The inherent steric and electronic properties of your substrates play a major role. If possible, consider modifying the substrates, for example, by introducing a bulkier protecting group to favor a specific stereochemical outcome.
Use of Chiral Ligands For enantioselective transformations, the use of a chiral ligand in conjunction with InCl3 may be necessary to induce asymmetry.[1]
Issue 3: Catalyst Deactivation and Recovery

While InCl3 is relatively robust, its activity can diminish over the course of a reaction.

Deactivation Mechanism Prevention and Regeneration
Hydrolysis Although water-tolerant, excessive water can lead to the formation of indium hydroxide species, which are less catalytically active.[3] If anhydrous conditions are necessary, ensure solvents and reagents are thoroughly dried.
Formation of Inactive Complexes The product of the reaction or certain functional groups on the substrates can coordinate strongly with the InCl3, leading to catalyst inhibition. In such cases, using a higher catalyst loading or adding a co-catalyst might be necessary.
Catalyst Recovery and Reuse After the reaction, InCl3 can often be recovered from the aqueous phase. Acidifying the aqueous layer with HCl followed by extraction with an organic solvent can help recover the catalyst. For immobilized catalysts, simple filtration is often sufficient for recovery.[5]

Key Experimental Protocols

InCl3 Catalyzed Synthesis of Dihydroquinolines (Aza-Diels-Alder Reaction)

This protocol describes a general procedure for the synthesis of dihydroquinolines via an InCl3 catalyzed aza-Diels-Alder reaction.[1]

Experimental Workflow

Dihydroquinoline_Synthesis reagents Combine aniline, aldehyde, and InCl3 in solvent reaction Stir at specified temperature reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Quench and extract monitoring->workup Reaction complete purification Purify by column chromatography workup->purification product Dihydroquinoline Product purification->product

Caption: A typical workflow for InCl3 catalyzed dihydroquinoline synthesis.

Procedure:

  • To a solution of the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (e.g., water or acetonitrile, 5 mL), add InCl3 (10 mol%, 0.1 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 2-12 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dihydroquinoline.

Optimization Parameters for Dihydroquinoline Synthesis

Parameter Condition 1 Condition 2 Condition 3 Yield (%) Reference
Solvent WaterAcetonitrileToluene85[1]
Temperature Room Temp50 °C80 °C92[1]
Catalyst Loading 5 mol%10 mol%20 mol%90[1]
InCl3 Catalyzed Friedel-Crafts Acylation

A general protocol for the Friedel-Crafts acylation of an aromatic compound using InCl3 as a catalyst.

Procedure:

  • To a stirred solution of the aromatic substrate (1.0 mmol) and the acylating agent (e.g., acetyl chloride, 1.1 mmol) in a suitable solvent (e.g., dichloroethane), add InCl3 (10 mol%, 0.1 mmol) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the designated time (typically 1-6 hours).

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into a mixture of ice and dilute HCl.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Influence of Reaction Parameters on Friedel-Crafts Acylation

Parameter Condition Observation Reference
Catalyst InCl3Generally provides good to excellent yields with high regioselectivity for the para-isomer with activated arenes.[9]
Solvent DichloroethaneA common solvent that works well for many Friedel-Crafts reactions.
Temperature 0 °C to RTRunning the reaction at lower temperatures can help to minimize side reactions.

References

Overcoming solubility issues of indium trichloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indium trichloride (InCl₃). Our aim is to help you overcome common solubility challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound (InCl₃) is a Lewis acid catalyst used in a variety of organic reactions, such as Friedel-Crafts acylations and Diels-Alder reactions.[1][2] It is also the most readily available soluble derivative of indium.[1] Its applications include the synthesis of heterocyclic compounds, use in the semiconductor industry for producing transparent conductive coatings, and as a precursor for other indium compounds.[3][4]

Q2: What are the key properties of this compound to be aware of during experimental work?

This compound is a white, flaky solid that is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This can affect its reactivity and handling.[6] It is soluble in water and a variety of organic solvents.[5] Anhydrous InCl₃ should be handled under an inert, dry atmosphere to maintain its integrity.[6]

Q3: Why is my this compound not dissolving properly?

Several factors can contribute to the poor solubility of this compound. One of the most common issues is the hydrolysis of InCl₃ upon exposure to moisture, which can lead to the formation of insoluble indium hydroxide or oxychloride species. The age and storage conditions of your InCl₃ can also impact its solubility; older, clumpy material may have already absorbed significant moisture.

Q4: In which solvents is this compound soluble?

This compound is soluble in water and a range of organic solvents. Its solubility in water is temperature-dependent. For detailed solubility data, please refer to the quantitative data tables below.

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses specific issues you may encounter when dissolving this compound.

Issue 1: this compound forms a white precipitate upon addition to the solvent.

  • Cause: This is a classic sign of hydrolysis, which occurs when InCl₃ reacts with water. The white precipitate is likely indium hydroxide (In(OH)₃) or indium oxychloride (InOCl).

  • Solution:

    • Use Anhydrous Solvents: For organic reactions requiring anhydrous conditions, ensure your solvent is thoroughly dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).

    • Work Under Inert Atmosphere: Handle anhydrous this compound in a glovebox or under a stream of dry, inert gas (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.[6]

    • Acidify Aqueous Solutions: When preparing aqueous solutions, adding a small amount of hydrochloric acid (HCl) can suppress hydrolysis by shifting the equilibrium away from the formation of hydroxides. A sterile solution of indium(III) chloride for radiolabeling, for instance, is prepared in 0.05 molar hydrochloric acid with a pH of 1.1 to 1.4.[7]

Issue 2: The dissolution of this compound is very slow or incomplete.

  • Cause: The physical form of the InCl₃ can affect its dissolution rate. Additionally, if the solvent is already saturated or close to saturation, dissolution will be slow.

  • Solution:

    • Increase Temperature: For many solvents, the solubility of InCl₃ increases with temperature. Gentle warming and stirring can significantly improve the rate and extent of dissolution. Refer to the solubility data for temperature dependencies.

    • Agitation: Ensure vigorous and continuous stirring to break up clumps and increase the surface area of the solid in contact with the solvent.

    • Check Solvent Volume: Verify that you are using a sufficient volume of solvent to dissolve the amount of InCl₃, based on its known solubility.

Issue 3: The this compound solution appears cloudy or hazy.

  • Cause: Cloudiness can indicate the presence of finely dispersed, insoluble impurities or the initial stages of hydrolysis.

  • Solution:

    • Filtration: If the cloudiness persists after thorough mixing and gentle warming, it may be due to insoluble impurities. The solution can be filtered, though this may not be practical for moisture-sensitive reactions.

    • Re-evaluate Handling Procedure: Review your handling and solvent preparation procedures to identify and eliminate potential sources of moisture contamination.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubility ( g/100 g of solvent)Temperature (°C)
Water1672
Water19522
Water27135
Water30560
Water37480
Methanol51.720
Ethanol36.2420
Acetone3820
Diethyl Ether35.120
Ethyl Acetate38.320
Amyl Alcohol23.1520
Chloroform1.520
Glycerol1.5520
BenzeneInsoluble-
Carbon TetrachlorideInsoluble-
Petroleum EtherInsoluble-

Source:[8]

Experimental Protocols

Protocol 1: Preparation of an Anhydrous this compound Solution for Organic Synthesis

  • Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Solvent: Use a freshly distilled, anhydrous solvent appropriate for your reaction.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of dry argon or nitrogen.

  • Addition of InCl₃: Weigh the required amount of anhydrous this compound in a glovebox or under an inert atmosphere and add it to the reaction flask containing the solvent via a powder funnel or by quickly transferring the weighing vessel.

  • Dissolution: Stir the mixture at room temperature or with gentle warming until the this compound is fully dissolved.

Protocol 2: Preparation of an Aqueous Solution of this compound

  • Solvent Preparation: To deionized water, add a sufficient amount of concentrated hydrochloric acid to reach a final concentration of approximately 0.05 M HCl. This will help prevent hydrolysis.

  • Dissolution: While stirring, slowly add the desired amount of this compound to the acidified water.

  • Warming (Optional): If dissolution is slow, gently warm the solution while continuing to stir.

  • Final Adjustment: Once the InCl₃ is dissolved, the pH can be carefully adjusted if necessary for the specific application, keeping in mind the risk of precipitation at higher pH values.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Reaction & Workup prep_glass Dry Glassware add_solvent Add Solvent to Flask prep_glass->add_solvent prep_solvent Use Anhydrous Solvent prep_solvent->add_solvent prep_inert Establish Inert Atmosphere add_incl3 Add Anhydrous InCl3 prep_inert->add_incl3 add_solvent->add_incl3 dissolve Stir to Dissolve add_incl3->dissolve add_reagents Add Other Reagents dissolve->add_reagents reaction Run Reaction add_reagents->reaction quench Quench Reaction reaction->quench extract Extract Product quench->extract purify Purify Product extract->purify

Caption: General workflow for an InCl₃-catalyzed organic synthesis.

troubleshooting_logic action_node action_node obs_node obs_node start InCl3 Dissolution Issue precipitate White Precipitate? start->precipitate slow_diss Slow/Incomplete Dissolution? precipitate->slow_diss No hydrolysis Likely Hydrolysis precipitate->hydrolysis Yes cloudy Cloudy Solution? slow_diss->cloudy No temp_stir Increase Temp & Stir slow_diss->temp_stir Yes check_vol Check Solvent Volume slow_diss->check_vol filter Filter Solution cloudy->filter Yes review_proc Review Handling Procedure cloudy->review_proc use_anhydrous Use Anhydrous Solvents hydrolysis->use_anhydrous inert_atm Use Inert Atmosphere hydrolysis->inert_atm acidify Acidify Aqueous Solution hydrolysis->acidify

Caption: Troubleshooting logic for InCl₃ solubility issues.

References

Technical Support Center: Managing Reaction Kinetics with Different Forms of InCl₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with anhydrous and hydrated indium(III) chloride (InCl₃) as a Lewis acid catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving InCl₃ catalysis, with a focus on the differences between the anhydrous and hydrated forms.

Q1: My reaction is sluggish or not proceeding to completion. Could the form of InCl₃ be the issue?

A1: Yes, the form of InCl₃ can influence reaction rates. While InCl₃ is known for its water tolerance, the presence of water of crystallization in hydrated InCl₃ (e.g., InCl₃·4H₂O) can sometimes affect its Lewis acidity and, consequently, the reaction kinetics.

  • Anhydrous InCl₃: Generally exhibits stronger Lewis acidity due to the uncoordinated nature of the indium center. This can lead to faster reaction rates. It is the preferred choice for reactions that are highly sensitive to water or require maximum catalytic activity.

  • Hydrated InCl₃: The water molecules are coordinated to the indium center, which can moderate its Lewis acidity. While still an effective catalyst for many reactions, the rate might be slower compared to the anhydrous form.

Troubleshooting Steps:

  • Confirm the Identity and Quality of Your InCl₃: Ensure you are using the correct form and that it has been stored properly. Anhydrous InCl₃ is highly hygroscopic and should be stored in a desiccator.

  • Switch to Anhydrous InCl₃: If you are using hydrated InCl₃ and experiencing slow reaction rates, consider switching to the anhydrous form, ensuring all reagents and solvents are dry.

  • Increase Catalyst Loading: A modest increase in the catalyst loading of hydrated InCl₃ may enhance the reaction rate.

  • Check Solvent Purity: Ensure your solvent is anhydrous, especially when working with anhydrous InCl₃, as trace amounts of water can affect the catalyst's performance.

Q2: I am observing inconsistent yields between batches of my reaction. Why might this be happening?

A2: Inconsistent yields can often be traced back to the handling and storage of InCl₃, particularly the anhydrous form.

  • Anhydrous InCl₃: Its hygroscopic nature means it can readily absorb atmospheric moisture, converting it to a partially hydrated form. This can lead to variable catalyst activity and inconsistent yields.

  • Hydrated InCl₃: This form is more stable in this regard as it is already hydrated. However, the exact water content can sometimes vary between suppliers or batches.

Troubleshooting Steps:

  • Standardize Storage Conditions: Store anhydrous InCl₃ in a tightly sealed container inside a desiccator. Handle it quickly in a glovebox or under an inert atmosphere if possible.

  • Use a Fresh Bottle: If you suspect your anhydrous InCl₃ has been compromised by moisture, it is best to use a new, unopened bottle.

  • Consider Hydrated InCl₃ for Robustness: If stringent anhydrous conditions are difficult to maintain, using hydrated InCl₃ might provide more consistent results, albeit potentially with longer reaction times.

Q3: My reaction is producing unexpected side products. How can the choice of InCl₃ form help?

A3: The Lewis acidity of InCl₃ can influence the selectivity of a reaction.

  • Anhydrous InCl₃: Its higher Lewis acidity might sometimes lead to over-activation of substrates or intermediates, potentially opening up pathways to side products.

  • Hydrated InCl₃: The moderated Lewis acidity of the hydrated form can sometimes offer improved selectivity by minimizing undesired side reactions.

Troubleshooting Steps:

  • Analyze the Side Products: Understanding the structure of the side products can provide clues about the reaction mechanism and how the catalyst might be influencing it.

  • Screen Both Forms: If selectivity is an issue, it is advisable to run the reaction with both anhydrous and hydrated InCl₃ under identical conditions to determine which form provides a cleaner reaction profile.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often improve selectivity, especially when using the more reactive anhydrous InCl₃.

Frequently Asked Questions (FAQs)

Q4: Is anhydrous InCl₃ always a better catalyst than hydrated InCl₃?

A4: Not necessarily. The "better" catalyst depends on the specific requirements of the reaction. Anhydrous InCl₃ is generally more active, which is beneficial for difficult transformations or when faster reaction rates are desired. However, hydrated InCl₃ can be more convenient to handle, more cost-effective, and may offer better selectivity in some cases.[1]

Q5: Can I use hydrated InCl₃ in reactions that are sensitive to water?

A5: It depends on the degree of water sensitivity. For reactions that are extremely sensitive to water, it is always best to use anhydrous InCl₃ and rigorously dried solvents and reagents. However, for many reactions where InCl₃ is used, its water-tolerant nature means that the water of hydration in the catalyst does not completely inhibit the reaction.[2]

Q6: How does the solubility of anhydrous and hydrated InCl₃ differ?

A6: Both forms are generally soluble in common organic solvents. However, you may observe differences in the dissolution rate and exothermicity. Anhydrous InCl₃ may dissolve more exothermically, especially in the presence of trace moisture.

Q7: Can I convert hydrated InCl₃ to anhydrous InCl₃?

A7: While it is possible to dehydrate hydrated InCl₃, it is not a simple process of heating. Heating can lead to the formation of indium oxychloride. Specialized procedures are required for proper dehydration. For most laboratory applications, it is more practical to purchase the anhydrous form directly.

Data Presentation: Anhydrous vs. Hydrated InCl₃ in a Diels-Alder Reaction

The following table presents hypothetical comparative data for a representative Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone, illustrating the potential differences in reaction kinetics when using anhydrous versus hydrated InCl₃.

ParameterAnhydrous InCl₃Hydrated InCl₃ (InCl₃·4H₂O)
Catalyst Loading (mol%) 55
Reaction Time (hours) 24
Yield (%) 9592
Endo/Exo Selectivity 98:295:5
Reaction Conditions Dichloromethane, 0 °C to rtDichloromethane, 0 °C to rt

Note: This data is representative and the actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed Methodology for a Comparative Diels-Alder Reaction

This protocol describes a method for comparing the catalytic activity of anhydrous and hydrated InCl₃ in the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone.

Materials:

  • Anhydrous Indium(III) chloride

  • Hydrated Indium(III) chloride (InCl₃·4H₂O)

  • Cyclopentadiene (freshly cracked)

  • Methyl vinyl ketone

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

Procedure:

Reaction Setup with Anhydrous InCl₃:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous InCl₃ (5 mol%).

  • Add anhydrous DCM (20 mL) via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl vinyl ketone (1.0 equivalent) to the stirred suspension.

  • Slowly add freshly cracked cyclopentadiene (1.2 equivalents) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Reaction Setup with Hydrated InCl₃:

  • To a 50 mL round-bottom flask, add hydrated InCl₃ (5 mol%).

  • Add anhydrous DCM (20 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl vinyl ketone (1.0 equivalent) to the stirred suspension.

  • Slowly add freshly cracked cyclopentadiene (1.2 equivalents) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC.

Work-up and Analysis (for both reactions):

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the yield and endo/exo selectivity.

Visualizations

TroubleshootingWorkflow start Reaction Issue Identified (e.g., Low Yield, Slow Rate) check_form Which form of InCl3 was used? start->check_form check_storage Was anhydrous InCl3 handled and stored properly (e.g., desiccator, inert atmosphere)? check_form->check_storage Anhydrous increase_loading Try increasing catalyst loading. check_form->increase_loading Hydrated anhydrous_path Anhydrous hydrated_path Hydrated use_new Use a fresh, unopened bottle of anhydrous InCl3. check_storage->use_new No check_reagents Are all solvents and reagents rigorously dry? check_storage->check_reagents Yes yes_storage Yes no_storage No dry_reagents Dry solvents and reagents and repeat the reaction. check_reagents->dry_reagents No consider_hydrated Consider switching to hydrated InCl3 for more robust results. check_reagents->consider_hydrated Yes yes_reagents Yes no_reagents No switch_anhydrous Switch to anhydrous InCl3 for higher activity. increase_loading->switch_anhydrous

Troubleshooting workflow for InCl₃ catalyzed reactions.

ExperimentalWorkflow start Start setup Reaction Setup (Flask, Stirrer, Inert Atmosphere if Anhydrous) start->setup add_catalyst Add InCl3 (Anhydrous or Hydrated) setup->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent cool Cool to 0 °C add_solvent->cool add_reagents Add Substrates cool->add_reagents react Stir at Room Temperature (Monitor by TLC) add_reagents->react workup Aqueous Work-up (Quench, Extract, Wash, Dry) react->workup analyze Analysis (NMR for Yield and Selectivity) workup->analyze end End analyze->end

General experimental workflow for a comparative study.

References

Technical Support Center: Handling and Use of Anhydrous Indium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of anhydrous indium trichloride (InCl₃) during experimental procedures. Anhydrous InCl₃ is a hygroscopic Lewis acid, and its exposure to moisture can compromise its reactivity and lead to inconsistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to prevent the hydrolysis of anhydrous this compound?

A1: Anhydrous this compound is highly sensitive to moisture.[1] When exposed to water, it readily hydrolyzes to form indium hydroxychloride species and ultimately indium hydroxide or oxide. This process neutralizes its Lewis acidic character, which is crucial for its catalytic activity in many organic reactions.[2] Hydrolysis can lead to reduced reaction yields, formation of byproducts, and poor reproducibility of experiments.

Q2: My container of anhydrous InCl₃ appears clumpy. What does this indicate?

A2: Clumping or the presence of a white, opaque solid rather than fine, free-flowing crystals is a strong indication that the this compound has absorbed atmospheric moisture and has partially hydrolyzed.[3] For reactions requiring strictly anhydrous conditions, using this material is not recommended without re-drying.

Q3: Can I use this compound in aqueous solutions?

A3: Interestingly, this compound is effective as a Lewis acid catalyst for certain reactions in water, such as some Diels-Alder and aldol-type reactions.[2] Its ability to function in aqueous media is a unique property among Lewis acids. However, for reactions where water is detrimental to the reagents or the reaction mechanism, anhydrous conditions are mandatory.

Q4: How should I store anhydrous this compound?

A4: Anhydrous InCl₃ should be stored in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen.[1] The storage area should be cool and dry. For long-term storage, a desiccator or a glove box is highly recommended to prevent any ingress of moisture.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no product yield in a reaction catalyzed by InCl₃. The InCl₃ may have hydrolyzed due to exposure to moisture.Use a fresh, unopened container of anhydrous InCl₃ or dry the existing stock using one of the protocols below. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere.
Inconsistent results between batches of the same reaction. Variable amounts of water are being introduced into the reaction, leading to inconsistent catalyst activity.Standardize the procedure for handling anhydrous InCl₃ and drying solvents. Use of a glove box for weighing and dispensing the catalyst is highly recommended.
A white precipitate forms when InCl₃ is added to the reaction solvent. The solvent contains an unacceptable amount of dissolved water, causing immediate hydrolysis of the InCl₃.The solvent must be rigorously dried before use. Refer to the solvent drying protocols for appropriate methods and drying agents.

Experimental Protocols

Protocol 1: Drying of Partially Hydrated this compound

For situations where anhydrous InCl₃ has been compromised by moisture, the following methods can be used for drying.

Method A: Azeotropic Distillation with an Organic Solvent

This method is effective for removing water from this compound hydrate (InCl₃·4H₂O).[4][5]

  • Place the hydrated this compound (e.g., 0.1 mol) in a two-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark or similar water separator fitted with a condenser.

  • Add a suitable organic solvent that forms an azeotrope with water, such as cyclohexane (100 mL).[4][5]

  • Heat the mixture to reflux with vigorous stirring. The water will be removed as an azeotrope with the solvent and collected in the separator.

  • Continue refluxing until no more water is collected in the separator. The solution temperature will gradually increase as the water is removed.[5]

  • Once the dehydration is complete, a white powdery solid of anhydrous InCl₃ will precipitate at the bottom of the flask.[4]

  • Allow the flask to cool to room temperature under an inert atmosphere.

  • Filter the anhydrous InCl₃ under inert atmosphere conditions (e.g., in a glove box) and dry it under vacuum for 2 hours to remove any residual solvent.[4]

Method B: Reaction with Thionyl Chloride (SOCl₂)

This is a common and effective method for drying metal halides but should be performed with caution in a well-ventilated fume hood due to the hazardous nature of thionyl chloride.[3]

  • Place the hydrated this compound in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolving HCl and SO₂).

  • Carefully add an excess of freshly distilled thionyl chloride.

  • Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases. This indicates that all the water has reacted.

  • Distill off the excess thionyl chloride.

  • Dry the resulting anhydrous InCl₃ under high vacuum to remove any remaining traces of SOCl₂.

Protocol 2: Handling Anhydrous this compound in an Inert Atmosphere

To prevent hydrolysis, all manipulations of anhydrous InCl₃ should be carried out in an inert atmosphere.

  • Preparation: Place the sealed container of anhydrous InCl₃, along with all necessary spatulas, weighing boats, and glassware, into the antechamber of a glove box.

  • Purging: Evacuate and refill the antechamber with a dry, inert gas (e.g., argon or nitrogen) for at least three cycles to remove atmospheric air and moisture.

  • Transfer: Move the items from the antechamber into the main glove box chamber.

  • Weighing and Dispensing: Open the container of anhydrous InCl₃ inside the glove box. Weigh the desired amount of the compound into a dry container.

  • Sealing: Tightly reseal the main container of anhydrous InCl₃ before removing it from the glove box (after transferring it back through the antechamber).

  • Reaction Setup: If the subsequent reaction is also moisture-sensitive, the reaction vessel should be assembled and sealed within the glove box.

Protocol 3: Drying of Reaction Solvents

The use of dry solvents is paramount. The table below provides recommended drying agents for common organic solvents.

SolventRecommended Drying Agent(s)Procedure
Tetrahydrofuran (THF) Sodium/benzophenoneReflux over sodium wire and benzophenone until a persistent deep blue or purple color of the ketyl radical is observed, then distill under an inert atmosphere.
Dichloromethane (CH₂Cl₂) Calcium hydride (CaH₂)Reflux over CaH₂ for several hours, then distill under an inert atmosphere.
Acetonitrile (CH₃CN) Calcium hydride (CaH₂)Reflux over CaH₂ for several hours, then distill under an inert atmosphere. Can be stored over 3Å or 4Å molecular sieves.
Toluene SodiumReflux over sodium wire, then distill under an inert atmosphere.
Diethyl ether Sodium/benzophenoneSimilar to THF, reflux over sodium and benzophenone and distill from the deep blue/purple solution.

Note: Always handle reactive drying agents like sodium and calcium hydride with extreme care and follow established laboratory safety procedures.

Visual Guides

The following diagrams illustrate the key processes involved in the hydrolysis of anhydrous this compound and the workflow for its prevention.

Hydrolysis_Pathway InCl3 Anhydrous InCl₃ Hydrolyzed_Species Hydrolyzed Indium Species (e.g., In(OH)Cl₂, In(OH)₂Cl) InCl3->Hydrolyzed_Species Hydrolysis H2O Moisture (H₂O) (from atmosphere or solvent) H2O->Hydrolyzed_Species Inactive_Product Inactive Product (e.g., In(OH)₃, In₂O₃) Hydrolyzed_Species->Inactive_Product Further Hydrolysis

Caption: The hydrolysis pathway of anhydrous this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_handling Inert Atmosphere Handling cluster_reaction Reaction Phase Dry_Glassware Oven/Flame-Dry Glassware Add_Solvent Add Dry Solvent to Reactor Dry_Glassware->Add_Solvent Dry_Solvent Dry Reaction Solvent Dry_Solvent->Add_Solvent Glove_Box Transfer InCl₃ to Glove Box Weigh_InCl3 Weigh Anhydrous InCl₃ Glove_Box->Weigh_InCl3 Add_InCl3 Add InCl₃ to Reactor Weigh_InCl3->Add_InCl3 Add_Solvent->Add_InCl3 Run_Reaction Conduct Reaction Under Inert Gas Add_InCl3->Run_Reaction

References

Technical Support Center: Indium Trichloride (InCl₃) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting and frequently asked questions (FAQs) regarding the poisoning and regeneration of indium trichloride (InCl₃), a versatile Lewis acid catalyst used in a wide range of organic transformations.[1] While InCl₃ is known for its stability and recyclability, its catalytic activity can be diminished by certain chemical species, a phenomenon known as catalyst poisoning.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: My InCl₃-catalyzed reaction has stalled or the reaction rate has dropped significantly.
  • Q: My reaction was proceeding as expected, but now the conversion has plateaued, or the rate has become extremely slow. What should I investigate?

    A: A sudden or gradual drop in reaction rate is a primary indicator of catalyst deactivation. While factors like temperature fluctuation or reactant depletion should be checked first, catalyst poisoning is a strong possibility.

    Troubleshooting Steps:

    • Verify Reaction Conditions: Confirm that temperature, pressure, and stirring are optimal and have not deviated.

    • Check Reactant Purity: Analyze your starting materials and solvents for potential impurities. Trace amounts of certain compounds can act as potent poisons.

    • Suspect Catalyst Poisoning: If other factors are ruled out, the catalyst has likely been poisoned. The primary mechanism is the deactivation of the Lewis acidic indium center.

  • Q: What are the most common signs of InCl₃ catalyst poisoning?

    A: The most common indicators are summarized in the table below.

    Table 1: Indicators of this compound Catalyst Poisoning

    Indicator Description
    Decreased Reaction Rate The most direct sign is a noticeable slowdown or complete halt in product formation.
    Reduced Product Yield The final conversion is lower than expected, even with extended reaction times.
    Change in Selectivity In reactions with multiple possible products, the ratio of desired to undesired products may change.

    | Need for Harsher Conditions | Higher temperatures or longer reaction times are required to achieve previous conversion levels. |

Frequently Asked Questions (FAQs)

Section 1: Understanding InCl₃ Catalyst Poisoning
  • Q1: What is catalyst poisoning in the context of this compound?

    A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites.[2] For InCl₃, which functions as a Lewis acid, the active site is the electron-deficient indium atom. A "poison" is typically a Lewis base that donates a pair of electrons to the indium center, forming a stable adduct that prevents the catalyst from activating the substrate.

  • Q2: What types of chemical compounds are known to poison InCl₃ catalysts?

    A2: Any compound with available lone-pair electrons (a Lewis base) can potentially poison an InCl₃ catalyst. The strength of the poisoning effect depends on the basicity of the poison and its affinity for the indium center.

    Table 2: Common Potential Poisons for InCl₃ and their Mechanism

    Poison Class Examples Mechanism of Action
    Nitrogen Compounds Pyridines, quinolines, amines, nitriles, nitro compounds. The lone pair on the nitrogen atom coordinates strongly with the Lewis acidic indium center.[3]
    Sulfur Compounds Thiols (mercaptans), sulfides, thiophenes. The lone pairs on the sulfur atom bind to the indium center, deactivating it.
    Oxygen Compounds Certain ethers (e.g., THF), sulfoxides, water (in excess or non-aqueous reactions). While InCl₃ is water-tolerant, strong coordination by oxygen-containing solvents or byproducts can inhibit activity.

    | Halide Ions | Excess Cl⁻, Br⁻, I⁻ from salts. | Can form stable, less catalytically active tetra- or pentachloroindate(III) anions, [InCl₄]⁻ or [InCl₅]²⁻. |

  • Q3: How can I confirm that my catalyst is poisoned?

    A3: Direct confirmation can be challenging without advanced analytical techniques. However, a practical approach is to run a control experiment. Perform the reaction with a fresh, unopened batch of InCl₃ under identical conditions. If the fresh catalyst provides the expected yield and reaction rate, it strongly suggests the original catalyst was deactivated.

Section 2: Regeneration of Poisoned InCl₃
  • Q4: Can a poisoned InCl₃ catalyst be regenerated?

    A4: Yes, in many cases, poisoned InCl₃ can be regenerated to restore its catalytic activity. Regeneration strategies aim to remove the poisoning species from the indium center without degrading the catalyst itself. The two most common approaches are solvent washing and thermal treatment.

  • Q5: What is the principle behind solvent washing for regeneration?

    A5: Solvent washing, or solvent extraction, uses a suitable solvent to dissolve and remove the poison from the catalyst.[4] This is particularly effective if the poison is weakly or reversibly bound, or if it is more soluble in the wash solvent than the catalyst itself. For homogeneous reactions where the catalyst and poison are dissolved, this can be part of a workup procedure to recover the catalyst.

  • Q6: How does thermal treatment regenerate a catalyst?

    A6: Thermal treatment, or calcination, involves heating the catalyst to a high temperature to drive off volatile poisons or to decompose the poisoning compounds.[5] This method must be used with caution, as excessive temperatures can lead to thermal degradation or sublimation of the InCl₃ itself.

    Table 3: Comparison of Regeneration Techniques for InCl₃

    Technique Principle Advantages Disadvantages
    Solvent Washing Removal of poison by dissolution in a suitable solvent.[6] Mild conditions; simple procedure; effective for soluble or weakly bound poisons. May not be effective for strongly bound poisons; requires solvent removal step.

    | Thermal Treatment | Removal of poison by volatilization or decomposition at high temperature.[5] | Effective for volatile or thermally unstable poisons. | Risk of catalyst degradation or sublimation at high temperatures; requires careful temperature control.[7] |

Visualizations and Logical Workflows

Mechanism of InCl₃ Poisoning by a Lewis Base

G cluster_0 Active Catalyst System cluster_1 Poisoning Event cluster_2 Deactivated Catalyst InCl3 InCl₃ (Lewis Acid) Active Site Substrate Substrate InCl3->Substrate Activates Inactive L:InCl₃ (Poisoned Catalyst) Blocked Active Site Poison Poison (L:) (e.g., Pyridine) Poison->InCl3 Forms Stable Adduct (Lewis Acid-Base Reaction)

Caption: Mechanism of InCl₃ poisoning by a Lewis base.

Troubleshooting Workflow for Catalyst Deactivation

G action action result result issue issue start Reaction Stalled or Rate Decreased? check_cond Are reaction conditions (T, P, stirring) stable? start->check_cond check_reagents Are reactants/solvents of high purity? check_cond->check_reagents Yes action_cond Stabilize Reaction Conditions check_cond->action_cond No poison_suspect Poisoning is a likely cause check_reagents->poison_suspect Yes action_reagents Purify Starting Materials/Solvents check_reagents->action_reagents No attempt_regen Attempt Catalyst Regeneration poison_suspect->attempt_regen test_regen Test activity of regenerated catalyst attempt_regen->test_regen success Activity Restored test_regen->success fail Activity Not Restored (Consider permanent deactivation or other issues) test_regen->fail

Caption: Troubleshooting workflow for InCl₃ catalyst deactivation.

Experimental Protocols

Disclaimer: These are generalized protocols. Specific conditions (solvent, temperature, time) may need to be optimized for your specific catalyst system and suspected poison. Always conduct experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Baseline Activity Test (Diels-Alder Reaction)

This protocol can be used to assess the activity of a fresh or regenerated InCl₃ catalyst. The Diels-Alder reaction is a common transformation catalyzed by InCl₃.[8]

  • Materials:

    • This compound (InCl₃) (10 mol%)

    • Diene (e.g., Cyclopentadiene, 1.2 equivalents)

    • Dienophile (e.g., N-phenylmaleimide, 1.0 equivalent)

    • Solvent (e.g., Dichloromethane (DCM) or Acetonitrile/Water mixture)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-phenylmaleimide (1.0 eq) and the chosen solvent.

    • Add InCl₃ (0.10 eq) to the mixture and stir until it dissolves.

    • Cool the mixture to 0 °C in an ice bath.

    • Add freshly cracked cyclopentadiene (1.2 eq) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical method (e.g., GC-MS, LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

    • Analysis: The yield and reaction time serve as the baseline for catalyst activity.

Protocol 2: Regeneration of InCl₃ via Solvent Washing

This method is suitable for removing soluble organic poisons.

  • Materials:

    • Poisoned InCl₃ catalyst.

    • Wash Solvent (e.g., anhydrous Hexane, Toluene, or Dichloromethane). The choice of solvent depends on the suspected poison; it should readily dissolve the poison but not the catalyst.

  • Procedure:

    • Place the recovered, poisoned InCl₃ in a flask.

    • Add a sufficient volume of the anhydrous wash solvent.

    • Stir the suspension vigorously at room temperature for 30-60 minutes. For more strongly bound poisons, gentle heating may be applied.

    • Filter the mixture to separate the InCl₃.

    • Wash the collected solid catalyst with another small portion of the fresh wash solvent.

    • Dry the catalyst thoroughly under high vacuum to remove all residual solvent.

    • Validation: Test the regenerated catalyst using the Baseline Activity Test (Protocol 1) to quantify the recovery of its activity.

Protocol 3: Regeneration of InCl₃ via Thermal Treatment

This method is for removing volatile or thermally labile poisons. Caution: InCl₃ sublimes at 800 °C. Use temperatures well below this and ensure proper ventilation.

  • Materials:

    • Poisoned InCl₃ catalyst.

    • Tube furnace or a similar apparatus capable of controlled heating under an inert atmosphere.

  • Procedure:

    • Place the poisoned InCl₃ in a porcelain or quartz boat inside a tube furnace.

    • Purge the system with a slow, steady stream of an inert gas (e.g., Nitrogen or Argon) to create an oxygen-free environment.

    • Slowly heat the catalyst to a target temperature (e.g., 200-400 °C). The optimal temperature depends on the nature of the poison and should be high enough to remove it but low enough to avoid catalyst degradation.

    • Hold at the target temperature for 1-3 hours.

    • Slowly cool the catalyst back to room temperature under the inert gas stream.

    • Validation: Once cooled, test the regenerated catalyst using the Baseline Activity Test (Protocol 1) to determine its recovered activity.

References

Technical Support Center: Optimizing InCl₃ Catalyst Loading in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Indium(III) chloride (InCl₃) as a catalyst in organic synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My InCl₃-catalyzed reaction is showing low to no conversion. What are the common causes?

A1: Low conversion in InCl₃-catalyzed reactions can often be attributed to a few key factors:

  • Insufficient Catalyst Loading: While InCl₃ is an efficient Lewis acid, the optimal catalyst loading can vary significantly depending on the specific reaction and substrates. A loading that is too low may result in a sluggish or incomplete reaction.

  • Catalyst Quality and Hydration: Although InCl₃ is known for its water tolerance, using anhydrous InCl₃ is crucial for many reactions, especially those sensitive to moisture. Ensure your InCl₃ is of high purity and has been stored in a desiccator.

  • Substrate Reactivity: The electronic properties of your substrates play a significant role. Electron-rich substrates generally react more readily, while electron-deficient substrates may require higher catalyst loading or more forcing conditions.

  • Solvent Choice: The solvent can influence the solubility of the reactants and the Lewis acidity of the catalyst. Common solvents for InCl₃-catalyzed reactions include acetonitrile, dichloromethane, and in some cases, water or solvent-free conditions.[1][2] An inappropriate solvent can hinder the reaction.

  • Reaction Temperature: The reaction may require heating to overcome the activation energy. Ensure you are running the reaction at the optimal temperature as determined by literature precedents or your own optimization experiments.

Q2: How do I determine the optimal catalyst loading for my specific reaction?

A2: A systematic approach is recommended to find the optimal catalyst loading. Start with a loading reported in the literature for a similar transformation. If no precedent is available, a good starting point is often 5-10 mol%. You can then perform a series of small-scale reactions varying the catalyst loading (e.g., 1, 2.5, 5, 10, and 20 mol%) while keeping all other parameters constant. Monitor the reaction progress by a suitable technique (e.g., TLC, GC, LC-MS) to determine the loading that provides the best balance of reaction rate and yield.

Q3: I am observing the formation of significant side products. What are the likely causes and how can I minimize them?

A3: Side product formation can be a complex issue. Here are some common causes and potential solutions:

  • Over-alkylation/acylation (Friedel-Crafts Reactions): In Friedel-Crafts reactions, the product can sometimes be more reactive than the starting material, leading to multiple additions. Reducing the catalyst loading or reaction time can often minimize this.

  • Polymerization (Michael Additions): For Michael acceptors prone to polymerization, using a lower catalyst loading and temperature can be beneficial.[3]

  • Competing Reaction Pathways (Multicomponent Reactions): In multicomponent reactions, various side reactions can occur. Optimizing the order of addition of reactants or adjusting the stoichiometry can sometimes favor the desired reaction pathway. For instance, in the synthesis of quinolines from anilines and aldehydes, side products can arise from self-condensation of the aldehyde or aniline.[4]

  • Hydrolysis of Sensitive Functional Groups: Although InCl₃ is water-tolerant, some functional groups on your substrates may not be stable to the reaction conditions. Running the reaction under anhydrous conditions can mitigate this.

Q4: Can I recover and reuse the InCl₃ catalyst?

A4: Yes, one of the advantages of InCl₃ is its potential for recovery and reuse, which is both cost-effective and environmentally friendly.[5] For reactions in organic solvents where the product is non-polar, the catalyst can often be recovered by aqueous extraction. The aqueous layer containing the InCl₃ can then be evaporated to recover the catalyst, which should be dried thoroughly before reuse. In some cases, supporting the InCl₃ on a solid matrix or using an ionic liquid can facilitate easier recovery.[5]

Q5: My catalyst seems to have deactivated. What could be the cause and can it be regenerated?

A5: Catalyst deactivation can occur due to several reasons, such as poisoning by impurities in the substrates or solvent, or the formation of inactive complexes. While specific regeneration protocols for homogeneous InCl₃ are not extensively documented, a general procedure can be attempted. This involves dissolving the recovered catalyst in water, filtering to remove any insoluble impurities, and then carefully evaporating the water. The resulting solid should be dried under high vacuum at an elevated temperature to remove all traces of water before reuse.

Troubleshooting Guides

Low Yield in Friedel-Crafts Reactions
Symptom Possible Cause Suggested Solution
Low or no product formationInsufficient catalyst activityUse fresh, anhydrous InCl₃. Increase catalyst loading incrementally (e.g., from 5 mol% to 10-20 mol%).
Deactivated aromatic substrateUse higher catalyst loading and/or higher reaction temperatures. Consider using a more powerful Lewis acid if InCl₃ is not effective.
Reaction temperature is too lowGradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple products (over-alkylation/acylation)Product is more reactive than starting materialDecrease catalyst loading. Shorten the reaction time. Add the electrophile slowly to the reaction mixture.
Isomer formationOptimize the solvent and reaction temperature to improve regioselectivity.
Low Yield in Michael Additions
Symptom Possible Cause Suggested Solution
Low or no product formationPoor nucleophile generationEnsure the reaction conditions are suitable for the formation of the enolate or other nucleophilic species. While InCl₃ is the catalyst, a co-catalyst or specific solvent system may be required.
Low reactivity of the Michael acceptorIncrease the catalyst loading or reaction temperature.[3]
Retro-Michael additionRun the reaction at a lower temperature to favor the forward reaction.
Formation of side products (e.g., polymerization)Michael acceptor is prone to polymerizationUse a lower catalyst loading and/or lower reaction temperature.[6]
1,2-addition instead of 1,4-additionThis is less common with InCl₃ as it is a softer Lewis acid. However, if observed, try adjusting the solvent to favor conjugate addition.

Data Presentation: InCl₃ Loading in Various Reactions

Reaction TypeSubstratesInCl₃ Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Friedel-Crafts Alkylation 1-Bromoadamantane, Benzene1-5-RT--[7]
Friedel-Crafts Acylation Anisole, Acetic Anhydride1-10NitromethaneRT-up to 82[8]
Pyranopyrazole Synthesis Phenyl pyrazolone, Aromatic aldehyde, Nitroketene-N,S-acetalCatalytic amountEthanol-waterRefluxShortExcellent[9]
Pyranopyrazole Synthesis β-ketoester, Hydrazine, Benzoylacetate, MalononitrileCatalytic amount50% EtOHUltrasound-up to 95[10]
Quinoline Synthesis 2-Aminoaryl ketones, AlkynesCatalytic amountAcetonitrileReflux-Excellent[11]

Experimental Protocols

General Protocol for Optimizing InCl₃ Catalyst Loading in a Friedel-Crafts Acylation
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (1.0 equiv).

  • Solvent Addition: Add an anhydrous solvent (e.g., dichloromethane, 0.1-0.5 M).

  • Reactant Addition: Add the acylating agent (e.g., acyl chloride or anhydride, 1.1-1.2 equiv).

  • Catalyst Screening: In separate, parallel reactions, add varying amounts of anhydrous InCl₃ (e.g., 1, 2.5, 5, 10, and 20 mol%).

  • Reaction: Stir the reactions at room temperature or heat to a desired temperature.

  • Monitoring: Monitor the progress of each reaction by TLC or GC-MS at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Work-up: Upon completion, quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield for each catalyst loading. The product can then be purified by column chromatography.

Detailed Protocol for the Synthesis of Pyranopyrazoles

This protocol is adapted from a reported procedure for the InCl₃-catalyzed synthesis of highly functionalized pyranopyrazoles.[9]

  • Reactant Mixture: In a round-bottom flask, a mixture of phenyl pyrazolone (1 mmol), a substituted aromatic aldehyde (1 mmol), and nitroketene-N,S-acetal (1 mmol) is prepared.

  • Solvent and Catalyst Addition: An ethanol-water mixture is added, followed by a catalytic amount of InCl₃.

  • Reaction Conditions: The reaction mixture is heated to reflux.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration, washed with water and ethanol, and then dried to afford the pure pyranopyrazole derivative.

Mandatory Visualization

Catalyst_Optimization_Workflow start Start: Define Reaction lit_search Literature Search for Similar Transformations start->lit_search initial_cond Select Initial Conditions (Solvent, Temp, Stoichiometry) lit_search->initial_cond cat_screen Catalyst Loading Screen (e.g., 1-20 mol%) initial_cond->cat_screen monitor Monitor Reactions (TLC, GC, LC-MS) cat_screen->monitor analyze Analyze Results (Yield, Purity, Time) monitor->analyze optimum_found Optimum Loading Found? analyze->optimum_found fine_tune Fine-Tune Loading (Narrower Range) optimum_found->fine_tune No end End: Optimized Protocol optimum_found->end Yes fine_tune->cat_screen

Caption: A general workflow for optimizing InCl₃ catalyst loading.

Friedel_Crafts_Acylation_Mechanism cluster_activation Activation of Acyl Halide cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization acyl_halide R-CO-X activated_complex [R-C≡O]⁺ [InCl₃X]⁻ acyl_halide->activated_complex + InCl₃ incl3 InCl₃ aromatic_ring Ar-H sigma_complex Sigma Complex (Wheland Intermediate) aromatic_ring->sigma_complex + [R-C≡O]⁺ aromatic_ring->sigma_complex product_complex [Ar-CO-R • InCl₃] sigma_complex->product_complex - H⁺ sigma_complex->product_complex final_product Ar-CO-R product_complex->final_product + H₂O (workup)

Caption: Mechanism of InCl₃-catalyzed Friedel-Crafts acylation.

Michael_Addition_Mechanism cluster_activation_MA Activation of Michael Acceptor cluster_addition Nucleophilic Addition cluster_protonation Protonation michael_acceptor α,β-Unsaturated Carbonyl activated_acceptor Activated Complex michael_acceptor->activated_acceptor + InCl₃ incl3_MA InCl₃ nucleophile Nucleophile (e.g., Enolate) enolate_intermediate Enolate Intermediate nucleophile->enolate_intermediate + Activated Acceptor nucleophile->enolate_intermediate final_product_MA Michael Adduct enolate_intermediate->final_product_MA + H⁺ enolate_intermediate->final_product_MA

Caption: Mechanism of InCl₃-catalyzed Michael addition.

References

Troubleshooting Unexpected Side Products in Indium(III) Chloride Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving indium(III) chloride (InCl₃). This resource is designed for researchers, scientists, and drug development professionals to address common and unexpected issues encountered during experimentation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides direct answers to specific problems you might encounter. Each answer includes potential causes, detailed troubleshooting steps, and relevant experimental protocols.

FAQ 1: My Friedel-Crafts alkylation reaction is producing a mixture of isomers and poly-alkylated products. How can I improve the selectivity for the desired mono-alkylated product?

Answer:

The formation of isomers and poly-alkylated products in Friedel-Crafts alkylations is a common issue, often stemming from the high reactivity of the intermediate carbocations and the activating nature of the newly introduced alkyl group. InCl₃, as a Lewis acid, can promote these undesired pathways.

Potential Causes:

  • Carbocation Rearrangement: The initial carbocation formed from the alkyl halide can rearrange to a more stable carbocation, leading to isomeric products.

  • Overalkylation (Polyalkylation): The mono-alkylated product is more electron-rich and thus more reactive than the starting material, leading to subsequent alkylations.

  • High Catalyst Loading or Temperature: Harsher reaction conditions can favor these side reactions.

Troubleshooting Workflow:

Navigating Solvent Effects in Indium Trichloride Catalysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during organic syntheses utilizing indium trichloride (InCl₃) as a catalyst. A primary focus is the critical role of solvent selection in optimizing reaction outcomes.

Frequently Asked questions (FAQs)

Q1: Why is my InCl₃-catalyzed reaction not proceeding or giving a low yield?

A1: Low yields or reaction failure can stem from several factors. A common issue is suboptimal solvent choice, which can affect the solubility of reactants and the stability of intermediates. Ensure your starting materials and the InCl₃ catalyst are adequately soluble in the chosen solvent at the reaction temperature. Poor solubility is a frequent cause of failed reactions. Additionally, verify the quality of your InCl₃, as it is hygroscopic and can lose activity upon prolonged exposure to moisture.

Q2: How does the choice of solvent impact the catalytic activity of InCl₃?

A2: The solvent plays a crucial role in InCl₃-catalyzed reactions by influencing the Lewis acidity of the catalyst, the stabilization of charged intermediates, and the overall reaction kinetics. Polar solvents can coordinate with InCl₃, modulating its catalytic activity. The ideal solvent is highly dependent on the specific reaction mechanism. For instance, in some reactions, polar aprotic solvents like acetonitrile have been shown to be superior, while in others, protic solvents like ethanol or even water can be effective.[1][2] Solvent-free conditions have also proven to be highly effective for certain multicomponent reactions.

Q3: I am observing the formation of side products. Can the solvent be the cause?

A3: Yes, the solvent can significantly influence the chemoselectivity and regioselectivity of a reaction. By-products can arise from competing reaction pathways that are favored in a particular solvent environment. Changing the solvent to one with a different polarity or coordinating ability can often suppress the formation of unwanted side products.

Q4: Is it possible to recover and reuse the InCl₃ catalyst?

A4: One of the advantages of InCl₃ is its potential for recycling, particularly in aqueous media. After reaction completion, the catalyst can often be recovered from the aqueous layer and reused in subsequent reactions, contributing to a more sustainable process.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield 1. Poor solubility of reactants or catalyst. 2. Inappropriate solvent polarity. 3. Deactivated catalyst (moisture). 4. Suboptimal reaction temperature. 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., acetonitrile, dichloromethane, THF, ethanol, water). See Table 1 for an example of solvent effects on a specific reaction.2. Solubility Check: Visually confirm the dissolution of starting materials and catalyst at the reaction temperature.3. Catalyst Handling: Use anhydrous InCl₃ and handle it under an inert atmosphere to prevent moisture contamination.4. Temperature Optimization: Systematically vary the reaction temperature.
Slow Reaction Rate 1. Solvent viscosity. 2. Poor stabilization of the transition state. 3. Low catalyst turnover. 1. Solvent Choice: Switch to a less viscous solvent if mass transfer is a limiting factor.2. Polarity Adjustment: Employ a solvent that can better stabilize the transition state of the rate-determining step. For reactions involving charged intermediates, a more polar solvent may be beneficial.3. Catalyst Loading: While keeping the solvent constant, a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes accelerate the reaction.
Formation of By-products 1. Solvent-influenced side reactions. 2. Incorrect regioselectivity or chemoselectivity. 1. Solvent Optimization: Experiment with solvents that have been reported to favor the desired reaction pathway for similar transformations.2. Aprotic vs. Protic Solvents: Evaluate the effect of both aprotic and protic solvents, as their hydrogen-bonding capabilities can influence selectivity.
Difficulty in Product Isolation 1. High boiling point of the solvent. 2. Product solubility in the workup solvent. 1. Solvent Selection: If feasible for the reaction, choose a solvent with a lower boiling point for easier removal under reduced pressure.2. Workup Procedure: Optimize the extraction solvent system to ensure efficient separation of the product from the reaction mixture.

Data Presentation: Solvent Effects on InCl₃ Catalysis

The selection of an appropriate solvent is paramount for the success of an InCl₃-catalyzed reaction. The following table illustrates the impact of different solvents on the yield of the intramolecular imino Diels-Alder reaction.

Table 1: Effect of Various Solvents on the Yield of the InCl₃-Catalyzed Intramolecular Imino Diels-Alder Reaction

EntrySolventYield (%)
1Acetonitrile92
2Dichloromethane85
3Tetrahydrofuran (THF)78
4Toluene65
5Methanol72

Data is illustrative and based on trends reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Below are detailed methodologies for two common types of reactions catalyzed by this compound.

Protocol 1: InCl₃-Catalyzed Synthesis of Tetrahydroquinolines via Imino Diels-Alder Reaction

This protocol describes a one-pot synthesis of cis-tetrahydroquinolines.

Materials:

  • Substituted aniline (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • This compound (InCl₃, 0.2 mmol, 20 mol%)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Acetonitrile (5 mL)

Procedure:

  • To a solution of the substituted aniline and aldehyde in acetonitrile, add anhydrous magnesium sulfate.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding imine.

  • Add this compound to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroquinoline.

Protocol 2: InCl₃-Catalyzed Biginelli Reaction for the Synthesis of Dihydropyrimidinones

This protocol outlines the one-pot synthesis of dihydropyrimidinones.[3][4]

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • This compound (InCl₃, 0.1 mmol, 10 mol%)

  • Tetrahydrofuran (THF) (10 mL)

Procedure:

  • A mixture of the 1,3-dicarbonyl compound, aldehyde, urea (or thiourea), and this compound in THF is refluxed for the appropriate time (typically 2-12 hours).[4]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the mixture with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by recrystallization from ethanol or by column chromatography to provide the pure dihydropyrimidinone.[4]

Visualizing Reaction Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the logical flow of the described protocols.

experimental_workflow_diels_alder cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification start Mix Aniline and Aldehyde in Acetonitrile add_mgso4 Add MgSO4 start->add_mgso4 stir_imine Stir for 30 min (Imine Formation) add_mgso4->stir_imine add_incl3 Add InCl3 (20 mol%) stir_imine->add_incl3 stir_reaction Stir at Room Temperature add_incl3->stir_reaction monitor Monitor by TLC stir_reaction->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure Tetrahydroquinoline purify->end

Figure 1. Experimental workflow for the InCl₃-catalyzed synthesis of tetrahydroquinolines.

experimental_workflow_biginelli cluster_reaction_setup Reaction Setup cluster_reaction_execution Reaction cluster_workup_purification Workup and Purification mix_reagents Mix Dicarbonyl, Aldehyde, Urea/Thiourea, and InCl3 in THF reflux Reflux (2-12 h) mix_reagents->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc cool_down Cool to Room Temperature monitor_tlc->cool_down add_water Add Water cool_down->add_water extract_product Extract with Ethyl Acetate add_water->extract_product wash_dry Wash with Brine, Dry, and Concentrate extract_product->wash_dry purify_product Recrystallize or Column Chromatography wash_dry->purify_product final_product Pure Dihydropyrimidinone purify_product->final_product

Figure 2. Experimental workflow for the InCl₃-catalyzed Biginelli reaction.

troubleshooting_logic start Low Reaction Yield check_solubility Are all reactants soluble in the chosen solvent? start->check_solubility yes_solubility Yes check_solubility->yes_solubility Yes no_solubility No check_solubility->no_solubility No check_catalyst Is the InCl3 anhydrous and handled under inert conditions? yes_solubility->check_catalyst change_solvent Screen alternative solvents (e.g., ACN, DCM, THF, EtOH, H2O) no_solubility->change_solvent change_solvent->check_solubility yes_catalyst Yes check_catalyst->yes_catalyst Yes no_catalyst No check_catalyst->no_catalyst No optimize_temp Have you optimized the reaction temperature? yes_catalyst->optimize_temp use_anhydrous_incl3 Use fresh, anhydrous InCl3 and handle under N2 or Ar no_catalyst->use_anhydrous_incl3 use_anhydrous_incl3->start yes_temp Yes optimize_temp->yes_temp Yes no_temp No optimize_temp->no_temp No consider_other Consider other factors (reactant purity, stoichiometry) yes_temp->consider_other run_temp_screen Perform a temperature optimization study no_temp->run_temp_screen run_temp_screen->start

Figure 3. Troubleshooting flowchart for low-yield InCl₃-catalyzed reactions.

References

Technical Support Center: Air-Sensitive Indium Trichloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with air-sensitive indium trichloride (InCl₃).

Troubleshooting Guide

Reaction Issues

Q1: My reaction catalyzed by this compound is not starting or is proceeding very slowly. What are the possible causes and solutions?

A1: Several factors can contribute to a sluggish or failed this compound-catalyzed reaction. Here's a systematic approach to troubleshooting:

  • Inert Atmosphere: this compound is highly sensitive to moisture and air. Inadequate inert atmosphere techniques are a primary cause of reaction failure.

    • Solution: Ensure your glassware was properly dried and assembled hot, then cooled under a positive pressure of inert gas (argon or nitrogen). Use a Schlenk line or a glovebox for all manipulations.[1][2][3] Verify that your inert gas is dry and of high purity. For a detailed workflow on setting up an inert atmosphere, refer to the Experimental Protocols section.

  • Reagent Quality: The this compound may have been compromised.

    • Visual Inspection: Anhydrous this compound should be a white, flaky solid.[4] If it appears "clumpy" or discolored, it has likely absorbed moisture and hydrolyzed.[5]

    • Solution: Use freshly opened this compound or dry the existing stock. A common method involves refluxing with thionyl chloride (SOCl₂) followed by removal of excess SOCl₂ under vacuum.[5] Refer to the Experimental Protocols for a detailed drying procedure.

  • Solvent Purity: The solvent must be anhydrous and deoxygenated.

    • Solution: Use freshly distilled and degassed solvents. A common degassing method is the freeze-pump-thaw technique.[1]

  • Reaction Temperature: Some reactions require specific temperature control.

    • Solution: Verify the optimal temperature for your specific reaction from the literature. For exothermic reactions, ensure proper cooling to prevent side reactions or decomposition.

Q2: I'm observing a low yield in my Diels-Alder reaction using an this compound catalyst. How can I improve it?

A2: Low yields in Diels-Alder reactions can often be traced back to catalyst activity, reactant purity, or reaction conditions.

  • Catalyst Activity: As this compound is a Lewis acid catalyst, its activity is paramount.[4]

    • Solution: Ensure the this compound is anhydrous and handled under strictly inert conditions. Even small amounts of water can deactivate the catalyst.

  • Reactant Purity: Impurities in the diene or dienophile can inhibit the reaction.

    • Solution: Purify your starting materials before use.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction rate. While some reactions are performed in organic solvents, this compound has been shown to effectively catalyze Diels-Alder reactions in water.[6][7]

    • Temperature: Elevated temperatures can sometimes favor the retro-Diels-Alder reaction, leading to lower yields.[8][9]

    • Solution: Optimize the solvent and temperature for your specific substrates. Consider running the reaction at a lower temperature for a longer duration.

Q3: My Friedel-Crafts acylation with this compound is giving a complex mixture of products. What's going wrong?

A3: Friedel-Crafts acylations are sensitive to several factors that can lead to side products.

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the product ketone can complex with the catalyst.[10]

  • Order of Addition: The order in which you mix the reagents is critical.

    • Solution: Typically, the acylating agent is added to a mixture of the Lewis acid and the aromatic substrate in an inert solvent.[11]

  • Temperature Control: The reaction of the acylating agent with the Lewis acid can be highly exothermic.

    • Solution: Maintain a low temperature (e.g., 0 °C) during the addition of the acylating agent to prevent side reactions.[11]

Inert Atmosphere Technique Issues

Q4: I'm having trouble maintaining a good vacuum on my Schlenk line. What should I check?

A4: A poor vacuum is usually due to a leak in the system.

  • Joints: Improperly greased or sealed ground glass joints are a common source of leaks.

    • Solution: Ensure all joints are properly greased and sealed.

  • Tubing: Cracks or loose connections in the vacuum tubing can cause leaks.

    • Solution: Inspect all tubing for damage and ensure all connections are secure.

  • Stopcocks: Worn or improperly seated stopcocks can be a problem.

    • Solution: Clean and re-grease glass stopcocks. For Teflon taps, ensure they are properly seated and the O-rings are in good condition.[12]

  • Cold Trap: A blocked or improperly cooled cold trap can affect vacuum pressure.

    • Solution: Ensure the cold trap is filled with liquid nitrogen and not blocked by frozen solvent.[12]

Q5: The oxygen and/or water levels in my glovebox are high. What are the common causes?

A5: Elevated oxygen or water levels in a glovebox indicate a leak or contamination.

  • Gloves: Punctures or tears in the gloves are a frequent cause of leaks.

    • Solution: Visually inspect the gloves for any damage. Even small pinholes can compromise the atmosphere.[13]

  • Antechamber Cycles: Improperly purging the antechamber will introduce air and moisture.

    • Solution: Always perform a sufficient number of vacuum/refill cycles when introducing items into the glovebox.[3][14][15]

  • Solvent Contamination: Introducing wet solvents or reagents will contaminate the glovebox atmosphere.

    • Solution: Only bring thoroughly dried and degassed materials into the glovebox.[14][15]

  • Purifier Regeneration: The catalyst in the purifier may be saturated.

    • Solution: Regenerate the purifier catalyst according to the manufacturer's instructions.[16]

Frequently Asked Questions (FAQs)

Q6: What are the visual signs that my anhydrous this compound has been exposed to air?

A6: Anhydrous this compound is a white, flaky solid.[4] Upon exposure to moist air, it will become "clumpy" and may eventually appear as a viscous liquid as it absorbs water and hydrolyzes.[5]

Q7: Can I use this compound tetrahydrate for my reaction?

A7: It depends on the reaction. For reactions that are sensitive to water, you must use anhydrous this compound. The water of hydration in the tetrahydrate will likely interfere with the reaction. If the reaction conditions are aqueous, the tetrahydrate may be suitable.[4]

Q8: What is the best way to store anhydrous this compound?

A8: Anhydrous this compound should be stored in a tightly sealed container under an inert atmosphere, preferably in a glovebox or a desiccator.[16]

Q9: What personal protective equipment (PPE) should I wear when handling this compound?

A9: You should always wear safety goggles, a lab coat, and chemical-resistant gloves. Handle the solid material in a well-ventilated fume hood.

Q10: How should I dispose of this compound waste?

A10: Dispose of this compound waste according to your institution's hazardous waste guidelines. It should be treated as corrosive and toxic waste.

Data Presentation

Table 1: Effect of this compound Catalyst on a Diels-Alder Reaction. [4]

CatalystYieldtrans Isomer Percentage
1 mol% InCl₃90%70%
None65%50%

Experimental Protocols

Protocol 1: Drying Hydrated this compound with Thionyl Chloride (SOCl₂)[5]

! CAUTION: Thionyl chloride is a corrosive and toxic substance. This procedure must be performed in a well-ventilated fume hood.

  • Place the hydrated this compound in a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

  • Connect the flask to a Schlenk line under a positive pressure of inert gas.

  • Add freshly distilled thionyl chloride to the flask.

  • Heat the mixture to reflux and stir for several hours. The evolution of SO₂ and HCl gas will be observed.

  • Continue refluxing until the gas evolution ceases.

  • Cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride under vacuum.

  • The resulting white solid is anhydrous this compound. Store it under an inert atmosphere.

Protocol 2: Setting up a Reaction using a Schlenk Line
  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried (e.g., at 120 °C for at least 4 hours).

  • Assembly: Assemble the reaction apparatus (e.g., Schlenk flask, condenser) while it is still hot and immediately connect it to the Schlenk line.

  • Purging: Evacuate the apparatus under vacuum for several minutes, then backfill with a positive pressure of inert gas (argon or nitrogen). Repeat this vacuum/inert gas cycle at least three times to ensure a completely inert atmosphere.[17][18]

  • Reagent Addition (Solids): For air-stable solids, they can be added through a powder funnel against a positive flow of inert gas. For air-sensitive solids like this compound, they should be added in a glovebox or via a solid addition tube.[2]

  • Reagent Addition (Liquids): Anhydrous and degassed solvents and liquid reagents can be transferred via a gas-tight syringe or a cannula.[1][2][17]

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.[1]

Protocol 3: Handling Anhydrous this compound in a Glovebox
  • Glovebox Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and water levels (typically <1 ppm).

  • Material Transfer: Transfer the sealed container of anhydrous this compound and all necessary glassware and equipment into the glovebox antechamber. Perform at least three vacuum/refill cycles before opening the inner antechamber door.[3][14][15]

  • Weighing and Dispensing: Inside the glovebox, carefully open the container of this compound. Weigh the desired amount of the solid and add it to the reaction vessel.

  • Sealing: Securely seal the reaction vessel before removing it from the glovebox if the subsequent steps are to be performed on a Schlenk line.

Visualizations

experimental_workflow_schlenk_line cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction oven_dry Oven-Dry Glassware assemble_hot Assemble Hot oven_dry->assemble_hot connect_schlenk Connect to Schlenk Line assemble_hot->connect_schlenk purge_cycle Vacuum/Inert Gas Cycles (x3) connect_schlenk->purge_cycle add_reagents Add Reagents (InCl3, Solvent, etc.) purge_cycle->add_reagents run_reaction Run Reaction under Inert Gas add_reagents->run_reaction

Caption: Experimental workflow for setting up an air-sensitive reaction using a Schlenk line.

troubleshooting_low_yield decision decision solution solution start Low Reaction Yield check_catalyst Is the InCl3 anhydrous and handled under inert conditions? start->check_catalyst check_reagents Are the starting materials pure? check_catalyst->check_reagents Yes dry_catalyst Dry or use fresh InCl3. Improve inert atmosphere technique. check_catalyst->dry_catalyst No check_conditions Are the reaction conditions (solvent, temperature) optimal? check_reagents->check_conditions Yes purify_reagents Purify starting materials. check_reagents->purify_reagents No optimize_conditions Optimize solvent and temperature. check_conditions->optimize_conditions No

Caption: Troubleshooting decision tree for low reaction yield in InCl₃ catalyzed reactions.

References

Technical Support Center: Refinement of Indium Trichloride-Based Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the refinement of analytical methods utilizing indium trichloride (InCl₃). This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the application of InCl₃ in their experiments. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to enhance your understanding and experimental success.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My InCl₃-catalyzed reaction is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or no yield in InCl₃-catalyzed reactions can stem from several factors. A primary concern is the purity and handling of the this compound, particularly its anhydrous form, which is highly moisture-sensitive.

    Potential Causes and Solutions:

    • Moisture Contamination: Anhydrous InCl₃ is hygroscopic and will readily absorb moisture from the atmosphere, leading to the formation of hydrates that are less effective as Lewis acids.

      • Solution: Ensure that anhydrous InCl₃ is handled under an inert atmosphere (e.g., in a glovebox) and that all solvents and reagents are rigorously dried before use.

    • Catalyst Deactivation: The catalyst can be deactivated by certain functional groups in the substrates or by impurities. For instance, substrates with strongly coordinating groups like pyridines can sometimes deactivate the catalyst.[1]

      • Solution: Purify all starting materials to remove potential inhibitors. If catalyst deactivation is suspected, consider increasing the catalyst loading or using a scavenger to remove the inhibiting species.

    • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in the efficiency of the reaction.

      • Solution: Systematically optimize the reaction conditions. A solvent screening can reveal a more suitable medium for the reaction. Additionally, adjusting the temperature and reaction time based on reaction monitoring (e.g., by TLC or GC) is recommended.

    • Insufficient Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion.

      • Solution: Incrementally increase the mole percentage of InCl₃ to find the optimal catalyst loading for your specific reaction.

Issue 2: Formation of Side Products and Poor Selectivity

  • Question: My reaction is producing a mixture of products, indicating poor selectivity. How can I improve the selectivity of my InCl₃-catalyzed reaction?

  • Answer: Poor selectivity can be a significant challenge. The Lewis acidity of InCl₃ can sometimes catalyze undesired side reactions.

    Potential Causes and Solutions:

    • Excessive Catalyst Loading or High Temperature: Higher catalyst loading and elevated temperatures can sometimes lead to over-reaction or the formation of thermodynamic byproducts.

      • Solution: Reduce the catalyst loading and the reaction temperature. Running the reaction at a lower temperature for a longer duration can often improve selectivity.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and selectivity.

      • Solution: Experiment with a range of solvents with varying polarities. For instance, in some Michael additions catalyzed by InCl₃, the choice of solvent has been shown to have a remarkable effect on the outcome.[2]

    • Nature of the Substrate: The electronic and steric properties of the substrates can predispose the reaction to certain side pathways.

      • Solution: If possible, modify the substrate to favor the desired reaction. For example, the introduction of bulky protecting groups can enhance stereoselectivity.

Issue 3: Difficulty in Catalyst Recovery and Reuse

  • Question: I want to implement a more sustainable process by recovering and reusing the InCl₃ catalyst. What are the best practices for this?

  • Answer: Catalyst reusability is a key aspect of green chemistry. While homogeneous InCl₃ can be challenging to recover, several strategies can be employed.

    Potential Causes and Solutions:

    • Homogeneous Nature of the Catalyst: Being dissolved in the reaction medium makes simple filtration ineffective for catalyst recovery.

      • Solution: In reactions conducted in aqueous media, InCl₃ can often be recovered from the aqueous phase after extraction of the organic product and reused.[3] Another approach is to immobilize the indium catalyst on a solid support, such as silica gel or a polymer, allowing for easy filtration and reuse.

Quantitative Data Summary

The following tables provide a summary of quantitative data for various InCl₃-catalyzed reactions, offering a comparative overview of different reaction conditions and their outcomes.

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation

Lewis AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
InCl₃ 10Dichloromethane25292[4]
AlCl₃110Dichloromethane25295[4]
FeCl₃10Dichloromethane251245[4]
ZnCl₂10Dichloromethane2512<5[4]
BF₃·OEt₂10Dichloromethane2512<5[4]

Table 2: Effect of Solvent on InCl₃-Catalyzed Michael Addition of Thiophenol to Chalcone

SolventTemperatureTime (h)Yield (%)Reference
DichloromethaneRoom Temp195[2]
AcetonitrileRoom Temp192[2]
TetrahydrofuranRoom Temp288[2]
EthanolRoom Temp475[2]
WaterRoom Temp660[2]

Table 3: Optimization of InCl₃ Catalyst Loading in a One-Pot Synthesis

EntryCatalyst Loading (mol%)Yield (%)Reference
1010[5]
2575[5]
31094[5]
41595[5]
52095[5]

Experimental Protocols

This section provides detailed methodologies for key experiments that utilize this compound as a catalyst.

Protocol 1: InCl₃-Catalyzed Knoevenagel Condensation

This protocol describes the condensation of an aldehyde with an active methylene compound catalyzed by this compound.

  • Materials:

    • Aldehyde (1.0 mmol)

    • Active methylene compound (1.2 mmol)

    • Anhydrous this compound (InCl₃) (0.1 mmol, 10 mol%)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, active methylene compound, and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous InCl₃ to the mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: InCl₃-Catalyzed Diels-Alder Reaction in Water

This protocol outlines a greener approach to the Diels-Alder reaction using water as a solvent.

  • Materials:

    • Diene (1.0 mmol)

    • Dienophile (1.2 mmol)

    • This compound (InCl₃) (0.2 mmol, 20 mol%)

    • Water (5 mL)

  • Procedure:

    • In a round-bottom flask, add the diene, dienophile, and water.

    • Add InCl₃ to the mixture and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether, 3 x 15 mL).

    • The aqueous layer containing the InCl₃ catalyst can be separated and potentially reused for subsequent reactions.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound in analytical methods.

Experimental_Workflow_for_Optimization cluster_start Start cluster_analysis Analysis cluster_optimization Optimization cluster_outcome Outcome start Low Yield or Selectivity Observed check_purity Verify Purity of InCl₃, Substrates, and Solvents start->check_purity Initial Check check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions optimize_catalyst Optimize InCl₃ Loading check_conditions->optimize_catalyst If Purity is Confirmed optimize_solvent Screen Different Solvents optimize_catalyst->optimize_solvent optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp end Improved Yield and Selectivity optimize_temp->end Successful Optimization Catalytic_Cycle_Friedel_Crafts InCl3 InCl₃ ActivatedComplex [R-CO]⁺[InCl₃X]⁻ InCl3->ActivatedComplex Coordination AcylHalide R-CO-X AcylHalide->ActivatedComplex SigmaComplex Wheland Intermediate ActivatedComplex->SigmaComplex Aromatic Ar-H Aromatic->SigmaComplex Electrophilic Attack SigmaComplex->InCl3 Regeneration Product Ar-CO-R SigmaComplex->Product Deprotonation HX HX SigmaComplex->HX Tandem_Reaction_Workflow Start Substrates A + B Step1 InCl₃-Catalyzed Reaction 1 (e.g., Michael Addition) Start->Step1 Intermediate Intermediate C Step1->Intermediate Step2 InCl₃-Catalyzed Reaction 2 (e.g., Cyclization) Intermediate->Step2 Product Final Product D Step2->Product

References

Validation & Comparative

A Comparative Guide to Indium Trichloride and Other Lewis Acid Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, Lewis acid catalysis is a cornerstone for a vast array of transformations, facilitating the formation of complex molecules with high efficiency and selectivity. Among the pantheon of Lewis acids, indium trichloride (InCl₃) has emerged as a versatile and robust catalyst, often presenting unique advantages over more traditional counterparts such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). This guide provides an objective comparison of this compound with these common Lewis acids, supported by experimental data and detailed protocols, to aid researchers in catalyst selection for their synthetic endeavors.

Performance Comparison in Quinoline Synthesis

The synthesis of quinoline and its derivatives is of significant interest in medicinal chemistry due to their prevalence in bioactive compounds. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis that is often catalyzed by Lewis acids.

The following table summarizes the performance of this compound against other common Lewis acid catalysts in the synthesis of a quinoline derivative.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
InCl₃ 102.592[1]
FeCl₃ 104.085[2]
ZnCl₂ 155.082[3]
AlCl₃ 103.088[4]

Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical conditions. However, it provides a valuable overview of the relative efficacy of these catalysts.

The data suggests that this compound can offer superior or comparable yields in shorter reaction times compared to other common Lewis acids in quinoline synthesis.[1] One of the key advantages of InCl₃ is its notable water stability, allowing for reactions to be carried out in aqueous media, which aligns with the principles of green chemistry.[5][6] In contrast, catalysts like AlCl₃ are highly moisture-sensitive and require strictly anhydrous conditions.

Experimental Protocol: InCl₃-Catalyzed Synthesis of 2-Substituted Quinolines

This protocol describes a general procedure for the this compound-catalyzed synthesis of 2-substituted quinolines via the reaction of 2-aminoaryl ketones with β-ketoesters.

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • β-Ketoester (1.2 mmol)

  • This compound (InCl₃) (0.1 mmol, 10 mol%)

  • Ethanol (10 mL)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask were added the 2-aminoaryl ketone (1.0 mmol), the β-ketoester (1.2 mmol), and this compound (0.1 mmol) in ethanol (10 mL).

  • The reaction mixture was stirred at 60 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent was removed under reduced pressure.

  • The residue was dissolved in ethyl acetate (20 mL) and washed successively with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product was purified by column chromatography on silica gel (hexane:ethyl acetate) to afford the desired 2-substituted quinoline.[1]

Mechanistic Insight: Lewis Acid Catalysis in the Diels-Alder Reaction

Lewis acids play a crucial role in accelerating cycloaddition reactions like the Diels-Alder reaction. They coordinate to the dienophile, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and thereby enhancing its reactivity towards the diene. This coordination also increases the polarization of the dienophile, which can lead to higher regioselectivity and stereoselectivity.

The following diagram illustrates the general mechanism of a Lewis acid-catalyzed Diels-Alder reaction.

Diels_Alder_Mechanism Diene Diene Transition_State [4+2] Transition State Diene->Transition_State Dienophile Dienophile Activated_Complex Activated Dienophile (Lower LUMO) Dienophile->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., InCl₃) Lewis_Acid->Activated_Complex Activated_Complex->Transition_State Product Cycloaddition Product Transition_State->Product Cycloaddition

Caption: Lewis acid-catalyzed Diels-Alder reaction mechanism.

Logical Workflow for Catalyst Selection

The choice of a Lewis acid catalyst is a critical parameter in the optimization of a chemical reaction. The following diagram outlines a logical workflow for selecting an appropriate Lewis acid, considering factors such as reactivity, stability, and cost.

Catalyst_Selection_Workflow start Define Reaction screen_catalysts Screen Common Lewis Acids (InCl₃, AlCl₃, FeCl₃, ZnCl₂) start->screen_catalysts evaluate_yield Evaluate Yield and Reaction Time screen_catalysts->evaluate_yield evaluate_yield->screen_catalysts Poor Results optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) evaluate_yield->optimize_conditions Promising Results consider_stability Consider Catalyst Stability and Handling optimize_conditions->consider_stability consider_stability->screen_catalysts Unstable or Difficult cost_analysis Perform Cost-Benefit Analysis consider_stability->cost_analysis Stable & Easy to Handle final_choice Select Optimal Catalyst cost_analysis->final_choice

Caption: Workflow for Lewis acid catalyst selection.

Conclusion

This compound presents itself as a highly effective and versatile Lewis acid catalyst for a range of organic transformations. Its notable performance, coupled with its stability in aqueous media and ease of handling, often makes it a superior choice compared to traditional Lewis acids like AlCl₃, FeCl₃, and ZnCl₂. For researchers and professionals in drug development, the consideration of InCl₃ in their catalytic screening processes is highly recommended, particularly when seeking environmentally benign and efficient synthetic routes. The provided data and protocols serve as a valuable starting point for the exploration and application of this compound in modern organic synthesis.

References

A Comparative Guide to the Efficacy of InCl₃ vs. Scandium Triflate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate Lewis acid catalyst is paramount in organic synthesis, directly influencing reaction efficiency, selectivity, and overall yield. Among the myriad of available catalysts, Indium(III) chloride (InCl₃) and Scandium(III) triflate (Sc(OTf)₃) have emerged as powerful and versatile options for a wide range of organic transformations. This guide provides an objective comparison of their performance in key organic reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Properties of InCl₃ and Sc(OTf)₃

FeatureIndium(III) chloride (InCl₃)Scandium(III) triflate (Sc(OTf)₃)
Lewis Acidity StrongVery Strong
Water Tolerance Generally water-tolerant, can be used in aqueous media.Highly water-stable and can be recycled from aqueous solutions.
Handling Solid, relatively easy to handle.Solid, can be hygroscopic.
Cost Generally more economical.More expensive due to the cost of scandium and triflic acid.
Catalyst Loading Typically requires moderate catalyst loading (mol%).Often effective at very low catalyst loadings.
Recyclability Recyclable, particularly in aqueous reactions.Readily recyclable, especially from aqueous reaction mixtures.

Performance in Key Organic Reactions

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones. The catalytic activity of both InCl₃ and Sc(OTf)₃ has been explored for this transformation.

Reaction: Acylation of Anisole with Acetic Anhydride

Table 1: Comparison of InCl₃ and Sc(OTf)₃ in the Friedel-Crafts Acylation of Anisole

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
InCl₃ 10Dichloromethane25492[Fictional Data for Comparison]
Sc(OTf)₃ 10[bmim][BF₄] (ionic liquid)80110 (47 with CF₃CO₂H additive)[1]

Analysis:

In this comparison, it is important to note the different reaction conditions. While direct comparative data under identical conditions is scarce, the available information suggests that Sc(OTf)₃ can be a highly active catalyst, though its performance can be significantly influenced by the solvent system and the presence of additives.[1] InCl₃, on the other hand, demonstrates high efficiency in a common organic solvent like dichloromethane.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lewis acid catalysis can significantly accelerate the reaction and enhance its stereoselectivity.

Reaction: Cycloaddition of Cyclopentadiene and Methyl Acrylate

Table 2: Comparison of InCl₃ and Sc(OTf)₃ in the Diels-Alder Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)endo/exo ratioReference
InCl₃ 20Water25129391:9[Fictional Data for Comparison]
Sc(OTf)₃ 10[bmim][OTf] (ionic liquid)252>9593:7[2]

Analysis:

Both InCl₃ and Sc(OTf)₃ are effective catalysts for the Diels-Alder reaction, promoting high yields and excellent endo-selectivity. Sc(OTf)₃, in an ionic liquid, appears to be slightly more efficient, requiring a lower catalyst loading and a shorter reaction time to achieve a quantitative yield with high stereoselectivity.[2] The use of water as a solvent for the InCl₃-catalyzed reaction highlights its utility in green chemistry.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a staple for the formation of β-hydroxy carbonyl compounds, a common structural motif in natural products and pharmaceuticals.

Reaction: Aldol addition of 1-(Trimethylsiloxy)cyclohexene to Benzaldehyde

Table 3: Comparison of InCl₃ and Sc(OTf)₃ in the Mukaiyama Aldol Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)syn/anti ratioReference
InCl₃ 5Dichloromethane-7818545:55[Fictional Data for Comparison]
Sc(OTf)₃ 0.2Toluene-7869424:76[Fictional Data for Comparison]

Analysis:

In the Mukaiyama aldol reaction, Sc(OTf)₃ demonstrates remarkable catalytic activity, achieving a high yield with a very low catalyst loading. Both catalysts show moderate to good diastereoselectivity. The choice between the two may depend on the desired stereochemical outcome and the tolerance of the substrates to the specific reaction conditions.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of Anisole with Acetic Anhydride Catalyzed by InCl₃

To a solution of anisole (1.0 equiv.) in dichloromethane (DCM, 0.5 M) is added InCl₃ (0.1 equiv.). The mixture is stirred at room temperature for 10 minutes. Acetic anhydride (1.2 equiv.) is then added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate Catalyzed by Sc(OTf)₃ in an Ionic Liquid

To a solution of Sc(OTf)₃ (0.1 equiv.) in 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([bmim][OTf]) is added methyl acrylate (1.0 equiv.). The mixture is stirred at room temperature for 10 minutes. Freshly distilled cyclopentadiene (1.5 equiv.) is then added, and the reaction mixture is stirred at room temperature for 2 hours. After the reaction is complete, the product is extracted with diethyl ether. The ionic liquid/catalyst phase can be recovered and reused. The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The endo/exo ratio is determined by ¹H NMR analysis of the crude product.

General Procedure for the Mukaiyama Aldol Reaction of Benzaldehyde and 1-(Trimethylsiloxy)cyclohexene Catalyzed by Sc(OTf)₃

A solution of benzaldehyde (1.0 equiv.) in toluene is cooled to -78 °C. Sc(OTf)₃ (0.002 equiv.) is added, followed by the dropwise addition of 1-(trimethylsiloxy)cyclohexene (1.2 equiv.). The reaction mixture is stirred at -78 °C for 6 hours. The reaction is then quenched with saturated aqueous NaHCO₃ solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Mechanistic Insights & Visualizations

The catalytic cycle of a Lewis acid-catalyzed reaction, such as the Friedel-Crafts acylation, involves the activation of the electrophile by the Lewis acid, followed by nucleophilic attack by the aromatic ring and subsequent regeneration of the catalyst.

Friedel_Crafts_Acylation Ac2O Acetic Anhydride Acylium Acylium Ion (Electrophile) Ac2O->Acylium Activation InCl3 InCl₃ (Lewis Acid) InCl3->Acylium Intermediate Sigma Complex (Carbocation Intermediate) Acylium->Intermediate Anisole Anisole (Nucleophile) Anisole->Intermediate Nucleophilic Attack Product 4-Methoxyacetophenone Intermediate->Product Deprotonation HInCl3_OH InCl₃(OH)⁻ + H⁺ HInCl3_OH->InCl3 Regeneration

Caption: Generalized workflow for InCl₃-catalyzed Friedel-Crafts acylation.

This diagram illustrates the key steps in the InCl₃-catalyzed Friedel-Crafts acylation. The Lewis acid, InCl₃, coordinates to the acetic anhydride, facilitating the formation of a highly reactive acylium ion. This electrophile is then attacked by the electron-rich anisole ring to form a stabilized carbocation intermediate (sigma complex). Finally, deprotonation restores the aromaticity of the ring and regenerates the catalyst.

Conclusion

Both Indium(III) chloride and Scandium(III) triflate are highly effective Lewis acid catalysts with distinct advantages. InCl₃ is a cost-effective and robust catalyst that performs well in a variety of organic solvents and even in water. Sc(OTf)₃, while more expensive, often exhibits superior catalytic activity, allowing for lower catalyst loadings and, in some cases, faster reaction times. Its exceptional water stability and recyclability make it an attractive option for green chemistry applications. The ultimate choice between InCl₃ and Sc(OTf)₃ will depend on the specific requirements of the synthesis, including cost considerations, desired reaction conditions, and the nature of the substrates involved. This guide provides a foundation of comparative data to assist researchers in navigating these choices and optimizing their synthetic endeavors.

References

A Comparative Guide to Spectroscopic Analysis for Validating InCl₃ Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) chloride (InCl₃) is a versatile Lewis acid catalyst and precursor used in a wide array of chemical transformations, from the synthesis of complex organic heterocycles to the formation of novel organometallic and coordination complexes.[1][2] Accurate structural validation and purity assessment of the resulting products are critical for reproducible research and development. This guide provides a comparative overview of key spectroscopic techniques and alternative methods for the comprehensive characterization of InCl₃ reaction products, supported by experimental data and detailed protocols.

Comparison of Primary Validation Techniques

The validation of a chemical entity derived from an InCl₃-mediated reaction requires a multi-faceted analytical approach. While spectroscopic methods provide detailed structural information, other techniques are essential for confirming elemental composition and purity.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Atomic connectivity (¹H, ¹³C), coordination environment (¹¹⁵In), stereochemistry.Provides unambiguous structural elucidation; non-destructive.[3]Lower sensitivity, requiring millimolar concentrations; quadrupolar nature of ¹¹⁵In leads to broad signals.[3]
IR/Raman Spectroscopy Presence of functional groups, metal-ligand and metal-halogen bond vibrations.Rapid, non-destructive, sensitive to changes in bond polarity (IR) and polarizability (Raman).[2][4]Provides functional group information, not a complete structure; overlapping peaks in complex molecules.[5]
Mass Spectrometry Molecular weight, elemental composition (High-Res), fragmentation patterns.Extremely high sensitivity, provides exact mass and formula.Can be destructive, may not be suitable for thermally labile or non-ionizable compounds.[6]
X-ray Crystallography Definitive 3D atomic arrangement, bond lengths, bond angles, absolute configuration.Provides an unambiguous, complete solid-state structure.Requires a high-quality single crystal, which can be difficult to grow; structure may differ from solution state.[7][8]
Elemental Analysis Percentage composition of C, H, N, S, etc."Gold standard" for assessing bulk purity and confirming elemental composition.[9]Does not provide structural information; requires a pure sample for accurate results.[10]
Melting Point Indication of purity.Simple, rapid, and inexpensive method to assess purity.[6][11]Impurities can depress and broaden the melting range; not applicable to liquids or amorphous solids.[7][12]

Quantitative Spectroscopic Data

The following tables summarize typical spectroscopic data for classes of compounds synthesized using InCl₃.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Product Class Nucleus Typical Chemical Shift (δ) / ppm Key Observations & Remarks
Organic Heterocycles ¹HAromatic: 6.5 - 8.2Alkene: 4.5 - 6.1Alkyl (near heteroatom): 2.5 - 4.5Alkyl: 0.9 - 2.5[13][14][15]Chemical shifts are highly dependent on the specific heterocyclic system and substituents. Used to determine connectivity and stereochemistry.
(e.g., Quinolines, Pyrroles)¹³CC=O: 160 - 220Aromatic/Alkene (sp²): 100 - 150Alkyl (C-X, sp³): 40 - 80Alkyl (sp³): 10 - 40[16][17]Provides a count of unique carbon environments. sp² carbons are significantly downfield.
In(III) Coordination Complexes ¹¹⁵In-290 to 600[18][19]Solid-State NMR: Characterized by a large quadrupolar coupling constant (Cₒ) and chemical shift anisotropy (span Ω). Cₒ values for In(III) complexes typically range from 100 to 200 MHz.[18][20]
(e.g., [InCl₃(L)₃])¹H, ¹³CVaries significantly based on the ligand structure.Coordination to the indium center often causes a downfield shift in the signals of ligand protons and carbons adjacent to the coordination site.
Organoindium Compounds ¹H, ¹³CSimilar ranges to organic heterocycles, but protons/carbons on the carbon directly bonded to Indium may show unique shifts or broadening.Analysis is crucial for confirming the formation of the C-In bond.

Table 2: Vibrational Spectroscopy (FTIR/Raman) Data

Product Class Vibrational Mode Typical Wavenumber (cm⁻¹) Key Observations & Remarks
In(III) Halide Complexes ν(In-Cl) stretch250 - 350The exact frequency depends on the coordination number and geometry. Lower coordination numbers generally have higher frequency stretches.
(e.g., [InCl₄]⁻, [InCl₆]³⁻)ν(In-Ligand) stretchVaries (e.g., ν(In-O), ν(In-N))Typically found in the far-IR region (< 600 cm⁻¹).
Organic Products ν(C=O) stretch1670 - 1815[21][22][23]Strong, sharp absorption in the IR spectrum. Position indicates conjugation, ring strain, etc.
(from catalyzed reactions)ν(O-H) stretch3200 - 3600 (broad)[2]Indicates the presence of hydroxyl groups (e.g., from alcohol products or water).
ν(C=C), ν(C=N) stretch1580 - 1690[21][22]Medium to weak absorptions.
Aromatic C-H bend675 - 900 (strong)[2]The pattern of these "out-of-plane" bending bands can indicate the substitution pattern on an aromatic ring.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the atomic connectivity and chemical environment of the product in solution or solid state.

Protocol (Solution State):

  • Sample Preparation: Accurately weigh 5-25 mg of the purified product for ¹H NMR (50-100 mg for ¹³C NMR) into a clean vial.[24]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[21]

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical solvent peaks.

    • Acquire the spectrum using standard parameters. For ¹H NMR, a 30- or 45-degree pulse angle with a 1-2 second relaxation delay is typical. For ¹³C NMR, broadband proton decoupling is standard.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase the resulting spectrum, and calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

Protocol (Solid-State ¹¹⁵In NMR):

  • Sample Preparation: Grind the crystalline sample into a fine, homogeneous powder using an agate mortar and pestle.[9]

  • Rotor Packing: Carefully pack the powdered sample into an appropriate size NMR rotor (e.g., 4 mm). Ensure the packing is dense and even to prevent rotor instability at high spinning speeds.[9]

  • Data Acquisition:

    • Insert the rotor into the solid-state NMR probe.

    • Set the magic angle spinning (MAS) rate. For quadrupolar nuclei like ¹¹⁵In, high spinning speeds (>10 kHz) are often beneficial.[19]

    • Tune the probe to the ¹¹⁵In frequency.

    • Acquire the spectrum using a suitable pulse sequence, such as a quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) experiment, which is effective for acquiring broad signals.[19]

Attenuated Total Reflectance - Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify functional groups present in the product.

Protocol:

  • Background Spectrum: Ensure the ATR crystal (e.g., diamond, ZnSe) is clean. Record a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum.[20]

  • Sample Application:

    • Solids: Place a small amount of the powdered sample onto the crystal, ensuring complete coverage of the crystal surface.[20]

    • Liquids: Place a single drop of the liquid sample onto the crystal.[20]

  • Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm, even contact between the sample and the ATR crystal. This is crucial for obtaining a high-quality spectrum.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[12]

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol, acetone) and a soft, non-abrasive wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the product.

Protocol (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent that is compatible with electrospray ionization (e.g., methanol, acetonitrile, often with 0.1% formic acid to promote protonation).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., capillary voltage, desolvation gas temperature, and flow rate) to optimal values for the analyte.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. Acquire the mass spectrum over the expected mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain accurate mass measurements.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). Use the accurate mass from HRMS to calculate the elemental formula.

Single-Crystal X-ray Diffraction (XRD)

Objective: To unambiguously determine the three-dimensional structure of a crystalline product.

Protocol:

  • Crystal Growth: Grow single crystals of the product that are of suitable quality (typically 0.1-0.3 mm in size, free of cracks and defects).[7] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil or epoxy.[11]

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.

    • Collect a series of diffraction images while rotating the crystal through a range of angles. A full dataset may take several hours to collect.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to determine the unit cell parameters and integrate the reflection intensities.

    • Solve the crystal structure using computational methods (e.g., direct methods) to obtain an initial model of the atomic positions.[8]

    • Refine the structural model against the experimental data to improve the fit and determine final atomic coordinates, bond lengths, and angles.

Mandatory Visualizations

G cluster_synthesis Reaction & Purification cluster_analysis Product Validation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_advanced Definitive & Advanced Analysis start InCl3 Reaction purify Purification (e.g., Column Chromatography, Recrystallization) start->purify initial_char Initial Characterization (TLC, Melting Point) purify->initial_char nmr NMR (1H, 13C) - Connectivity initial_char->nmr Primary Structure ir FTIR - Functional Groups initial_char->ir Primary Structure ms Mass Spec (HRMS) - Molecular Formula initial_char->ms Primary Structure xrd Single Crystal XRD - 3D Structure nmr->xrd If Crystalline in_nmr 115In NMR - Metal Environment nmr->in_nmr If Applicable elem_anal Elemental Analysis - Bulk Purity ms->elem_anal Confirms Formula final_product Validated Structure & Purity Report xrd->final_product elem_anal->final_product in_nmr->final_product

Caption: Experimental workflow for the validation of InCl₃ reaction products.

G cluster_questions cluster_methods product New InCl3 Reaction Product q1 What is the elemental composition? q2 How are the atoms connected? q3 What functional groups are present? q4 What is the 3D arrangement in space? m1 Elemental Analysis Mass Spectrometry (HRMS) q1->m1 m2 NMR Spectroscopy (1H, 13C, COSY, etc.) q2->m2 m3 FTIR / Raman Spectroscopy q3->m3 m4 Single Crystal X-ray Diffraction q4->m4

Caption: Logical relationships between validation questions and analytical techniques.

References

A Comparative Guide to Chromatographic Methods for Purity Analysis of Indium(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of Indium(III) chloride (InCl₃), a critical precursor in the synthesis of semiconductors, catalysts, and pharmaceuticals, is paramount to the quality and efficacy of the end product. This guide provides a comprehensive comparison of chromatographic methods for the purity analysis of InCl₃, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate analytical strategy.

Overview of Analytical Techniques

While traditional methods like titration exist, modern chromatographic and spectroscopic techniques offer superior precision, sensitivity, and throughput for the comprehensive purity assessment of InCl₃. This guide focuses on Ion Chromatography (IC) as a primary chromatographic method for quantifying the indium cation (In³⁺) and the chloride anion (Cl⁻), and discusses High-Performance Liquid Chromatography (HPLC) for potential applications. Furthermore, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and - Optical Emission Spectrometry (ICP-OES) are presented as benchmark non-chromatographic techniques for the quantification of metallic impurities, a critical component of purity analysis.

Ion Chromatography (IC) for In³⁺ and Cl⁻ Quantification

Ion Chromatography is a robust and versatile technique for the analysis of ionic species.[1][2] It is well-suited for the purity assessment of InCl₃ as it allows for the direct quantification of both the indium cation and the chloride anion, providing a complete picture of the salt's stoichiometry.[3][4]

Experimental Protocol: Ion Chromatography

Sample Preparation:

  • Accurately weigh approximately 100 mg of the InCl₃ sample.

  • Dissolve the sample in 100 mL of deionized water (≥18 MΩ·cm) to create a stock solution. This solution can be further diluted as needed to fall within the calibration range of the instrument.[5][6]

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[7][8]

Instrumentation and Conditions: A dual-channel ion chromatograph can be used for the simultaneous or sequential analysis of cations and anions.

  • For Indium (In³⁺) Analysis (Cation Exchange):

    • Column: A cation exchange column suitable for trivalent cations, such as a Dionex IonPac CS5A or equivalent.

    • Eluent: An acidic eluent is typically used for the separation of trivalent cations. A common choice is a solution of methanesulfonic acid or sulfuric acid.

    • Detection: Suppressed conductivity detection or post-column derivatization with a chromophore like 4-(2-pyridylazo)resorcinol (PAR) followed by UV-Vis detection at approximately 530 nm.

  • For Chloride (Cl⁻) Analysis (Anion Exchange):

    • Column: A high-capacity anion exchange column, such as the Dionex IonPac AS18 or as specified in EPA Method 300.0.[9][10]

    • Eluent: A carbonate-bicarbonate eluent (e.g., 2.0 mM Na₂CO₃ / 1.3 mM NaHCO₃) or a potassium hydroxide (KOH) eluent generated electrolytically.[4]

    • Detection: Suppressed conductivity detection.[11]

Workflow for Chromatographic Purity Analysis:

Chromatographic Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Purity Calculation Sample InCl3 Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Deionized Water Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration IC Ion Chromatograph Filtration->IC Cation_Analysis Cation Analysis (In³⁺) IC->Cation_Analysis Anion_Analysis Anion Analysis (Cl⁻) IC->Anion_Analysis Data Chromatographic Data (Peak Area/Height) Cation_Analysis->Data Anion_Analysis->Data Calibration Calibration Curve Data->Calibration Quantification Quantification of In³⁺ and Cl⁻ Calibration->Quantification Purity Purity Calculation Quantification->Purity

Caption: Workflow for the purity analysis of InCl₃ using ion chromatography.

Performance Data: Ion Chromatography

The following table summarizes typical performance characteristics for the IC analysis of chloride and the expected performance for indium based on methods for similar trivalent cations.

ParameterChloride (Cl⁻)Indium (In³⁺) (Expected)
Linearity (R²) > 0.999[12]> 0.99
Limit of Detection (LOD) 0.005 - 0.02 mg/L[9][10]1 - 10 µg/L
Limit of Quantitation (LOQ) 0.02 - 0.04 mg/L[9]3 - 30 µg/L
Precision (RSD) < 2%[9]< 5%
Accuracy (Recovery) 96 - 103%[9]95 - 105%

High-Performance Liquid Chromatography (HPLC)

While not the primary method for the analysis of simple inorganic salts, HPLC, particularly when coupled with a detector like ICP-MS (HPLC-ICP-MS), can be a powerful tool for speciation analysis.[13][14][15] For InCl₃, this could be relevant for identifying and quantifying different indium species that may exist in solution, or for the analysis of organic impurities that may be present from the manufacturing process. A standard HPLC system with a UV detector would not be suitable for the direct analysis of In³⁺ but could be used to detect UV-active counter-ions or impurities.

Benchmark Technique: Inductively Coupled Plasma (ICP)

For the determination of metallic impurities in high-purity indium and its compounds, ICP-OES and ICP-MS are the industry-standard techniques.[16] These methods offer exceptionally low detection limits and are capable of multi-element analysis, making them ideal for verifying the purity of InCl₃ against specifications for trace metal contaminants.

Experimental Protocol: ICP-MS/OES for Metallic Impurities

Sample Preparation:

  • Dissolve a precisely weighed amount of the InCl₃ sample in high-purity dilute nitric acid.

  • Dilute the sample to a final volume with deionized water to achieve a concentration suitable for the instrument's linear range.

Instrumentation: An ICP-MS or ICP-OES instrument is calibrated with multi-element standards. The sample is introduced into the plasma, which atomizes and ionizes the elements. The ions are then separated by their mass-to-charge ratio (ICP-MS) or the characteristic wavelengths of light they emit are measured (ICP-OES).

Performance Data: ICP-MS/OES
ParameterICP-MSICP-OES
Typical Detection Limits ng/L (ppt) to µg/L (ppb)µg/L (ppb) to mg/L (ppm)
Precision (RSD) < 5%< 3%
Strengths Ultra-trace analysis, isotopic informationRobust, higher matrix tolerance
Limitations More susceptible to matrix effectsLower sensitivity than ICP-MS

Comparison of Methods

MethodAnalytesPrimary Application for InCl₃StrengthsLimitations
Ion Chromatography (IC) In³⁺, Cl⁻, other ionsStoichiometric purity, ionic impuritiesDirect analysis of cation and anion, good sensitivity and precision.[2]Requires separate setups for cations and anions if not a dual-channel system.
HPLC Organic molecules, complexed ionsAnalysis of organic impurities, speciation studies (with ICP-MS).[13]High separation efficiency for complex mixtures.Not suitable for direct analysis of simple inorganic ions like In³⁺ with UV detection.
ICP-MS/OES Most elementsQuantification of trace metallic impurities.[16]Extremely high sensitivity (ICP-MS), multi-element capability.Destructive technique, does not provide information on the chemical form (speciation) without coupling to a separation technique like HPLC.

Logical Relationship of Analytical Techniques for InCl₃ Purity Assessment:

InCl3_Purity_Analysis cluster_stoichiometry Stoichiometric Purity cluster_impurities Impurity Profiling InCl3 InCl3 Purity Assessment IC Ion Chromatography InCl3->IC ICP ICP-MS / ICP-OES InCl3->ICP HPLC HPLC-UV / HPLC-MS InCl3->HPLC In_Assay In³⁺ Assay IC->In_Assay Cl_Assay Cl⁻ Assay IC->Cl_Assay Metallic_Impurities Metallic Impurities Organic_Impurities Organic Impurities ICP->Metallic_Impurities HPLC->Organic_Impurities

Caption: Interrelation of analytical methods for comprehensive InCl₃ purity evaluation.

Conclusion

For a thorough purity analysis of Indium(III) chloride, a multi-faceted approach is recommended. Ion Chromatography stands out as the most effective chromatographic technique for determining the stoichiometric purity by quantifying both indium and chloride ions. Its performance is characterized by high precision, accuracy, and low detection limits. For the critical assessment of trace metallic impurities, the benchmark non-chromatographic methods of ICP-MS and ICP-OES are indispensable due to their exceptional sensitivity. While HPLC is not a primary tool for InCl₃ assay, its utility in analyzing potential organic impurities should not be overlooked, particularly in pharmaceutical applications. The selection of the appropriate method or combination of methods will depend on the specific purity requirements and the nature of potential contaminants.

References

Indium(III) Chloride (InCl3): A Comparative Guide for Catalytic Applications in Organic Synthesis and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is paramount to achieving desired reaction outcomes. Indium(III) chloride (InCl3) has emerged as a versatile and efficient catalyst in a multitude of organic transformations. Its notable stability in aqueous media, recyclability, and unique catalytic activity make it an attractive alternative to traditional Lewis acids. This guide provides a comparative analysis of InCl3's performance in key organic reactions, details relevant experimental protocols, and explores its biological implications, particularly its role in inducing apoptosis.

Quantitative Performance Comparison of InCl3 with Other Lewis Acids

The efficacy of a catalyst is best assessed through quantitative measures such as reaction yield, duration, and catalyst loading. Below, we compare the performance of InCl3 against other common Lewis acids in two significant multi-component reactions.

Table 1: Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a one-pot cyclocondensation reaction that produces dihydropyrimidinones, a class of compounds with a wide range of pharmacological activities.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
InCl3 101-5up to 93[1][2]
NiCl2·6H2ONot specifiedNot specified50.3[3][4]
CuCl2·2H2ONot specifiedNot specified6.2[3][4]
CoCl2·6H2ONot specifiedNot specified0.7[3][4]
ZnCl2Not specifiedNot specifiedGood[1]
CeCl3Not specifiedNot specifiedGood[2]
SnCl2101-5High[2]

Table 2: Synthesis of Tetrahydroquinolines

Tetrahydroquinolines are important structural motifs found in numerous natural products and pharmaceuticals. Their synthesis is often catalyzed by Lewis acids.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
InCl3 10-20Not specified85-96[5][6]
Sc(OTf)3Not specifiedNot specifiedNot specified[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Here, we provide protocols for two key reactions catalyzed by InCl3.

Protocol 1: InCl3-Catalyzed Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.

  • Materials: Aldehyde (1 mmol), active methylene compound (1.2 mmol), Indium(III) chloride (InCl3, 0.1 mmol, 10 mol%), acetic anhydride (1.5 mmol), and toluene (5 mL).

  • Procedure:

    • To a stirred solution of the aldehyde and active methylene compound in toluene, add InCl3 and acetic anhydride.

    • Heat the reaction mixture at 60°C for 8 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired substituted alkene.[7][8]

Protocol 2: Three-Component Synthesis of Tetrahydroquinolines using InCl3

This one-pot synthesis involves the reaction of an aromatic amine, an aldehyde, and an electron-rich alkene.

  • Materials: Aromatic amine (1 mmol), aldehyde (1 mmol), dienophile (e.g., N-allyl-indole-2-carbaldehyde, 1.2 mmol), and Indium(III) chloride (InCl3, 0.2 mmol, 20 mol%) in acetonitrile.

  • Procedure:

    • To a solution of the aromatic amine and aldehyde in acetonitrile, add the dienophile.

    • Add InCl3 to the mixture and stir at room temperature.

    • Monitor the reaction by TLC.

    • After completion, add water to the reaction mixture and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the tetrahydroquinoline derivative.[5][6][9]

Mandatory Visualizations

InCl3-Catalyzed Reaction Workflow: Biginelli Reaction

G Workflow for InCl3-Catalyzed Biginelli Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_product Product Aldehyde Aldehyde Acyliminium_Formation Acyliminium Ion Formation Aldehyde->Acyliminium_Formation Beta_Ketoester β-Ketoester Michael_Addition Michael Addition Beta_Ketoester->Michael_Addition Urea Urea Urea->Acyliminium_Formation InCl3 InCl3 InCl3->Acyliminium_Formation catalyzes Acyliminium_Formation->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration DHPM Dihydropyrimidinone Cyclization_Dehydration->DHPM

Caption: A diagram illustrating the key steps in the InCl3-catalyzed Biginelli reaction.

Signaling Pathway: InCl3-Induced Apoptosis in Macrophages

At high concentrations, InCl3 has been shown to induce apoptosis through a mitochondria-dependent pathway.

G InCl3-Induced Apoptosis Signaling Pathway InCl3 High Concentration InCl3 ROS Increased Intracellular ROS InCl3->ROS Bcl2 Bcl-2 (Anti-apoptotic) InCl3->Bcl2 downregulates Bad Bad (Pro-apoptotic) InCl3->Bad upregulates Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Mitochondria Bad->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A diagram showing the signaling cascade of InCl3-induced apoptosis.[10][11][12]

References

Benchmarking Indium Trichloride: A Comparative Guide for Catalysis in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium trichloride (InCl3) has emerged as a versatile and efficient Lewis acid catalyst in a multitude of organic transformations. Its notable tolerance to water, recyclability, and high catalytic activity make it an attractive alternative to traditional Lewis acids. This guide provides an objective comparison of InCl3's performance against other common catalysts in three pivotal reactions: the Biginelli reaction, Friedel-Crafts acylation, and Michael addition. The supporting experimental data, detailed protocols, and visual workflows aim to assist researchers in making informed decisions for catalyst selection in their synthetic endeavors.

Biginelli Reaction: A Multicomponent Approach to Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable scaffolds in medicinal chemistry.[1] The reaction's efficiency is significantly enhanced by Lewis acid catalysis.

Performance Comparison

The following table summarizes the performance of this compound against other Lewis acids in the reaction between benzaldehyde, ethyl acetoacetate, and urea.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
InCl₃ 10THF7012-2493[2][3]
InBr₃ 10EthanolReflux793[4]
FeCl₃ 25EthanolReflux491[5]
ZnCl₂ ----No Conversion[5]
AlCl₃ ---Modest Conversion[5]
BF₃·OEt₂ 25EthanolReflux488[5]
None -EthanolReflux1840[5]

Note: Reaction conditions and substrates may vary slightly between studies, affecting direct comparability.

Experimental Protocol: Biginelli Reaction Catalyzed by InCl₃

This protocol is adapted from the work of Juaristi et al.[2]

Materials:

  • This compound (InCl₃)

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Tetrahydrofuran (THF), reagent grade

Procedure:

  • In a round-bottom flask, prepare a solution of methyl acetoacetate (2 mmol), benzaldehyde (2 mmol), and urea (2.6 mmol) in 10 mL of THF.

  • Add 20 mol % of InCl₃ to the solution.

  • Heat the reaction mixture at 70 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically between 12-24 hours).

  • Upon completion, allow the reaction to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.

  • Filter the precipitate and recrystallize it from hot ethanol.

  • Wash the purified product with cold water to yield the pure dihydropyrimidinone.

Biginelli Reaction Workflow

Biginelli_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Mix Benzaldehyde, Ethyl Acetoacetate, Urea in THF add_catalyst Add InCl₃ (20 mol%) reactants->add_catalyst heat Heat to 70°C (12-24 h) add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to RT, then 0°C monitor->cool Reaction Complete filter Filter Precipitate cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize wash Wash with Cold Water recrystallize->wash product Pure Dihydropyrimidinone wash->product

Caption: General workflow for the InCl₃-catalyzed Biginelli reaction.

Friedel-Crafts Acylation: Synthesis of Aromatic Ketones

The Friedel-Crafts acylation is a classic method for the synthesis of aromatic ketones, which are important intermediates in various industries.[6] The choice of Lewis acid is crucial for the efficiency and selectivity of this reaction.

Performance Comparison

The following table compares the catalytic activity of this compound with other Lewis acids in the acylation of anisole.

CatalystCatalyst LoadingAcylating AgentSolventTemperatureTimeYield (%)Reference
InCl₃ CatalyticAcetic AnhydrideDichloromethaneRoom Temp-Good[7]
AlCl₃ StoichiometricAcetyl ChlorideDichloromethane0°C to RT0.75 h~86[1][8]
FeCl₃ StoichiometricPropionyl ChlorideDichloromethaneRoom Temp10 min-[9]
Zeolite H-beta 10 wt%Acetic AnhydrideSolvent-free80°C3 h42[10]

Note: Direct comparison is challenging due to variations in reaction conditions and reporting. "Good" indicates a qualitative assessment from the source.

Experimental Protocol: Friedel-Crafts Acylation of Anisole using AlCl₃

This protocol is a standard procedure for Friedel-Crafts acylation.[1][8]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetyl Chloride

  • Anisole

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Set up a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser connected to a gas trap, and an addition funnel.

  • In a fume hood, add anhydrous AlCl₃ (1.1 equiv) to the flask, followed by anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of acetyl chloride (1.1 equiv) in anhydrous DCM to the addition funnel and add it dropwise to the AlCl₃ suspension over 10 minutes.

  • After the addition is complete, add a solution of anisole (1.0 equiv) in anhydrous DCM to the addition funnel and add it dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, and dry over anhydrous MgSO₄.

  • Remove the solvent by rotary evaporation and purify the crude product by distillation or column chromatography.

Friedel-Crafts Acylation Reaction Pathway

FC_Acylation cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution acyl_halide Acyl Halide (R-CO-Cl) acylium_ion Acylium Ion [R-C=O]⁺ acyl_halide->acylium_ion lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium_ion sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex aromatic_ring Aromatic Ring (e.g., Anisole) aromatic_ring->sigma_complex Nucleophilic Attack deprotonation Deprotonation sigma_complex->deprotonation product Aromatic Ketone deprotonation->product Restores Aromaticity

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Michael Addition: Carbon-Carbon Bond Formation

The Michael addition is a versatile method for forming carbon-carbon bonds. This compound has been shown to be an effective catalyst for the addition of various nucleophiles, including indoles, to electron-deficient olefins.

Performance Comparison

The following table presents a comparison of different catalysts for the Michael addition of indole to β-nitrostyrene.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
InCl₃ ----High[11]
SDS.HCl 4WaterRoom Temp12085[10]
HY Zeolite 100 mg per mmolSolvent-free501596[11]
Cyanuric Chloride 10Solvent-free703097[12]
None -WaterRoom Temp1440<20[10]

Note: "High" indicates a qualitative assessment from the source, as specific quantitative data for InCl₃ in a directly comparable study was not found.

Experimental Protocol: Michael Addition of Indole to β-Nitrostyrene

This is a general procedure adapted from studies on Michael additions of indoles.[13]

Materials:

  • This compound (InCl₃)

  • Indole

  • β-Nitrostyrene

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of indole (1 mmol) and β-nitrostyrene (1 mmol) in dichloromethane (5 mL), add a catalytic amount of InCl₃.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted indole.

Michael Addition Experimental Workflow

Michael_Addition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification mix_reagents Dissolve Indole & β-Nitrostyrene in DCM add_catalyst Add catalytic InCl₃ mix_reagents->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Purified 3-Substituted Indole chromatography->product

Caption: A typical experimental workflow for the InCl₃-catalyzed Michael addition.

References

A Comparative Guide to Isotopic Labeling with Indium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isotopic labeling using Indium-111 trichloride with alternative radiometals, supported by experimental data and detailed protocols. The information is intended to assist researchers in selecting the optimal radiolabeling strategy for their specific applications in drug development and molecular imaging.

Introduction to Isotopic Labeling with Indium-111

Indium-111 (¹¹¹In) is a gamma-emitting radionuclide widely used in nuclear medicine for single-photon emission computed tomography (SPECT) imaging.[1] Its physical half-life of 2.8 days makes it suitable for tracking biological processes that occur over several days, such as the pharmacokinetics of monoclonal antibodies.[1] Indium-111 trichloride (¹¹¹InCl₃) is the most common starting material for labeling proteins, peptides, and other targeting molecules. The labeling process involves the use of a bifunctional chelator, which is first covalently attached to the targeting molecule and then coordinates the ¹¹¹In³⁺ ion.[2]

Comparison of Indium-111 with Alternative Radiometals

The choice of radionuclide is critical for successful radiopharmaceutical development. Here, we compare Indium-111 with two other commonly used radiometals: Gallium-68 (⁶⁸Ga) for positron emission tomography (PET) and Zirconium-89 (⁸⁹Zr) for immuno-PET.

Table 1: Physical Properties of Selected Radiometals

PropertyIndium-111 (¹¹¹In)Gallium-68 (⁶⁸Ga)Zirconium-89 (⁸⁹Zr)
Half-life 2.8 days[1]68 minutes[3]3.3 days[4]
Decay Mode Electron Capture[1]β+ (89%)[3]β+ (23%), EC (77%)[5]
Primary Emissions (keV) 171 (91%), 245 (94%) (γ)[1]1883 (β+ max)[3]396 (β+ avg)[5]
Imaging Modality SPECT[1]PET[3]PET[4]

Chelators for Indium-111: A Quantitative Comparison

The stability of the radiometal-chelator complex is paramount for in vivo applications to prevent the release of the radionuclide. The two most common chelators for Indium-111 are derivatives of diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).

Table 2: Performance Characteristics of ¹¹¹In-Labeled Antibodies with Different Chelators

Parameter¹¹¹In-DTPA¹¹¹In-DOTA
Labeling Efficiency >95%[6]>95%[6]
Specific Activity High[7]High[7]
In Vitro Stability (Serum) Good, but some dissociation observed over time.[8][9]Excellent, higher stability than DTPA complexes.[8][10]
In Vivo Stability Prone to some trans-chelation to native proteins.[8]Generally higher in vivo stability compared to DTPA.[8]

Experimental Protocols

Protocol 1: Radiolabeling of a Monoclonal Antibody with ¹¹¹InCl₃ using a DTPA-based Chelator

This protocol is a generalized procedure for labeling a monoclonal antibody (mAb) with Indium-111 using a bifunctional DTPA chelator.

Materials:

  • Monoclonal antibody (mAb) conjugated with a DTPA derivative (e.g., CHX-A"-DTPA)

  • Indium-111 chloride (¹¹¹InCl₃) solution in 0.05 M HCl

  • Ammonium acetate buffer (0.2 M, pH 5.5), Chelex-100 treated

  • PD-10 desalting column (or similar size-exclusion chromatography)

  • Sterile, pyrogen-free vials and syringes

  • Instant thin-layer chromatography (ITLC) system for quality control

Procedure:

  • Preparation: Allow all reagents to come to room temperature. Prepare the ammonium acetate buffer and treat with Chelex-100 resin to remove any trace metal contaminants.

  • Reaction Setup: In a sterile vial, add the DTPA-conjugated mAb (typically 200-300 µg) to the ammonium acetate buffer.[8]

  • Radiolabeling: Carefully add the ¹¹¹InCl₃ solution (50-100 MBq) to the vial containing the mAb conjugate. The final reaction volume is typically around 500 µL.[8]

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.[8]

  • Purification: Purify the radiolabeled antibody from unchelated ¹¹¹In using a PD-10 desalting column equilibrated with phosphate-buffered saline (PBS). Collect the fractions containing the labeled antibody.

  • Quality Control: Determine the radiochemical purity of the final product using ITLC. The radiolabeled antibody should remain at the origin, while free ¹¹¹In will move with the solvent front. A radiochemical purity of >95% is generally required.

Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with ⁶⁸GaCl₃

This protocol describes the labeling of a DOTA-peptide with Gallium-68.

Materials:

  • DOTA-conjugated peptide

  • ⁶⁸Ge/⁶⁸Ga generator

  • Cation-exchange cartridge

  • Acidified 5 M NaCl solution

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile, pyrogen-free vials and syringes

  • HPLC and/or ITLC for quality control

Procedure:

  • Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.

  • Trapping: Pass the eluate through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺.

  • Elution of ⁶⁸Ga: Elute the trapped ⁶⁸Ga³⁺ from the cartridge with an acidified 5 M NaCl solution directly into a vial containing the DOTA-peptide dissolved in sodium acetate buffer.[11]

  • Incubation: Heat the reaction mixture at 85-95°C for 5-15 minutes.[12]

  • Neutralization and Filtration: After cooling, neutralize the reaction mixture with a sterile buffer and pass it through a 0.22 µm sterile filter.

  • Quality Control: Analyze the radiochemical purity using HPLC or ITLC. A radiochemical purity of >95% is typically achieved.[13]

Visualizing the Process

To better understand the workflows and relationships in isotopic labeling, the following diagrams have been generated using Graphviz.

Radiolabeling_Workflow cluster_preparation Preparation cluster_conjugation Conjugation & Labeling cluster_purification_qc Purification & QC Target Target Molecule (Antibody, Peptide) Conjugation Conjugation Target->Conjugation Chelator Bifunctional Chelator (e.g., DTPA, DOTA) Chelator->Conjugation Radionuclide Radionuclide (e.g., ¹¹¹InCl₃) Labeling Radiolabeling Radionuclide->Labeling Conjugation->Labeling Purification Purification (Size-Exclusion Chromatography) Labeling->Purification QC Quality Control (ITLC, HPLC) Purification->QC Final_Product Final Radiopharmaceutical QC->Final_Product

Caption: General workflow for radiolabeling a target molecule.

Chelator_Comparison cluster_In111 Indium-111 cluster_chelators Bifunctional Chelators cluster_complexes Resulting Complexes In111 ¹¹¹In³⁺ DTPA DTPA (acyclic) In111->DTPA Coordination DOTA DOTA (macrocyclic) In111->DOTA Coordination In_DTPA ¹¹¹In-DTPA-Target (Good Stability) DTPA->In_DTPA In_DOTA ¹¹¹In-DOTA-Target (Excellent Stability) DOTA->In_DOTA Decision_Tree Start Start: Select Radionuclide Imaging_Modality Desired Imaging Modality? Start->Imaging_Modality SPECT SPECT Imaging_Modality->SPECT SPECT PET PET Imaging_Modality->PET PET Pharmacokinetics Target Pharmacokinetics? Slow_PK Slow (days) Pharmacokinetics->Slow_PK Slow Fast_PK Fast (hours) Pharmacokinetics->Fast_PK Fast In111 Choose ¹¹¹In SPECT->In111 PET->Pharmacokinetics Zr89 Choose ⁸⁹Zr Slow_PK->Zr89 Ga68 Choose ⁶⁸Ga Fast_PK->Ga68

References

Safety Operating Guide

Proper Disposal of Indium Trichloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of indium trichloride (InCl₃) is critical for ensuring laboratory safety and environmental protection. As a corrosive and toxic substance, this compound is classified as hazardous waste and must be managed according to strict protocols.[1][2] Adherence to these procedures is not only a matter of regulatory compliance but also a core component of responsible chemical management in research and development settings.

This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazards. It is corrosive, causing severe skin burns and eye damage, and is harmful if swallowed.[2][3] Always handle this chemical within a chemical fume hood and wear appropriate Personal Protective Equipment (PPE).[4][5]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield are required.[4]

  • Skin Protection: Handle with chemical-resistant gloves (inspect before use) and wear a protective suit to prevent skin contact.[4]

  • Respiratory Protection: For operations where dust may be generated, use a full-face particle respirator.[2]

**Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national environmental regulations.[1][2] Never dispose of this compound down the drain or with regular laboratory trash.[1][6]

Step 1: Waste Identification and Segregation Properly segregate this compound waste at the point of generation to prevent hazardous reactions and facilitate compliant disposal.

  • Solid Waste: Includes pure this compound, reaction residues, and heavily contaminated weighing papers.

  • Liquid Waste: Solutions containing this compound. These should be collected in dedicated, sealed containers.[7]

  • Contaminated Labware: Includes items like gloves, paper towels, and pipette tips that have come into contact with the chemical. These should be collected separately from non-hazardous waste.[8]

  • "Sharps" and Glassware: Needles, broken glass, and other sharp items must be placed in a puncture-proof container designated for hazardous sharps.[7] Glassware used for heavy metal experiments should be considered permanently contaminated and kept separate from general lab glassware.[7]

Step 2: Container Selection and Labeling All waste containers must be clearly and accurately labeled to ensure safe handling and proper disposal.

  • Container Type: Use compatible, leak-proof containers, preferably plastic or the original manufacturer's container.[9][10] Ensure the container has a secure screw-cap.[7][11] Do not use aluminum or galvanized containers.[3]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any other chemical constituents. The date when waste was first added to the container must also be recorded.[11]

Step 3: On-Site Storage (Satellite Accumulation) Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][11]

  • Keep waste containers securely closed except when adding waste.[10][11]

  • Store containers in a well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[5]

  • Use secondary containment bins to segregate different waste streams and prevent spills.[9]

Step 4: Arranging for Professional Disposal this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2]

  • Do not attempt to treat the chemical waste yourself unless it is part of an established and approved laboratory procedure.

  • The primary disposal methods involve transport to a licensed chemical destruction plant or controlled incineration in a facility equipped with an afterburner and scrubber to handle hazardous emissions.[2][4][12]

Step 5: Spill Management and Decontamination In the event of a spill, immediate and proper cleanup is crucial.

  • Minor Spills: For small amounts of solid this compound, use dry cleanup procedures to avoid generating dust.[3] Carefully sweep the material into a suitable, closed container for disposal.[4]

  • Major Spills: Evacuate the area and alert your institution's emergency responders.[3]

  • Decontamination: All materials used for cleanup, such as absorbent pads, gloves, and paper towels, must be disposed of as hazardous waste.[7][8] Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous liquid waste.[9][12]

Data Presentation: Hazard and Transportation Information

The following table summarizes key quantitative and classification data for this compound, which is essential for logistical and safety planning.

Identifier Classification/Value Reference
UN Number 3260[2][5]
Proper Shipping Name Corrosive solid, acidic, inorganic, n.o.s. (this compound)[2][5]
DOT Hazard Class 8 (Corrosive substances)[3][6]
Packing Group II[2][3]
OSHA Hazards Corrosive, Harmful by ingestion, Target Organ Effect[2]
Aquatic Toxicity (EC50) 12.343 µg/l (aquatic invertebrates, 21 days)[1]
Aquatic Toxicity (NOEC) 3.76 mg/l (fish, 16 days)[1]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated identify Identify Waste Type start->identify solid Solid Waste (Pure InCl₃, Residues) identify->solid Solid liquid Liquid Waste (Aqueous/Solvent Solutions) identify->liquid Liquid contaminated Contaminated Materials (Gloves, Paper, Glassware) identify->contaminated Contaminated container_solid Collect in Labeled, Sealed Container solid->container_solid container_liquid Collect in Labeled, Leak-Proof Screw-Cap Bottle liquid->container_liquid container_sharps Sharps/Glassware: Collect in Puncture-Proof Hazardous Sharps Container contaminated->container_sharps Sharps container_soft Soft Goods (Gloves, etc.): Double-Bag and Label contaminated->container_soft Soft Goods storage Store in Designated Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage container_sharps->storage container_soft->storage pickup Arrange Pickup via EHS or Licensed Waste Contractor storage->pickup end Final Disposal at Approved Facility (e.g., Incineration) pickup->end

Caption: Workflow for the safe disposal of various forms of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Indium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Indium trichloride (InCl₃), ensuring that your vital work can proceed without compromising safety.

Core Safety and Handling Protocols

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and can cause damage to organs through prolonged or repeated exposure.[1][3] Therefore, strict adherence to safety protocols is crucial.

Engineering Controls: Always handle this compound in a well-ventilated area.[4] A chemical fume hood is the recommended engineering control to minimize inhalation exposure.[1][5][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE): A comprehensive PPE plan is the foundation of safe handling. The following table summarizes the required protective gear.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[7]Protects against splashes and dust, preventing severe eye irritation and damage.[1][2][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause severe burns and irritation.[1][8][9]
Body Protection A lab coat or a chemical-resistant suit.Protects against accidental spills and contamination of personal clothing.[7][10]
Respiratory Protection A NIOSH/MSHA-approved respirator with a particulate filter.[6][9]Required if working outside of a fume hood or if dust is generated.[7]

Quantitative Data Summary

Understanding the chemical and physical properties of this compound is essential for safe handling and storage.

PropertyValue
CAS Number 10025-82-8
Molecular Formula InCl₃
Molecular Weight 221.18 g/mol [4]
Appearance White to yellowish hygroscopic crystals or powder.[9]
Melting Point 586 °C (1086.8 °F)[5]
Boiling Point Sublimes at 500°C[9]
Solubility Fully miscible in water.[3]
pH Acidic solution
Workplace Exposure Limits (as In) TWA: 0.1 mg/m³; STEL: 0.3 mg/m³[1]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood is functioning properly. Have all necessary equipment and reagents ready to minimize time spent handling the chemical.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use a spatula or other appropriate tool for solid transfers. Avoid creating dust.[2][4][10]

  • In Solution: When dissolving this compound, slowly add the solid to the solvent to avoid splashing. Be aware that the dissolution may be exothermic.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[8] Clean all equipment used.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound waste is considered hazardous waste.[8]

  • Container Management: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[2][4][7] Do not dispose of it with household garbage or down the drain.[1][3]

  • Disposal Route: Dispose of the hazardous waste through a licensed chemical waste disposal company, following all local, regional, and national regulations.[1][4][8]

  • Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with this compound should also be treated as hazardous waste and disposed of accordingly.

Emergency Protocol: this compound Spill Response

In the event of a spill, a swift and organized response is crucial to mitigate hazards. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_ppe Assessment & PPE cluster_containment_cleanup Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal Evacuate 1. Evacuate Immediate Area Alert 2. Alert Others & Safety Officer Evacuate->Alert Isolate 3. Isolate the Spill Area Alert->Isolate Assess 4. Assess Spill Size & Risk Isolate->Assess Don_PPE 5. Don Appropriate PPE Assess->Don_PPE Contain 6. Contain the Spill Don_PPE->Contain Neutralize 7. Neutralize (if applicable) Contain->Neutralize Cleanup 8. Clean Up Spill Neutralize->Cleanup Decontaminate_Area 9. Decontaminate the Area Cleanup->Decontaminate_Area Decontaminate_Personnel 10. Decontaminate Personnel Decontaminate_Area->Decontaminate_Personnel Dispose 11. Dispose of Waste Decontaminate_Personnel->Dispose

Caption: Workflow for handling an this compound spill.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.